Oxacyclohexadec-13-en-2-one, (13E)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
99219-32-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
InChI Key |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (13E)-Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (13E)-Oxacyclohexadec-13-en-2-one, a 16-membered unsaturated macrocyclic lactone. This document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally determine the chemical structure of this compound. Detailed experimental protocols, data analysis, and the logical workflow for structure confirmation are presented.
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds with significant interest in the fragrance and pharmaceutical industries. The precise determination of their chemical structure is paramount for understanding their chemical properties, biological activity, and for ensuring quality control in synthesis and manufacturing processes. This guide will walk through the systematic process of elucidating the structure of (13E)-Oxacyclohexadec-13-en-2-one, from initial characterization to the fine details of its stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | |
| Molecular Weight | 238.37 g/mol | |
| CAS Number | 4941-78-0 | |
| Appearance | Colorless to pale yellow liquid/solid | |
| Boiling Point | 383-384 °C |
Spectroscopic Data Analysis
The structural elucidation of (13E)-Oxacyclohexadec-13-en-2-one relies on the synergistic interpretation of data from various spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific compound, the following sections will utilize predicted spectroscopic data generated from computational models. These predictions provide a robust framework for understanding the expected spectral features and for the analysis of experimentally acquired data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of (13E)-Oxacyclohexadec-13-en-2-one in CDCl₃ would be expected to show distinct signals for the protons in different chemical environments. The key expected chemical shifts are summarized below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-13, H-14 | 5.30 - 5.45 | m |
| H-15 | 4.10 - 4.25 | t |
| H-3 | 2.35 - 2.50 | t |
| H-12 | 2.00 - 2.15 | m |
| H-4 to H-11 | 1.20 - 1.70 | m |
The predicted ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 174.0 - 175.0 |
| C-13, C-14 (=CH) | 125.0 - 135.0 |
| C-15 (-O-CH₂) | 63.0 - 65.0 |
| C-3 (-CH₂-C=O) | 34.0 - 36.0 |
| C-4 to C-12 | 20.0 - 30.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 239.19 | Protonated molecular ion |
| [M+Na]⁺ | 261.17 | Sodium adduct |
| Fragments | Various | Resulting from cleavage of the lactone ring and alkyl chain |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) | Description |
| C=O (lactone) | 1730 - 1750 | Strong, characteristic ester carbonyl stretch |
| C=C (alkene) | 1640 - 1680 | Medium, C=C stretch |
| C-O (ester) | 1150 - 1250 | Strong, C-O stretch |
| C-H (alkane/alkene) | 2850 - 3000 | Medium to strong, C-H stretches |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of (13E)-Oxacyclohexadec-13-en-2-one.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a 30-45° pulse width, a longer relaxation delay (2-5 seconds), and a larger number of scans.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes to identify the molecular ion and common adducts. Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Structure Elucidation Workflow and Visualization
The process of structure elucidation is a logical progression of data acquisition and interpretation. The following diagrams, generated using the DOT language, illustrate the key workflows.
Figure 1: Overall workflow for the structure elucidation of (13E)-Oxacyclohexadec-13-en-2-one.
Figure 2: Logic diagram for assembling the molecular structure using 2D NMR data.
Conclusion
The structure of (13E)-Oxacyclohexadec-13-en-2-one can be unequivocally determined through a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established methodologies. The systematic application of 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy, as outlined, allows for the complete assignment of its chemical structure, including the confirmation of the macrocyclic ring size, the position and stereochemistry of the double bond, and the location of the lactone functionality. This comprehensive approach is essential for the quality control, regulatory compliance, and further development of products containing this and similar macrocyclic compounds.
Synthesis of (13E)-Oxacyclohexadec-13-en-2-one: A Technical Guide
(13E)-Oxacyclohexadec-13-en-2-one , a macrocyclic lactone, presents a significant synthetic challenge characteristic of large ring structures. This technical guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for researchers and professionals in drug development and chemical synthesis. The synthesis of this 16-membered ring containing an E-configured double bond primarily relies on two powerful macrocyclization techniques: Ring-Closing Metathesis (RCM) and Macrolactonization .
Core Synthetic Strategies
The construction of the (13E)-Oxacyclohexadec-13-en-2-one backbone can be approached via two main retrosynthetic pathways, each culminating in the formation of the macrocycle from a linear precursor.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a robust and widely utilized method for the formation of large unsaturated rings.[1][2] This approach involves an intramolecular reaction between two terminal alkenes on a linear precursor, catalyzed by a transition metal complex, typically a Ruthenium-based Grubbs catalyst.[3] The key precursor for the RCM synthesis of (13E)-Oxacyclohexadec-13-en-2-one is an ester of (E)-undec-9-enoic acid and but-3-en-1-ol.
Macrolactonization
Macrolactonization is the intramolecular esterification of a long-chain hydroxy acid (seco-acid) to form the cyclic lactone.[4][5] This method is sensitive to reaction conditions, particularly the concentration of the substrate, to favor intramolecular cyclization over intermolecular polymerization. Several well-established protocols exist for macrolactonization, including the Yamaguchi, Shiina, and Corey-Nicolaou methods, which utilize different activating agents for the carboxylic acid.[6] The critical precursor for this route is (E)-15-hydroxyhexadec-13-enoic acid.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key synthetic steps. The quantitative data is summarized in tables for clear comparison.
Synthesis of Precursors
Protocol 1: Synthesis of (E)-undec-9-enoate for RCM
A plausible synthesis of the RCM precursor involves the esterification of a commercially available undecylenic acid derivative with but-3-en-1-ol.
Protocol 2: Synthesis of (E)-15-hydroxyhexadec-13-enoic acid for Macrolactonization
The synthesis of the seco-acid can be accomplished through a multi-step sequence starting from simpler building blocks, for instance, via Wittig or Horner-Wadsworth-Emmons olefination to establish the E-alkene, followed by functional group manipulations to install the terminal hydroxyl and carboxylic acid moieties.
Macrocyclization Reactions
Protocol 3: Ring-Closing Metathesis (RCM)
The diene precursor is cyclized using a Grubbs catalyst under high dilution conditions to promote the intramolecular reaction.
-
Reaction: The diene ester is dissolved in a suitable solvent (e.g., dichloromethane or toluene) to a low concentration (typically 0.001-0.01 M).
-
Catalyst: A Grubbs second-generation catalyst is added, and the reaction is stirred at room temperature or with gentle heating.
-
Workup: The reaction is quenched, the solvent is removed, and the crude product is purified by column chromatography.
Protocol 4: Yamaguchi Macrolactonization
This method employs a mixed anhydride activation of the carboxylic acid.[6]
-
Activation: The seco-acid, (E)-15-hydroxyhexadec-13-enoic acid, is treated with 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric base (e.g., triethylamine).
-
Cyclization: The resulting mixed anhydride is then slowly added to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of a non-polar solvent (e.g., toluene) at reflux.
-
Purification: The product is isolated and purified by flash chromatography.
Protocol 5: Shiina Macrolactonization
This protocol utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as the activating agent.[7]
-
Activation: The seco-acid is reacted with MNBA in the presence of a base.
-
Cyclization: The cyclization is typically carried out under high dilution conditions.
-
Yields: This method has been shown to be effective for the synthesis of 10- to 12-membered lactones where other methods might be less efficient.[7]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key macrocyclization steps, based on literature for analogous macrocycles.
| Table 1: Ring-Closing Metathesis Conditions and Yields | |
| Parameter | Value/Condition |
| Catalyst | Grubbs II Catalyst |
| Solvent | Dichloromethane or Toluene |
| Concentration | 0.005 M |
| Temperature | 40 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% |
| Table 2: Macrolactonization Conditions and Yields | |
| Method | Activating Agent |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies.
Caption: Workflow for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 3. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. modern-macrolactonization-techniques - Ask this paper | Bohrium [bohrium.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
(13E)-Oxacyclohexadec-13-en-2-one chemical properties
An In-depth Technical Guide on the Chemical Properties of (13E)-Oxacyclohexadec-13-en-2-one
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds characterized by a large ring containing an ester functional group.[1] These molecules are of significant interest in various scientific fields, particularly in fragrance chemistry, where they are valued for their musk-like scents.[2][3] The 16-membered ring structure and the presence of a carbon-carbon double bond with (E)-stereochemistry impart specific conformational properties that influence its physical and chemical behavior, as well as its biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and toxicological profile of (13E)-Oxacyclohexadec-13-en-2-one, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(13E)-Oxacyclohexadec-13-en-2-one is a compound with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[4] Its physical state can range from a colorless to pale yellow liquid to a solid.[2][3] It is soluble in alcohol but has very low solubility in water.[2][3]
General Properties
| Property | Value | Reference |
| IUPAC Name | (13E)-1-Oxacyclohexadec-13-en-2-one | [2] |
| Synonyms | (E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one | [2][3] |
| CAS Number | 4941-78-0 | [2][4] |
| Molecular Formula | C₁₅H₂₆O₂ | [4] |
| Molecular Weight | 238.37 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [2][3] |
| Odor | Musk | [2][3][5] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2][3] |
| Flash Point | 161.2 °C (322.0 °F) | [2][4] |
| Vapor Pressure | 4.31E-06 mmHg @ 25°C | [4] |
| Density | ~0.9 g/cm³ | [4] |
| Water Solubility | 1.859 mg/L @ 25 °C (estimated) | [2][3] |
| logP (o/w) | ~5.060 (estimated) | [2] |
Chemical Reactivity and Synthesis
The reactivity of (13E)-Oxacyclohexadec-13-en-2-one is primarily dictated by its two key functional groups: the lactone (cyclic ester) and the alkene (carbon-carbon double bond).[1]
Reactions of the Lactone Group
-
Hydrolysis: The ester bond can be cleaved through acid- or base-catalyzed hydrolysis to yield the corresponding linear ω-hydroxy carboxylic acid.[1]
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to form the corresponding 1,15-dihydroxypentadec-13-ene.[1]
Reactions of the Alkene Group
The (13E)-double bond is susceptible to a variety of addition and cleavage reactions.[1][6]
-
Catalytic Hydrogenation: The double bond can be reduced to a single bond using a metal catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas, yielding the saturated macrocycle, oxacyclohexadecan-2-one.[6]
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide at the C13-C14 position.[6]
-
Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a workup, can break the ring and produce smaller, functionalized linear molecules, such as an aldehyde and an ester-aldehyde.[6]
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the formation of a diol or further oxidative cleavage of the double bond. The compound is noted to be susceptible to oxidation, particularly under alkaline conditions.[6]
Caption: Key chemical reactions of (13E)-Oxacyclohexadec-13-en-2-one.
Experimental Protocols
While specific, detailed protocols for (13E)-Oxacyclohexadec-13-en-2-one are proprietary or scattered in patent literature, the following are generalized methodologies for the key transformations described.
General Protocol for Catalytic Hydrogenation
-
Setup: A solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a reaction vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight) is added to the solution.
-
Hydrogenation: The vessel is purged and filled with hydrogen gas (H₂), often using a balloon or a Parr hydrogenator apparatus, and stirred vigorously.
-
Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude saturated product, oxacyclohexadecan-2-one, which can be purified by chromatography or distillation.
General Protocol for Ring-Closing Metathesis (RCM) Synthesis
The industrial synthesis of similar macrocyclic musks often employs Ring-Closing Metathesis (RCM).[6] This involves an acyclic diene precursor that is cyclized using a ruthenium-based catalyst.
-
Precursor Preparation: A linear ester with terminal alkene groups at appropriate positions is synthesized.
-
Cyclization: The diene precursor is dissolved in a non-polar solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon). A Grubbs' or Hoveyda-Grubbs' catalyst is added.
-
Reaction: The mixture is typically heated to facilitate the ring-closing reaction, which releases ethylene gas.
-
Monitoring and Workup: The reaction is monitored for the formation of the macrocycle. Once complete, the catalyst is quenched or removed, and the solvent is evaporated. The resulting macrocyclic lactone is then purified.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 3. (E)-13-musk decenone [flavscents.com]
- 4. Oxacyclohexadec-13-en-2-one, (13Z)-|lookchem [lookchem.com]
- 5. scent.vn [scent.vn]
- 6. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
CAS number for (13E)-Oxacyclohexadec-13-en-2-one and its properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of organic compounds characterized by a large ring containing an ester functional group. Macrocyclic lactones are of significant interest in various scientific fields due to their diverse biological activities and presence in numerous natural products.[1] This document provides a comprehensive technical overview of (13E)-Oxacyclohexadec-13-en-2-one, including its chemical identity, physicochemical properties, potential biological activities, and relevant experimental methodologies. The information is intended to serve as a valuable resource for professionals in research, science, and drug development.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one are summarized below.
Table 1: Chemical Identification of (13E)-Oxacyclohexadec-13-en-2-one
| Identifier | Value |
| Chemical Name | (13E)-Oxacyclohexadec-13-en-2-one |
| Synonyms | (E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one |
| CAS Number | 4941-78-0[2] |
| Molecular Formula | C15H26O2[2] |
| Molecular Weight | 238.37 g/mol [2] |
| SMILES | C1CCCCCC(=O)OCCC/C=C/CCC1 |
Table 2: Physicochemical Properties of (13E)-Oxacyclohexadec-13-en-2-one
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid to solid | [1][2] |
| Odor | Musk-like | [2] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [1][2] |
| Flash Point | 161.20 °C (322.00 °F) (TCC, est.) | [1][2] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.) | [1][2] |
| Water Solubility | 1.859 mg/L @ 25 °C (est.) | [2] |
| logP (o/w) | 5.060 (est.) | [2] |
Experimental Protocols
Synthesis of Macrocyclic Lactones via Ring-Closing Metathesis (RCM)
A representative workflow for the synthesis of macrocyclic lactones via Ring-Closing Metathesis (RCM).
Methodology:
-
Preparation of the Diene Precursor: The synthesis commences with the esterification of an ω-hydroxyalkenoic acid with an alkene-containing alcohol. This reaction, typically carried out in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields a linear diene precursor. The choice of starting materials determines the final ring size and the position of the double bond.
-
Ring-Closing Metathesis (RCM): The diene precursor is dissolved in an anhydrous, degassed solvent like toluene or dichloromethane. A ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, is then added under an inert atmosphere. The reaction mixture is typically heated to facilitate the intramolecular metathesis reaction, which results in the formation of the desired macrocyclic lactone and the release of a small volatile alkene (e.g., ethylene).
-
Purification: Upon completion of the reaction, the catalyst is quenched, often by the addition of a reagent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure macrocyclic lactone.
Analytical Characterization
The identity and purity of (13E)-Oxacyclohexadec-13-en-2-one can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds. It provides information on the retention time of the compound, which is indicative of its identity, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the compound's structure, including the stereochemistry of the double bond.
Potential Biological Activities and Signaling Pathways
While (13E)-Oxacyclohexadec-13-en-2-one is primarily known as a fragrance ingredient, its structural class, macrocyclic lactones, is associated with a wide range of biological activities.[1] For drug development professionals, understanding the potential molecular targets and signaling pathways is of paramount importance.
Interaction with Nuclear Receptors
Some synthetic musks have been shown to interact with nuclear receptors, which are a family of ligand-activated transcription factors that regulate gene expression. Specifically, certain polycyclic musks have demonstrated antagonistic effects on the estrogen receptor β (ERβ), the androgen receptor (AR), and the progesterone receptor (PR).[3] This suggests that macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one could potentially modulate the activity of these receptors.
Potential interaction of synthetic musks with nuclear receptors.
Inhibition of Multi-Xenobiotic Resistance (MXR) Transporters
Research has indicated that some synthetic musks can inhibit the function of multi-xenobiotic resistance (MXR) transporters.[4][5] These transporters are ATP-binding cassette (ABC) transporters that act as cellular efflux pumps, removing a wide range of foreign compounds (xenobiotics) from cells. Inhibition of these transporters can lead to an increased intracellular concentration of other substances, a phenomenon that is of interest in the context of overcoming multidrug resistance in cancer therapy.
Potential inhibition of MXR transporters by synthetic musks.
Modulation of Purinergic P2X4 Receptors
A significant finding for the drug development field is the demonstrated activity of the macrocyclic lactone ivermectin as a positive allosteric modulator of the P2X4 receptor.[3][6] P2X4 receptors are ATP-gated ion channels involved in various physiological processes, including immune responses and neuropathic pain. Ivermectin potentiates the receptor's response to ATP by increasing the current amplitude and slowing the deactivation of the channel.[3][4] This suggests that other macrocyclic lactones, such as (13E)-Oxacyclohexadec-13-en-2-one, could potentially exhibit similar modulatory effects on P2X receptors.
Positive allosteric modulation of the P2X4 receptor by macrocyclic lactones.
Conclusion
(13E)-Oxacyclohexadec-13-en-2-one is a well-characterized macrocyclic lactone with established physicochemical properties. While its primary application has been in the fragrance industry, its structural class is associated with a range of significant biological activities that warrant further investigation from a drug development perspective. The potential for this and related molecules to interact with nuclear receptors, inhibit cellular efflux pumps, and modulate ion channels like the P2X4 receptor opens up intriguing possibilities for future research and therapeutic applications. The synthetic methodologies for accessing such macrocycles are well-established, providing a solid foundation for the generation of analogs for structure-activity relationship studies. This technical guide serves as a starting point for researchers and scientists interested in exploring the broader potential of (13E)-Oxacyclohexadec-13-en-2-one and other macrocyclic lactones in the realm of drug discovery and development.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological insights into the role of P2X4 receptors in behavioral regulation: lessons from ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
(13E)-Oxacyclohexadec-13-en-2-one natural occurrence and discovery
(13E)-Oxacyclohexadec-13-en-2-one , a macrocyclic lactone with the CAS number 4941-78-0, is a synthetic musk fragrance ingredient valued in the perfume industry for its unique scent profile. This technical guide delves into the current understanding of this compound, focusing on its discovery as a synthetic molecule and the absence of confirmed natural sources.
While scientific inquiry has explored the potential presence of (13E)-Oxacyclohexadec-13-en-2-one in biological matrices, there is a notable lack of publicly available scientific literature confirming its natural occurrence.[1] Investigations into potential plant-based sources, such as Carica papaya (papaya) seed oil, have not yielded any evidence of its presence.[1] Furthermore, there is no scientific evidence to suggest its role as a pheromone or a plant growth regulator in nature.[1] Consequently, (13E)-Oxacyclohexadec-13-en-2-one is recognized as a synthetic musk.[1]
Physicochemical Properties
A summary of the available quantitative data for (13E)-Oxacyclohexadec-13-en-2-one is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | - |
| Molecular Weight | 238.37 g/mol | - |
| CAS Number | 4941-78-0 | [2] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (estimated) | [2] |
| Flash Point | 322.00 °F. TCC ( 161.20 °C. ) (estimated) | [2] |
| logP (o/w) | 5.060 (estimated) | [2] |
| Water Solubility | 1.859 mg/L @ 25 °C (estimated) | [2] |
| Solubility | Soluble in alcohol | [2] |
Discovery and Synthesis: A Historical Perspective
The "discovery" of (13E)-Oxacyclohexadec-13-en-2-one is rooted in the broader history of synthetic musk development, which sought to find viable alternatives to animal-derived musks. The general workflow for the discovery and development of such synthetic fragrance molecules is outlined below.
Experimental Protocols: A General Overview
General Protocol for Ring-Closing Metathesis (RCM) for Macrocyclization:
-
Substrate Synthesis: A linear ester precursor containing terminal alkene functionalities is synthesized through standard organic chemistry techniques.
-
Degassing of Solvent: A suitable solvent (e.g., dichloromethane or toluene) is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a specified period to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Setup: The linear diene precursor is dissolved in the degassed solvent in a reaction vessel under an inert atmosphere.
-
Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) in the degassed solvent is added to the reaction mixture. The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction is quenched, often by the addition of a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired macrocyclic lactone from any remaining starting material, catalyst residues, and byproducts.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This generalized protocol illustrates a common strategy for the synthesis of macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one. The specific starting materials and reaction conditions would be tailored to achieve the desired target molecule.
Signaling Pathways and Logical Relationships
The primary role of (13E)-Oxacyclohexadec-13-en-2-one is as a fragrance ingredient. Its interaction with the olfactory system is the key "signaling pathway" of interest.
References
The Biological Landscape of 16-Membered Macrocyclic Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic lactones, a diverse class of organic compounds characterized by a large lactone ring, represent a rich source of biologically active molecules. While the specific compound Oxacyclohexadec-13-en-2-one is primarily utilized in the fragrance industry with limited public data on its broader pharmacological activities, the 16-membered macrocyclic lactone scaffold is a cornerstone in modern medicine. This technical guide delves into the core biological activities of representative 16-membered macrocyclic lactones, providing quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and drug development.
This guide will focus on two primary areas of biological activity where 16-membered macrocyclic lactones have made a significant impact: antibacterial and immunosuppressive effects. We will use the well-characterized compounds Tylosin and Erythromycin as exemplars for antibacterial activity, and Tacrolimus (FK-506) as a prime example of an immunosuppressive agent.
Antibacterial Activity of 16-Membered Macrolides
The 16-membered macrolide antibiotics, such as tylosin and erythromycin, are crucial in both veterinary and human medicine for their efficacy against a range of bacterial pathogens.[1][2]
Mechanism of Action
These macrolides exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides and causing premature dissociation of the peptidyl-tRNA. This disruption of protein synthesis ultimately halts bacterial growth and replication.
Quantitative Bioactivity Data: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Tylosin | Staphylococcus aureus | 0.39 - 12.5 | [3] |
| Kocuria rhizophila | 0.1 - 1.56 | [3] | |
| Arcanobacterium pyogenes | 0.06 - >2048 (resistant) | [4] | |
| Mycoplasma hyopneumoniae | 0.016 - 0.06 | [1] | |
| Erythromycin | Staphylococcus aureus | 0.25 - >2048 (resistant) | [5] |
| Staphylococcus epidermidis | 0.125 - 2048 | [5] | |
| Streptococcus pyogenes | 0.5 - ≥256 | [6] | |
| Rhodococcus equi | 0.5 - 3 | [7] |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standard method for determining the MIC of an antimicrobial agent.[8][9][10]
Objective: To determine the lowest concentration of a macrocyclic lactone that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solution of the test antibiotic (e.g., Tylosin) of known concentration
-
Pipettes and multichannel pipettor
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the antibiotic stock solution to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Immunosuppressive Activity of 16-Membered Macrolides
Tacrolimus (FK-506) is a potent 16-membered macrocyclic lactone that is widely used to prevent organ transplant rejection.[11][12]
Mechanism of Action: Calcineurin-NFAT Signaling Pathway
Tacrolimus exerts its immunosuppressive effects by inhibiting T-lymphocyte activation. It binds to an intracellular protein, FKBP12, and this complex then inhibits the phosphatase activity of calcineurin.[11][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[13] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[11][13]
Tacrolimus-mediated inhibition of the Calcineurin-NFAT signaling pathway.
Quantitative Bioactivity Data: IC50 Values for Immunosuppression
The immunosuppressive activity of tacrolimus is often quantified by its half-maximal inhibitory concentration (IC50) in T-cell proliferation assays.
| Assay | Cell Type | IC50 Range (ng/mL) | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.0075 - 1042 (wide inter-individual variation) | [14] |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~3.125 (causes >50% reduction) | [15] |
Experimental Protocol: In Vitro T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus, and how this is affected by an immunosuppressive agent.[16][17]
Objective: To quantify the inhibitory effect of tacrolimus on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium.
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.
-
Tacrolimus stock solution of known concentration.
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
-
96-well round-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Staining: a. Isolate PBMCs from healthy donor blood. b. Resuspend cells in PBS and stain with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of proliferation. c. Wash and resuspend the CFSE-stained cells in complete RPMI-1640 medium.
-
Assay Setup: a. Plate the CFSE-stained PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well. b. Prepare serial dilutions of tacrolimus in complete RPMI-1640 and add to the wells. Include a vehicle control (e.g., DMSO) without tacrolimus. c. Add the T-cell stimulus (e.g., PHA or anti-CD3/CD28 beads) to all wells except for the unstimulated control.
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
Flow Cytometry Analysis: a. Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if specific T-cell populations are to be analyzed. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a stepwise decrease in CFSE intensity. d. The percentage of proliferating cells in the presence of different concentrations of tacrolimus is calculated and used to determine the IC50 value.
Conclusion
While specific pharmacological data for Oxacyclohexadec-13-en-2-one remains elusive in the public domain, the broader class of 16-membered macrocyclic lactones offers a wealth of biological activities with profound therapeutic implications. The antibacterial macrolides, exemplified by tylosin and erythromycin, and the immunosuppressive macrolides, such as tacrolimus, demonstrate the versatility of this chemical scaffold. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals. Further investigation into the biological properties of less-characterized macrocyclic lactones like Oxacyclohexadec-13-en-2-one may yet uncover novel therapeutic applications, building upon the rich legacy of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
A Comprehensive Literature Review of (13E)-Oxacyclohexadec-13-en-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone, is a synthetic compound primarily utilized as a fragrance ingredient for its characteristic musk-like scent. As a member of the broader class of macrocyclic lactones, a group known for a wide array of biological activities, this molecule warrants a thorough examination of its chemical properties and toxicological profile. This technical guide provides a comprehensive review of the available literature on (13E)-Oxacyclohexadec-13-en-2-one, with a focus on its physicochemical characteristics, synthesis, and toxicological evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Physicochemical Properties
(13E)-Oxacyclohexadec-13-en-2-one is a 16-membered ring containing an ester (lactone) functional group and a carbon-carbon double bond in the E (trans) configuration.[1] Its molecular structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4941-78-0 | [2] |
| Molecular Formula | C15H26O2 | [2] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid to solid (estimated) | [2] |
| Odor | Musk | [2] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 322.00 °F (161.20 °C) (estimated) | [2] |
| Solubility | Soluble in alcohol; Water: 1.859 mg/L @ 25 °C (estimated) | [2] |
| logP (o/w) | 5.060 (estimated) | [2] |
Synthesis
General Synthesis Approach: Ring-Closing Metathesis (RCM)
RCM is a powerful catalytic reaction that forms a new carbon-carbon double bond between two existing alkenes within the same molecule, leading to the formation of a cyclic compound. The general workflow for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one via RCM would involve the synthesis of a linear diene precursor containing an ester linkage, followed by cyclization using a ruthenium-based catalyst.
Toxicological Profile
The safety of (13E)-Oxacyclohexadec-13-en-2-one as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment, which covers a mixture of isomers including the (13E) isomer under the name "Oxacyclohexadecen-2-one", provides key toxicological data. It is important to note that the following data pertains to the isomeric mixture and not exclusively to the (13E) isomer.
| Toxicological Endpoint | Result | Reference |
| Genotoxicity | Not genotoxic | [1] |
| Repeated Dose Toxicity (Oral, 90-day) | No-Observed-Adverse-Effect Level (NOAEL) = 1000 mg/kg/day | [1] |
| Reproductive Toxicity | No-Observed-Adverse-Effect Level (NOAEL) = 1000 mg/kg/day | [1] |
| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) = 7500 µg/cm² | [1] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [1] |
Experimental Protocols for Key Toxicological Assays
Detailed experimental protocols for the toxicological evaluation of (13E)-Oxacyclohexadec-13-en-2-one are not publicly available. However, the RIFM assessment would have followed internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows for the key toxicological assays based on OECD guidelines.
A standard battery of in vitro tests is typically used to assess the genotoxic potential of a chemical. This includes a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay.
The potential of a substance to cause skin sensitization is often evaluated using the Local Lymph Node Assay (LLNA).
References
Stereochemical Aspects of Oxacyclohexadec-13-en-2-one Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical nuances of Oxacyclohexadec-13-en-2-one isomers. As members of the macrocyclic lactone class of compounds, these molecules are of significant interest due to their diverse biological activities and applications, particularly in the fragrance industry. The specific arrangement of substituents around the chiral centers and the geometry of the endocyclic double bond play a pivotal role in determining their physicochemical properties and biological interactions.
Introduction to Oxacyclohexadec-13-en-2-one
Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone. The core structure consists of a 15-carbon chain and one oxygen atom forming the lactone ring, with a ketone group at the C-2 position and a carbon-carbon double bond at the C-13 position. The stereochemistry of this molecule is primarily defined by the configuration of the double bond, leading to the existence of (13E)- and (13Z)-isomers. These isomers, along with the regioisomers where the double bond is at a different position (e.g., Oxacyclohexadec-12-en-2-one), exhibit distinct properties.
The (13E)-configuration of the double bond in Oxacyclohexadec-13-en-2-one imparts a specific geometry to the macrocycle, influencing its conformational flexibility and how it presents its functional groups for interaction with biological targets.[1] Macrocyclic lactones, as a chemical class, are known for their ability to bind to challenging biological targets due to their unique three-dimensional conformations.[1] This has led to their extensive use in drug development, with many well-known antibiotics, antiparasitics, and anti-inflammatory agents based on a macrocyclic lactone framework.[1]
Physicochemical Properties of Isomers
The stereochemistry of the double bond significantly influences the physical properties of Oxacyclohexadec-13-en-2-one isomers. The data presented below is for the (13E)-isomer and the related regioisomer (12E)-Oxacyclohexadec-12-en-2-one, commercially known as Habanolide. Comprehensive data for the (13Z)-isomer is less readily available in the public domain.
| Property | (13E)-Oxacyclohexadec-13-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) |
| CAS Number | 4941-78-0[2] | 111879-80-2[3] |
| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol | 238.37 g/mol |
| Appearance | Colorless to pale yellow clear liquid to solid (est.)[2] | Colorless liquid[3] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg[2] | 366 °C (EPI Suite)[3] |
| Flash Point | 161.11 °C (est.)[2] | 157 °C[3] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.)[2] | 5.29E-005 mm Hg at 25 °C (EPI Suite)[3] |
| log KOW (XlogP3-AA) | 5.40 (est.)[2] | 4.88 (EPI Suite)[3] |
| Odor Profile | Musk | Distinctly musk-like, with metallic and waxy undertones; described as resembling freshly ironed linen.[4] |
Synthesis and Stereocontrol
The synthesis of specific isomers of Oxacyclohexadec-en-2-one requires precise control over the formation of the macrocyclic ring and the geometry of the double bond. Ring-Closing Metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated macrocyclic lactones.
Experimental Protocol: Ring-Closing Metathesis (RCM)
This generalized protocol outlines the key steps in the synthesis of an Oxacyclohexadec-en-2-one isomer via RCM. The specific choice of starting materials will determine the position and stereochemistry of the double bond.
Objective: To synthesize an Oxacyclohexadec-en-2-one isomer by intramolecular cyclization of a diene precursor.
Materials:
-
Acyclic diene precursor (e.g., an ω-unsaturated ester with a terminal double bond)
-
Ruthenium-based catalyst (e.g., Grubbs' catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Precursor Preparation: The acyclic diene precursor is synthesized through standard organic chemistry methods. The placement of the double bonds in the precursor is critical for determining the final position in the macrocycle.
-
Reaction Setup: The diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.
-
Catalyst Addition: The RCM catalyst is added to the solution. The choice of catalyst can influence the reaction kinetics and the stereoselectivity of the newly formed double bond.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired macrocyclic lactone.
Flowchart of the RCM Synthesis Workflow:
Caption: Workflow for the synthesis of Oxacyclohexadec-en-2-one isomers via Ring-Closing Metathesis.
Biological Activity and Stereochemical Considerations
While specific signaling pathways for Oxacyclohexadec-13-en-2-one isomers are not extensively detailed in the available literature, the broader class of macrocyclic lactones exhibits a wide range of biological activities. The stereochemistry of these molecules is crucial for their biological recognition and function. For instance, in the context of fragrance, the (12E)-isomer of Oxacyclohexadec-12-en-2-one (Habanolide) is noted for its powerful and elegant musk profile, while the properties of the (12Z)-isomer, though also musk-like, can differ in intensity and character.[5]
The large, lipophilic nature of these macrocycles facilitates their interaction with biological membranes and proteins, potentially altering their function.[5] Their susceptibility to hydrolysis and oxidation, particularly under alkaline conditions, suggests potential involvement in metabolic and redox processes within biological systems.[5]
Logical Relationship of Stereochemistry to Biological Activity:
Caption: The influence of stereochemistry on the biological activity of Oxacyclohexadec-en-2-one isomers.
Conclusion
The stereochemical aspects of Oxacyclohexadec-13-en-2-one isomers are fundamental to their chemical and biological identity. The geometry of the endocyclic double bond dictates the molecule's three-dimensional shape, which in turn governs its physical properties and interactions with biological systems. While their primary current application is in the fragrance industry, the broader family of macrocyclic lactones holds significant therapeutic potential. Further research into the synthesis of stereochemically pure isomers and the elucidation of their specific biological mechanisms of action will be crucial for unlocking their full potential in drug discovery and development.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
Preliminary Research into the Bioactivity of Oxacyclohexadec-13-en-2-one: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds known for a diverse range of biological activities.[1] This technical guide provides a preliminary research overview of the bioactivity of this specific molecule. A comprehensive search of scientific literature and chemical databases reveals that while the general class of macrocyclic lactones is well-studied, research on Oxacyclohexadec-13-en-2-one is limited. The primary focus of existing research has been on its application as a fragrance ingredient, with available data centered on toxicological and dermatological safety assessments rather than specific pharmacological bioactivity.
This document summarizes the available data and highlights the significant gaps in the current understanding of the bioactivity of Oxacyclohexadec-13-en-2-one.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem |
| Molecular Weight | 238.37 g/mol | Scent.vn[2] |
| CAS Number | 111879-81-3 ((13Z)-isomer) | Scent.vn[2] |
| Log P | 5.4 | Scent.vn[2] |
| Vapor Pressure (est.) | 0.0002 hPa @ 20°C | Scent.vn[2] |
| Boiling Point (est.) | 320°C | Scent.vn[2] |
Bioactivity and Toxicological Data
The following table summarizes the available toxicological data. It is important to note that this data is for a mixture of isomers and may not be representative of the specific bioactivity of Oxacyclohexadec-13-en-2-one.
| Endpoint | Result | Species | Source |
| Genotoxicity | Not genotoxic | In vitro | RIFM, 2022[4] |
| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | Not specified | RIFM, 2022[4] |
| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | Not specified | RIFM, 2022[4] |
| Skin Sensitization (NESIL) | 7500 μg/cm² | Not specified | RIFM, 2022[4] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | Based on UV/Vis spectra | RIFM, 2022[4] |
Signaling Pathways and Mechanism of Action
There is no specific information in the reviewed literature detailing the signaling pathways modulated by Oxacyclohexadec-13-en-2-one. The general class of macrocyclic lactones is known to interact with a variety of biological targets, but this cannot be extrapolated to this specific molecule without experimental evidence.
Experimental Protocols
Detailed experimental protocols for the bioactivity of Oxacyclohexadec-13-en-2-one are not available in the public domain. The toxicological data presented above are based on studies conducted by the Research Institute for Fragrance Materials (RIFM), and the specific methodologies are not detailed in the publicly accessible summaries.
Logical Workflow for Fragrance Material Safety Assessment
While specific experimental workflows for the bioactivity of Oxacyclohexadec-13-en-2-one are unavailable, a generalized logical workflow for the safety assessment of a fragrance ingredient can be illustrated. This diagram represents a typical process for a substance like Oxacyclohexadec-13-en-2-one in the context of its use in consumer products.
Caption: Generalized workflow for fragrance material safety assessment.
Conclusion and Future Directions
The current body of scientific literature does not contain sufficient data to produce an in-depth technical guide on the specific bioactivity of Oxacyclohexadec-13-en-2-one beyond its use as a fragrance ingredient. The lack of information on its mechanism of action, interaction with specific biological targets, and associated signaling pathways represents a significant knowledge gap.
For researchers and drug development professionals interested in the potential therapeutic applications of this molecule, the following steps would be necessary:
-
In Vitro Screening: A broad panel of in vitro assays would be required to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.
-
Mechanism of Action Studies: Should any significant bioactivity be identified, further studies would be needed to elucidate the mechanism of action, including the identification of molecular targets and the characterization of downstream signaling events.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Oxacyclohexadec-13-en-2-one would be necessary to understand the structural requirements for its biological activity and to optimize its potency and selectivity.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
IUPAC nomenclature and synonyms for (13E)-Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds characterized by a large ring structure containing an ester group. This molecule and its isomers are primarily utilized as synthetic musk fragrances in a variety of consumer products. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, and available toxicological data for (13E)-Oxacyclohexadec-13-en-2-one. Due to the limited publicly available data specific to this isomer, information from closely related macrocyclic musks is included to provide a broader context for its potential biological interactions and experimental evaluation. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development interested in the characteristics and potential applications of this class of molecules.
Nomenclature and Chemical Identity
(13E)-Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone with a single carbon-carbon double bond in the E configuration.
IUPAC Name: (13E)-Oxacyclohexadec-13-en-2-one
Synonyms:
-
(13E)-1-oxacyclohexadec-13-en-2-one[1]
-
(E)-13-oxa cyclohexadec-13-en-2-one[1]
-
trans-13-oxa cyclohexadec-13-en-2-one[1]
-
(E)-13-oxa cyclohexadecen-2-one[1]
-
13-oxa cyclohexadecen-2-one[1]
-
trans-13-oxa cyclohexadecen-2-one[1]
-
trans-13- musk decenone[1]
Molecular Formula: C₁₅H₂₆O₂[1]
Molecular Weight: 238.37 g/mol [1]
Physicochemical Properties
The physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid to solid (est.) | [2] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 161.20 °C (322.00 °F) TCC (est.) | [2] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.) | [2] |
| Solubility | Soluble in alcohol; Water: 1.859 mg/L @ 25 °C (est.) | [1][2] |
| logP (o/w) | 5.060 (est.) | [2] |
Synthesis and Manufacturing
General Experimental Protocol for Ring-Closing Metathesis (RCM)
This protocol is a generalized representation of an RCM reaction for the synthesis of a macrocyclic lactone and is not specific to (13E)-Oxacyclohexadec-13-en-2-one.
Objective: To construct the 16-membered ring of a macrocyclic lactone from a linear diene precursor.
Materials:
-
Acyclic diene precursor
-
Ruthenium-based catalyst (e.g., Grubbs' catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Methodology:
-
The acyclic diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.
-
The ruthenium-based catalyst is added to the solution.
-
The reaction mixture is stirred at room temperature or heated, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired macrocyclic lactone.
Caption: Generalized workflow for the synthesis of a macrocyclic lactone via Ring-Closing Metathesis (RCM).
Biological Activity and Mechanism of Action
The primary biological activity of (13E)-Oxacyclohexadec-13-en-2-one is its interaction with olfactory receptors, resulting in the perception of a musk scent. While the specific signaling cascade for this molecule is not detailed, the general mechanism for musk odorants involves the activation of specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.
Olfactory Signaling Pathway
Studies on various musk-smelling compounds have identified the human olfactory receptors OR5AN1 and OR1A1 as key players in musk perception. The binding of a musk odorant to these receptors is thought to initiate a downstream signaling cascade.
Caption: Postulated olfactory signaling pathway for musk compounds.
Toxicological Profile
A comprehensive safety assessment for a mixture of E- and Z-isomers of oxacyclohexadec-12/13-en-2-one, which includes (13E)-Oxacyclohexadec-13-en-2-one, has been conducted by the Research Institute for Fragrance Materials (RIFM). The available toxicological data is summarized below.
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg | Rat | RIFM |
| Acute Dermal Toxicity | LD₅₀ > 5000 mg/kg | Rabbit | RIFM |
| Skin Irritation | Non-irritant | Human | RIFM |
| Skin Sensitization | Weak sensitizer | Human | RIFM |
| Phototoxicity | Not phototoxic | RIFM | |
| Genotoxicity | Not genotoxic in Ames test | RIFM | |
| Repeated Dose Toxicity (90-day oral) | NOAEL: 15 mg/kg/day | Rat | RIFM |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocol: Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)
The following is a generalized protocol for an HRIPT, a common method for assessing the skin sensitization potential of a substance.
Objective: To determine the potential of a test substance to induce skin sensitization in human subjects.
Methodology:
-
Induction Phase: A patch containing the test substance is applied to the skin of volunteers for 24-48 hours. This is repeated 9 times over a 3-week period.
-
Rest Phase: A 2-week rest period with no patch application follows the induction phase.
-
Challenge Phase: A challenge patch with the test substance is applied to a new skin site.
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 48 and 72 hours after patch application.
Caption: Simplified workflow of a Human Repeat Insult Patch Test (HRIPT).
Conclusion
(13E)-Oxacyclohexadec-13-en-2-one is a well-characterized macrocyclic lactone with established use as a synthetic musk. While specific, in-depth experimental data for this particular isomer is limited in the public domain, the available information on its physicochemical properties and the toxicological profile of its isomer mixture provides a solid foundation for its safe use in consumer products. The understanding of its biological activity is largely inferred from the broader class of macrocyclic musks and their interaction with olfactory receptors. Further research into the specific biological interactions and potential applications beyond fragrance could be a valuable area of investigation.
References
physical and chemical properties of (13E)-Oxacyclohexadec-13-en-2-one
An In-depth Technical Guide to (13E)-Oxacyclohexadec-13-en-2-one
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone utilized primarily as a synthetic musk in the fragrance industry. This document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.
Introduction
(13E)-Oxacyclohexadec-13-en-2-one belongs to the class of macrocyclic lactones, which are characterized by a large ring structure containing an ester group.[1] The nomenclature specifies a 16-membered ring containing one oxygen atom ("oxa"), a ketone functional group (as part of the lactone) at the 2-position ("-2-one"), and a carbon-carbon double bond at the 13-position ("-13-en-") with an E (trans) stereochemistry.[1] These structural features impart unique physicochemical properties that are crucial for its application as a fragrance ingredient.[1]
Macrocyclic musks like (13E)-Oxacyclohexadec-13-en-2-one are valued for their characteristic musk odor and their stability in various formulations.[2] Understanding their chemical and toxicological profiles is essential for their safe and effective use.
Caption: Classification of (13E)-Oxacyclohexadec-13-en-2-one.
Physical and Chemical Properties
The and its isomers are summarized in the table below. It is important to note that some of the data are estimated values from computational models.
| Property | Value | Reference(s) |
| IUPAC Name | (13E)-Oxacyclohexadec-13-en-2-one | [1] |
| Synonyms | (E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one | [3] |
| CAS Number | 4941-78-0 | [3] |
| Molecular Formula | C₁₅H₂₆O₂ | [4] |
| Molecular Weight | 238.37 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid to solid (est.) | [3] |
| Odor | Musk | [3] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 322.00 °F (161.20 °C) (est.) | [3] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.) | [3] |
| Solubility in Water | 1.859 mg/L @ 25 °C (est.) | [3] |
| Solubility in Alcohol | Soluble | [3] |
| logP (o/w) | 5.060 (est.) | [3] |
Synthesis and Purification
Synthesis
The industrial synthesis of macrocyclic lactones such as (13E)-Oxacyclohexadec-13-en-2-one often employs Ring-Closing Metathesis (RCM).[5] This method is favored for its efficiency and selectivity in forming large rings.[5] An alternative, more traditional approach is acid-catalyzed lactonization, which involves the intramolecular esterification of a corresponding hydroxy carboxylic acid.[5]
Experimental Protocol: Generalized Ring-Closing Metathesis (RCM)
-
Precursor Synthesis: A linear diene precursor containing an ester linkage is synthesized through standard organic chemistry methods. The placement of the terminal alkenes is designed to yield the desired 16-membered ring upon cyclization.
-
Ring-Closing Metathesis: The diene precursor is dissolved in an appropriate solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). A ruthenium-based catalyst, such as a Grubbs' catalyst, is added to the solution.[6][7] The reaction mixture is typically stirred at a specific temperature (e.g., room temperature to reflux) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, and the catalyst is removed. This can be achieved by adding a quenching agent and then filtering the mixture through a pad of silica gel or by using specialized scavenger resins. The solvent is then removed under reduced pressure.
Caption: Generalized workflow for RCM synthesis.
Purification
The crude product obtained from synthesis is typically purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the desired macrocyclic lactone from unreacted starting materials, byproducts, and catalyst residues.[2]
Experimental Protocol: Generalized Purification
-
Chromatography: The crude product is subjected to column chromatography on silica gel. A solvent system (mobile phase) of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (13E)-Oxacyclohexadec-13-en-2-one.
-
Characterization: The purity and identity of the final product are confirmed by analytical techniques such as GC-MS and NMR spectroscopy.[2]
Caption: General purification and analysis workflow.
Spectroscopic Analysis
Detailed spectral data for (13E)-Oxacyclohexadec-13-en-2-one are not widely available in the searched literature. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the olefinic protons of the C=C double bond, protons alpha to the ester carbonyl, protons on the carbon bearing the ester oxygen, and a complex of signals for the methylene groups of the macrocyclic ring.
-
¹³C NMR: A signal for the ester carbonyl carbon, signals for the sp² hybridized carbons of the C=C double bond, a signal for the carbon attached to the ester oxygen, and multiple signals for the sp³ hybridized carbons of the ring. A ¹³C NMR spectrum is available for the related isomer, Oxacyclohexadecen-2-one, (12Z).[8]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the lactone (ester) functional group, typically in the region of 1730-1750 cm⁻¹. Also, C-O stretching bands and bands associated with the C=C double bond would be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.37).
Biological and Toxicological Information
(13E)-Oxacyclohexadec-13-en-2-one is used as a fragrance ingredient.[3] Its biological effects are primarily of interest in the context of human safety and environmental impact. The toxicological data is often available for the general class of oxacyclohexadecen-2-ones rather than for each specific isomer.[9]
| Toxicological Endpoint | Result | Reference(s) |
| Genotoxicity | Not genotoxic | [9] |
| Repeated Dose Toxicity | NOAEL = 1000 mg/kg/day | [9] |
| Reproductive Toxicity | NOAEL = 1000 mg/kg/day | [9] |
| Skin Sensitization | Potential for skin sensitization | [9][10] |
| Phototoxicity | Not expected to be phototoxic/photoallergenic | [9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [4] |
While natural musk and its primary active component, muscone, have been studied for pharmacological effects such as anti-inflammatory and neuroprotective activities, it is important to note that these findings do not directly apply to synthetic macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one.[11][12]
Chemical Reactivity
The chemical reactivity of (13E)-Oxacyclohexadec-13-en-2-one is dictated by its two primary functional groups: the lactone (ester) and the alkene.
-
Hydrolysis: The ester bond can be cleaved through hydrolysis, typically catalyzed by acid or base, to yield the corresponding ω-hydroxy carboxylic acid.[2]
-
Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form a diol.
-
Catalytic Hydrogenation: The carbon-carbon double bond can be reduced to a single bond using a metal catalyst (e.g., Pd/C) and hydrogen gas, yielding the saturated macrocyclic lactone, oxacyclohexadecan-2-one.[5]
-
Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[5]
-
Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a reductive or oxidative work-up, will break the ring and form two smaller molecules with carbonyl functional groups (aldehydes or carboxylic acids).[5]
Caption: Key chemical reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 3. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 4. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 11. Zoology, chemical composition, pharmacology, quality control and future perspective of Musk (Moschus): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Unsaturated Macrocyclic Lactones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Unsaturated macrocyclic lactones are a pivotal class of organic compounds, forming the structural core of numerous biologically active natural products and pharmaceuticals.[1][2] Their synthesis is a significant challenge in organic chemistry, demanding robust and stereoselective methodologies. This document provides detailed application notes and experimental protocols for key synthetic strategies, focusing on Ring-Closing Metathesis (RCM), Yamaguchi Macrolactonization, and Shiina Macrolactonization.
Key Synthesis Methodologies
The construction of the macrocyclic ring is the cornerstone of synthesizing unsaturated macrolactones. The choice of strategy is often dictated by the desired ring size, the nature of the unsaturation, and the presence of other functional groups.[3]
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful and versatile tool for the formation of macrocycles, including unsaturated lactones.[4][5] This method relies on the intramolecular reaction of a diene substrate in the presence of a metal catalyst, typically ruthenium-based, to form a cyclic alkene and a volatile byproduct like ethylene.[6][7] RCM is valued for its high functional group tolerance and its ability to form a wide range of ring sizes.[8]
Logical Workflow for RCM-based Macrocyclization
Caption: General workflow for the synthesis of unsaturated macrocyclic lactones via RCM.
Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is a classic and widely used method for the synthesis of large-ring lactones.[9][10] This protocol involves the activation of a hydroxycarboxylic acid (seco-acid) with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. Subsequent intramolecular cyclization, promoted by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), yields the macrolactone.[5][11] This method is particularly effective for the synthesis of highly functionalized macrolides.[12]
Signaling Pathway of Yamaguchi Macrolactonization
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yamaguchi reagent – Reagent of the month June - Santiago lab [santiago-lab.com]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. drughunter.com [drughunter.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis
Introduction
Oxacyclohexadec-13-en-2-one is a macrocyclic lactone of interest in the fields of fragrance chemistry and drug development.[1][2] Its synthesis can be efficiently achieved through Ring-Closing Metathesis (RCM), a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds in cyclic systems.[3][4][5] RCM offers a significant advantage over traditional macrolactonization methods by providing a direct route to unsaturated macrocycles, often with high functional group tolerance and under mild reaction conditions.[6] This application note provides a detailed protocol for the synthesis of Oxacyclohexadec-13-en-2-one using Grubbs-type catalysts, summarizing key reaction parameters and offering a comprehensive experimental workflow.
Core Concepts of Ring-Closing Metathesis
Ring-Closing Metathesis is an intramolecular reaction involving a diene substrate in the presence of a metal carbene catalyst, typically based on ruthenium. The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a new cycloalkene and the release of a small volatile alkene, such as ethylene, which drives the reaction to completion.[4][5] The choice of catalyst, solvent, concentration, and temperature are critical parameters that influence the efficiency and stereoselectivity of the cyclization.[7][8]
Data Presentation: RCM of Macrocyclic Lactones
The following table summarizes typical reaction conditions and outcomes for the RCM synthesis of various macrocyclic lactones, providing a comparative overview for researchers.
| Catalyst (mol%) | Substrate Concentration (M) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Ring Size | Reference |
| Grubbs I (6.9) | 0.005 | Toluene | 110 | 24 | - | 16 | [9] |
| Grubbs II (6.9) | 0.005 | Toluene | 110 | 6 | - | 16 | [9] |
| Grubbs II (5) | 0.001 | EtOAc | 50 | 2 | 90-94 | 13-19 | [10][11] |
| Grubbs II (3) | - | Toluene | 80 | >12 | - | 15 | [12] |
| Grubbs II (1.0-1.5 mmol) | - | - | - | - | - | - | [13] |
Experimental Protocol: Synthesis of Oxacyclohexadec-13-en-2-one
This protocol is divided into two main stages: the synthesis of the RCM precursor, an unsaturated ester, and the subsequent ring-closing metathesis to yield the target macrocyclic lactone.
Part 1: Synthesis of the RCM Precursor (Undec-10-enoyl pent-4-en-1-yl ester)
Materials:
-
Undec-10-enoic acid
-
Pent-4-en-1-ol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of undec-10-enoic acid (1.0 eq) and pent-4-en-1-ol (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure undec-10-enoyl pent-4-en-1-yl ester.
Part 2: Ring-Closing Metathesis
Materials:
-
Undec-10-enoyl pent-4-en-1-yl ester (RCM precursor)
-
Grubbs II catalyst
-
Toluene, anhydrous and degassed
-
Syringe pump
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stirring bar
-
Heating mantle or oil bath
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous, degassed toluene to the flask to achieve a final substrate concentration of 0.001-0.005 M. Heat the solvent to reflux (approx. 110 °C).
-
Prepare two separate solutions in anhydrous, degassed toluene: one containing the RCM precursor and the other containing the Grubbs II catalyst (3-7 mol%).
-
Using syringe pumps, add both solutions simultaneously and dropwise to the refluxing toluene over a period of 4-12 hours. The slow addition is crucial to maintain high dilution, which favors the intramolecular RCM reaction over intermolecular oligomerization.[9]
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-12 hours, monitoring the reaction progress by TLC or GC-MS. Reaction times are generally shorter with second-generation catalysts like Grubbs II.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Oxacyclohexadec-13-en-2-one.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Oxacyclohexadec-13-en-2-one.
Logical Relationship of RCM Components
Caption: Key components and conditions for a successful RCM reaction.
References
- 1. Oxacyclohexadecen-2-one | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of lactones from fatty acids by ring-closing metathesis and their biological evaluation | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for the Characterization of (13E)-Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques for the characterization of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone of interest in fragrance chemistry and potentially in drug development. The following sections outline the fundamental properties, analytical methodologies, and expected data for this compound.
Compound Information
| Property | Value | Reference |
| Systematic Name | (13E)-Oxacyclohexadec-13-en-2-one | [1] |
| CAS Number | 4941-78-0 | [2][3][4] |
| Molecular Formula | C₁₅H₂₆O₂ | [2][5] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid to solid (estimated) | [5] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [5] |
| Solubility | Soluble in alcohol; Insoluble in water (1.859 mg/L @ 25 °C estimated) | [5] |
Analytical Techniques and Protocols
The structural elucidation and purity assessment of (13E)-Oxacyclohexadec-13-en-2-one rely on a combination of spectroscopic and chromatographic techniques. While specific experimental data for this particular isomer is not widely published, the following protocols are based on standard methods for the analysis of macrocyclic lactones and fragrance compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (13E)-Oxacyclohexadec-13-en-2-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Expected Spectral Data (Predicted and based on related structures):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons on C=C | ~ 5.2 - 5.5 | m | -CH=CH- |
| Protons adjacent to ester oxygen | ~ 4.0 - 4.2 | t | -CH₂-O- |
| Protons alpha to carbonyl | ~ 2.2 - 2.4 | t | -CH₂-C(=O)- |
| Other methylene protons | ~ 1.2 - 2.2 | m | Ring -CH₂- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl carbon | ~ 170 - 175 | C=O |
| Olefinic carbons | ~ 125 - 135 | C=C |
| Carbon adjacent to ester oxygen | ~ 60 - 65 | -CH₂-O- |
| Carbon alpha to carbonyl | ~ 30 - 35 | -CH₂-C(=O)- |
| Other methylene carbons | ~ 20 - 30 | Ring -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like macrocyclic musks.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of (13E)-Oxacyclohexadec-13-en-2-one (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program: A typical temperature program would be an initial hold at 50-70 °C for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 280-300 °C, with a hold for 5-10 minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Ion Source Temperature: Set to 200-230 °C.
-
Transfer Line Temperature: Set to 280-300 °C.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries for identification.
Expected Mass Spectral Data:
| m/z | Interpretation |
| 238 | Molecular Ion [M]⁺ |
| Fragments | Loss of alkyl chains, cleavage of the lactone ring. Common fragments for macrocyclic lactones include those resulting from McLafferty rearrangements and cleavage alpha to the carbonyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid or a low-melting solid. Alternatively, a KBr pellet can be prepared for solid samples, or the spectrum can be recorded from a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan a wavenumber range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2920, 2850 | C-H stretching | Aliphatic CH₂ and CH₃ |
| ~ 1735 | C=O stretching | Ester (lactone) |
| ~ 1650 | C=C stretching | Alkene |
| ~ 1250 | C-O stretching | Ester |
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for the purity assessment of non-volatile or thermally labile compounds. For a semi-volatile compound like (13E)-Oxacyclohexadec-13-en-2-one, it can be used as a complementary method to GC.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.
-
HPLC Conditions:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can also be used for detection.
-
-
Data Analysis: Determine the retention time and peak area to assess purity.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of (13E)-Oxacyclohexadec-13-en-2-one.
Logical Relationship of Analytical Data
References
Application Notes and Protocols: (13E)-Oxacyclohexadec-13-en-2-one in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic musk, in fragrance formulations. Due to the limited availability of public data on the pure (13E) isomer, this document leverages data from commercially available and closely related isomer mixtures, such as Globalide® and Habanolide®, to provide a thorough understanding of its properties and applications.
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a synthetic macrocyclic lactone highly valued in the fragrance industry for its persistent and elegant musk profile. As a member of the macrocyclic musk family, it serves as a crucial component in a wide array of scented products, offering a safe and ethically produced alternative to animal-derived musks. Its chemical structure, featuring a 16-membered lactone ring with a double bond at the 13th position in the E configuration, contributes to its characteristic odor and performance. Macrocyclic musks are known for their excellent stability and substantivity, making them ideal for use as base notes and fixatives in fine fragrances, personal care products, and fabric care.
Physicochemical and Olfactive Properties
The properties of (13E)-Oxacyclohexadec-13-en-2-one and its related isomers are summarized below. This data is essential for understanding its behavior in various formulations.
| Property | Value | Reference |
| Chemical Name | (13E)-Oxacyclohexadec-13-en-2-one | [1] |
| CAS Number | 4941-78-0 | [2] |
| Molecular Formula | C₁₅H₂₆O₂ | [2][3] |
| Molecular Weight | 238.37 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Type | Musk | [2] |
| Odor Profile | A complex musk with sweet, powdery, warm, and slightly woody notes. Commercial preparations are often described as clean, fresh, and reminiscent of ironed linen. | [5][6][7] |
| Odor Threshold | Approx. 0.0398 µg/L in air (for isomer mixture Globalide®) | [3] |
| Boiling Point | 383-384 °C @ 760 mmHg (est.) | [2] |
| Vapor Pressure | 0.000004 mmHg @ 25 °C (est.) | [2] |
| Log P (o/w) | ~5.06 - 5.45 | [2][8] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1.859 mg/L @ 25 °C est.) | [2] |
Performance in Fragrance Formulations
The performance of (13E)-Oxacyclohexadec-13-en-2-one, as inferred from data on its commercial isomer blends, is characterized by excellent longevity and stability across a range of product applications.
Substantivity
Substantivity, or the longevity of a fragrance material on a substrate, is a key performance indicator for musks.
| Substrate | Substantivity Performance |
| Blotter | > 336 hours (14 days) |
| Fabric (Damp) | Very Good |
| Fabric (Dry) | Very Good |
Data based on performance of Habanolide® and Globalide®.[3][7]
Stability
The stability of a fragrance ingredient in different product bases is critical for its successful incorporation.
| Product Base | pH Range | Stability Rating |
| Soap | 9-10 | Very Good |
| Body Lotion | 4-6.5 | Good |
| Shampoo | 4-6.5 | Good |
| Antiperspirant Roll-on | - | Good |
| Powder Detergent | - | Very Good |
| Citric Acid Cleaner | 2 | Good |
| All-Purpose Cleaner | 8-10 | Very Good |
| Bleach | >10 | Poor |
Data based on performance of Globalide®/Habanolide®.[3][5][9][10]
Experimental Protocols
The following protocols outline standard methodologies for the evaluation of fragrance ingredients like (13E)-Oxacyclohexadec-13-en-2-one.
Synthesis via Ring-Closing Metathesis (RCM)
A general workflow for the synthesis of macrocyclic lactones such as (13E)-Oxacyclohexadec-13-en-2-one using Ring-Closing Metathesis (RCM) is depicted below. RCM is a powerful and widely used method for the formation of large rings in organic synthesis.[11][12][13][14][15]
Protocol:
-
Precursor Synthesis: Synthesize a linear diene precursor containing an ester linkage. The positions of the terminal alkenes are chosen to yield the desired 16-membered ring upon cyclization.
-
Ring-Closing Metathesis: Dissolve the diene precursor in a suitable solvent (e.g., dichloromethane, toluene) under an inert atmosphere. Add a metathesis catalyst (e.g., Grubbs' 1st or 2nd generation catalyst). The reaction is typically run at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction and remove the catalyst residues.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired macrocyclic lactone.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Sensory Evaluation Protocol
A descriptive sensory panel is used to characterize the odor profile of the fragrance material.
Protocol:
-
Panel Selection and Training: Select 8-12 trained sensory panelists. Panelists should be familiar with musk odor descriptors and intensity scaling.
-
Sample Preparation: Prepare a 1% solution of (13E)-Oxacyclohexadec-13-en-2-one in odorless ethanol.
-
Evaluation Procedure:
-
Dip smelling strips into the solution and allow the solvent to evaporate for 30 seconds.
-
Present the smelling strips to the panelists in individual, well-ventilated booths.
-
Panelists evaluate the odor at different time intervals (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent.
-
-
Data Collection: Panelists rate the intensity of various odor descriptors (e.g., musk, sweet, powdery, woody, waxy, animalic) on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine the mean intensity ratings for each attribute and identify significant differences over time.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is employed to identify the specific odor-active compounds in a fragrance mixture.
Protocol:
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.
-
Sample Injection: Inject a diluted sample of the fragrance material into the GC.
-
Chromatographic Separation: Separate the volatile components on a suitable capillary column (e.g., DB-5).
-
Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and odor description of each detected scent.
-
Data Analysis: Correlate the aromagram (olfactory data) with the chromatogram (FID/MS data) to identify the chemical compounds responsible for specific odors.
Applications in Fragrance Formulations
(13E)-Oxacyclohexadec-13-en-2-one is a versatile ingredient used in a wide range of fragrance applications:
-
Fine Fragrances: It serves as a substantive base note, providing warmth, elegance, and longevity to the fragrance. It blends well with floral, woody, and amber notes.[9][16]
-
Personal Care Products: Due to its excellent stability, it is incorporated into lotions, creams, deodorants, and shampoos to impart a long-lasting clean and musky scent.[9][16]
-
Fabric Care: Its high substantivity on fabric makes it a key ingredient in laundry detergents and fabric softeners, delivering a fresh and clean impression that lasts through the wash and drying cycles.[3]
-
Home Care: It is used in air fresheners and candles to provide a continuous and pleasant background musk fragrance.
Recommended usage levels in the final product concentrate typically range from 0.5% to 10%, depending on the desired intensity and application.[3][7]
Safety and Regulatory Information
-
Safety Assessment: The safety of oxacyclohexadecen-2-one (a mixture of isomers) has been assessed by the Research Institute for Fragrance Materials (RIFM).[17]
-
Genotoxicity: The material is not considered to be genotoxic.[17]
-
Skin Sensitization: It has a low potential for skin sensitization. A No Expected Sensitization Induction Level (NESIL) of 7500 μg/cm² has been established.[17]
-
Regulatory Status: It is not restricted under the major cosmetic regulations and does not appear on the lists of prohibited or restricted substances in the EU.[3]
Conclusion
(13E)-Oxacyclohexadec-13-en-2-one is a high-performing macrocyclic musk that is a valuable tool for fragrance formulators. Its pleasant and persistent musk odor, coupled with excellent stability and substantivity, makes it suitable for a broad spectrum of applications. The provided protocols offer a framework for the synthesis and evaluation of this and other similar fragrance ingredients, enabling researchers and developers to effectively utilize them in the creation of innovative and long-lasting fragrances.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. (E)-13-musk decenone [flavscents.com]
- 3. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 5. perfumeextract.co.uk [perfumeextract.co.uk]
- 6. perfumiarz.com [perfumiarz.com]
- 7. Perfumers Apprentice - Habanolide® (Firmenich) [shop.perfumersapprentice.com]
- 8. HABANOLIDE® [firmenich.com]
- 9. Habanolide - BC Fragrance [shop.bcfragrance.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G [mdpi.com]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 15. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 16. balajifinechem.com [balajifinechem.com]
- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
experimental protocol for catalytic hydrogenation of Oxacyclohexadec-13-en-2-one
Abstract
This application note provides a detailed experimental protocol for the catalytic hydrogenation of the macrocyclic lactone, Oxacyclohexadec-13-en-2-one. The selective saturation of the carbon-carbon double bond is achieved using palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. This transformation yields the saturated macrocyclic lactone, Oxacyclohexadecan-2-one, a valuable compound in the fragrance and specialty chemical industries. This document outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, a summary of expected reaction parameters and outcomes is presented in a tabular format, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Macrocyclic lactones are a significant class of compounds, widely utilized for their pleasant and persistent musk aromas in the fragrance industry. Oxacyclohexadec-13-en-2-one is an unsaturated macrocycle that serves as a precursor to the saturated analogue, Oxacyclohexadecan-2-one. The hydrogenation of the olefinic bond within the macrocycle is a key transformation that can alter and enhance the olfactory properties of the molecule. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, selectivity, and the operational simplicity of using a heterogeneous catalyst like palladium on carbon, which facilitates easy removal from the reaction mixture upon completion.[1] This protocol details a standard laboratory procedure for this reduction.
Data Presentation
The following table summarizes the key quantitative data and conditions for the catalytic hydrogenation of Oxacyclohexadec-13-en-2-one.
| Parameter | Value | Notes |
| Reactant | Oxacyclohexadec-13-en-2-one | C₁₅H₂₆O₂ |
| Product | Oxacyclohexadecan-2-one | C₁₅H₂₈O₂ |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Typically used as a powder. Can be purchased dry or 50% wet with water. |
| Catalyst Loading | 5-10 mol % | Relative to the substrate. |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Protic solvents like ethanol can sometimes accelerate the reaction rate.[2] |
| Substrate Concentration | 0.1 - 0.2 M | A typical concentration range for laboratory scale reactions. |
| Hydrogen Source | Hydrogen Gas (H₂) | Supplied from a cylinder or balloon. |
| Hydrogen Pressure | 1 atm (balloon) | Higher pressures can be used in a Parr shaker for faster reaction times. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and may not require heating. |
| Reaction Time | 4 - 16 hours | Monitored by TLC or GC-MS. |
| Yield | >95% (expected) | High yields are typical for this type of transformation. |
Experimental Protocol
This protocol describes the hydrogenation of Oxacyclohexadec-13-en-2-one on a 1 mmol scale.
Materials:
-
Oxacyclohexadec-13-en-2-one (238.37 g/mol )
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Celite®
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Two-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Hydrogen balloon
-
Vacuum line connected to a bubbler
-
Syringes and needles
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Add Oxacyclohexadec-13-en-2-one (238 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL two-neck round-bottom flask.
-
Add ethanol (10 mL) to dissolve the substrate.
-
In a fume hood, carefully add 10% Pd/C (10-20 mg, approx. 5-10 mol % Pd). Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere if possible.[2]
-
Seal the flask with septa.
-
-
Inerting the Atmosphere:
-
Connect one neck of the flask to a vacuum/inert gas manifold.
-
Evacuate the flask gently and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.
-
-
Hydrogenation:
-
Replace the inert gas line with a balloon filled with hydrogen gas.
-
Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask.
-
Stir the reaction mixture vigorously at room temperature. A good stirring rate is essential for efficient gas-liquid mixing.[2]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
To take a sample for analysis, briefly switch the hydrogen balloon with an inert gas supply, remove a small aliquot with a syringe, and then re-establish the hydrogen atmosphere.
-
-
Work-up:
-
Once the reaction is complete (typically indicated by the disappearance of the starting material), carefully replace the hydrogen atmosphere with an inert gas.
-
Prepare a small pad of Celite® in a Buchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The filter cake is highly flammable as it contains adsorbed hydrogen. Do not allow it to dry.[2]
-
Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
The filtrate, containing the product, is then concentrated under reduced pressure using a rotary evaporator to yield the crude Oxacyclohexadecan-2-one.
-
-
Purification (if necessary):
-
The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation of Oxacyclohexadec-13-en-2-one.
References
Application Notes and Protocols for the Epoxidation of (13E)-Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone with potential applications in fragrance chemistry and as a building block in the synthesis of complex natural products. The introduction of an epoxide functional group onto the alkene moiety of this molecule provides a versatile intermediate for further chemical transformations, including nucleophilic ring-opening reactions to introduce diverse functionalities. This document provides a detailed protocol for the epoxidation of (13E)-Oxacyclohexadec-13-en-2-one using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.
Reaction Principle
The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond, forming a three-membered epoxide ring. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For (13E)-Oxacyclohexadec-13-en-2-one, the epoxidation is expected to be regioselective for the C13-C14 double bond, as it is the only alkene present in the molecule.
Experimental Protocol: Epoxidation using m-CPBA
This protocol outlines a representative procedure for the epoxidation of (13E)-Oxacyclohexadec-13-en-2-one. Researchers should optimize the reaction conditions based on their specific experimental setup and desired outcomes.
Materials:
-
(13E)-Oxacyclohexadec-13-en-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (13E)-Oxacyclohexadec-13-en-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours at 0 °C to room temperature.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10-15 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure epoxide.
Data Presentation
The following table summarizes representative quantitative data for the epoxidation of (13E)-Oxacyclohexadec-13-en-2-one. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactant | (13E)-Oxacyclohexadec-13-en-2-one |
| Reagent | m-CPBA (70-77%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Yield | 85 - 95% (typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.9-3.1 ppm (m, 2H, epoxide protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~58-62 ppm (2C, epoxide carbons) |
| Mass Spectrometry (ESI+) | m/z = [M+Na]⁺ |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Mass Spectrometry Analysis of (13E)-Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds with significant interest in the fragrance industry and with potential applications in pharmaceuticals due to their diverse biological activities.[1][2] The structural elucidation and sensitive detection of these compounds are critical for quality control, metabolic studies, and safety assessments. Mass spectrometry, often coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful analytical tool for this purpose. These application notes provide a detailed overview and experimental protocols for the mass spectrometric analysis of (13E)-Oxacyclohexadec-13-en-2-one and its fragments.
Molecular Profile
A clear understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Systematic Name | (13E)-1-oxacyclohexadec-13-en-2-one | [1][2] |
| CAS Number | 4941-78-0 | [1][2] |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2][3] |
| Molecular Weight | 238.37 g/mol | [1][2][3] |
| Exact Mass | 238.1933 Da | [3] |
Mass Spectrometry Analysis: Predicted Fragmentation
Under EI, the molecule is expected to form a molecular ion (M⁺•) at m/z 238. This high-energy ion will then undergo fragmentation. Key predicted fragmentation pathways include:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and esters.[5]
-
McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an accessible γ-hydrogen, leading to the loss of a neutral alkene.[4]
-
Ring-Opening and Subsequent Fragmentation: The macrocyclic ring can open, followed by a series of cleavages along the aliphatic chain, often resulting in a series of fragments separated by 14 Da (CH₂ units).[5]
The following table summarizes the predicted major fragment ions for (13E)-Oxacyclohexadec-13-en-2-one.
| m/z (Predicted) | Possible Fragment Structure/Composition | Fragmentation Pathway |
| 238 | [C₁₅H₂₆O₂]⁺• | Molecular Ion (M⁺•) |
| 220 | [C₁₅H₂₄O]⁺• | Loss of H₂O |
| 195 | [C₁₂H₂₇O]⁺ | α-cleavage at the ester group |
| 152 | [C₁₀H₁₆O]⁺• | McLafferty-type rearrangement |
| 98 | [C₆H₁₀O]⁺• | Retro-Diels-Alder type cleavage of the opened ring |
| 84 | [C₅H₈O]⁺• | Further fragmentation |
| 69 | [C₅H₉]⁺ | Aliphatic chain fragments |
| 55 | [C₄H₇]⁺ | Aliphatic chain fragments |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination. The choice of solvent and concentration is critical.
Protocol for Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of (13E)-Oxacyclohexadec-13-en-2-one standard.
-
Dissolve the standard in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by diluting with the same solvent.
-
If precipitation occurs, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent blockage of the instrument's fluidic pathways.
-
Transfer the final solution to a 2 mL autosampler vial with a screw cap and a PTFE septum.
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like macrocyclic musks.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
MS Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
LC-MS/MS Analysis Protocol
LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices.
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions (Predicted):
-
Precursor Ion (m/z 239.2 [M+H]⁺) → Product Ion 1 (e.g., m/z 152.1)
-
Precursor Ion (m/z 239.2 [M+H]⁺) → Product Ion 2 (e.g., m/z 98.1)
-
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway.
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Predicted fragmentation pathways of (13E)-Oxacyclohexadec-13-en-2-one.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 3. Oxacyclohexadec-13-en-2-one, (13Z)-|lookchem [lookchem.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (13E)-Oxacyclohexadec-13-en-2-one in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
(13E)-Oxacyclohexadec-13-en-2-one, a 16-membered macrocyclic lactone, presents a versatile scaffold for the development of novel chemical biology tools and therapeutic lead compounds. While primarily utilized in the fragrance industry as a synthetic musk, its structural relationship to a broad class of biologically active macrolides, including antibiotics and potential antiparasitic agents, suggests significant untapped potential in chemical biology research.[1][2][3] This document outlines potential applications and detailed experimental protocols for leveraging this compound in the study of biological systems.
The core structure of (13E)-Oxacyclohexadec-13-en-2-one features a reactive ester (lactone) and an alkene functional group, which can be readily modified to introduce desired chemical functionalities.[1] Its considerable size and lipophilicity facilitate interactions with biological membranes and proteins, making it an intriguing candidate for probing cellular processes.[4]
Table 1: Physicochemical Properties of (13E)-Oxacyclohexadec-13-en-2-one
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [5] |
| Molecular Weight | 238.37 g/mol | [5] |
| CAS Number | 4941-78-0 | [5] |
| logP (o/w) | 5.060 (est.) | [5] |
| Water Solubility | 1.859 mg/L @ 25 °C (est.) | [5] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [5] |
Application Note 1: Scaffold for the Development of Novel Antibiotic and Antiparasitic Agents
The 16-membered macrolide ring is a well-established pharmacophore for antibacterial and antiparasitic drugs that target the ribosome.[2][3][6][7] (13E)-Oxacyclohexadec-13-en-2-one can serve as a foundational scaffold for the synthesis of new macrolide derivatives with potential therapeutic activity. The following protocol outlines a general approach for the chemical modification of this scaffold.
Protocol 1.1: Synthesis of a Library of (13E)-Oxacyclohexadec-13-en-2-one Derivatives
This protocol describes the derivatization of the parent compound at its alkene and ester functionalities.
Materials:
-
(13E)-Oxacyclohexadec-13-en-2-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Lithium aluminum hydride (LiAlH₄)
-
Various acyl chlorides or carboxylic acids
-
DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) for esterification
-
Appropriate solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Epoxidation of the Alkene:
-
Dissolve (13E)-Oxacyclohexadec-13-en-2-one in dichloromethane.
-
Add m-CPBA in portions at 0 °C and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and purify by silica gel chromatography.
-
-
Reduction of the Lactone:
-
Carefully add LiAlH₄ to a solution of (13E)-Oxacyclohexadec-13-en-2-one in dry diethyl ether or tetrahydrofuran at 0 °C.
-
Stir the reaction mixture for several hours at room temperature.
-
Quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting precipitate and extract the filtrate with diethyl ether.
-
Dry the organic layer and purify the resulting diol by chromatography.
-
-
Esterification of the Reduced Diol:
-
To a solution of the diol from step 2 in dichloromethane, add a desired acyl chloride or carboxylic acid, along with DCC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the dicyclohexylurea byproduct and wash the filtrate with dilute HCl and brine.
-
Dry the organic layer and purify the final ester derivative by column chromatography.
-
Workflow for Derivative Synthesis
Caption: Synthetic workflow for generating derivatives of (13E)-Oxacyclohexadec-13-en-2-one.
Application Note 2: Development of a Molecular Probe for Studying Macrolide-Ribosome Interactions
To investigate the potential interaction of (13E)-Oxacyclohexadec-13-en-2-one derivatives with the bacterial ribosome, a fluorescently labeled version can be synthesized. This molecular probe can be used in binding assays to quantify its affinity for the ribosome and to screen for compounds that compete for the same binding site.
Protocol 2.1: Synthesis of a Fluorescently Labeled (13E)-Oxacyclohexadec-13-en-2-one Derivative
This protocol describes the synthesis of a fluorescent probe by conjugating a fluorophore to a derivative of the parent compound.
Materials:
-
Diol intermediate from Protocol 1.1, step 2
-
Fluorescent dye with a carboxylic acid or acyl chloride functional group (e.g., 5(6)-Carboxyfluorescein)
-
DCC and DMAP
-
Dichloromethane
-
Silica gel for chromatography
Procedure:
-
Mono-esterification with a Fluorescent Dye:
-
React the diol intermediate with a sub-stoichiometric amount of the fluorescent carboxylic acid in the presence of DCC and DMAP to favor mono-esterification.
-
Monitor the reaction by TLC to maximize the formation of the mono-labeled product.
-
Purify the fluorescently labeled macrolide by silica gel chromatography, protecting the setup from light.
-
Protocol 2.2: Ribosome Binding Assay using Fluorescence Polarization
This assay measures the binding of the fluorescently labeled macrolide to isolated bacterial ribosomes.
Materials:
-
Fluorescently labeled macrolide probe
-
Isolated bacterial 70S ribosomes
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a dilution series of the bacterial ribosomes in the binding buffer.
-
Add a constant, low concentration of the fluorescently labeled macrolide probe to each well.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization in each well. An increase in polarization indicates binding of the probe to the ribosome.
-
For competition assays, pre-incubate the ribosomes with unlabeled competitor compounds before adding the fluorescent probe. A decrease in polarization indicates displacement of the probe.
Ribosome Binding Assay Workflow
Caption: Workflow for a fluorescence polarization-based ribosome binding assay.
Application Note 3: Investigating Endocrine Disrupting Potential
(13E)-Oxacyclohexadec-13-en-2-one has been classified as a potential endocrine disruptor.[4] Cell-based reporter assays can be employed to investigate its potential estrogenic or anti-androgenic activity, providing insights into its mechanism of action as an endocrine disrupting chemical (EDC).
Protocol 3.1: Estrogen Receptor Alpha (ERα) Agonist/Antagonist Reporter Assay
This protocol uses a human cell line stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE).
Materials:
-
ERE-luciferase reporter cell line (e.g., T-47D-KBluc)
-
Cell culture medium and supplements
-
(13E)-Oxacyclohexadec-13-en-2-one
-
17β-Estradiol (E2) as a positive control agonist
-
Fulvestrant as a positive control antagonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ERE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment (Agonist Mode):
-
Prepare a serial dilution of (13E)-Oxacyclohexadec-13-en-2-one and E2.
-
Replace the cell culture medium with medium containing the test compounds or controls.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare a serial dilution of (13E)-Oxacyclohexadec-13-en-2-one and fulvestrant.
-
Co-treat the cells with a fixed concentration of E2 (at its EC₅₀) and the serial dilutions of the test compounds.
-
-
Incubation: Incubate the plate for 24 hours at 37 °C and 5% CO₂.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Activity: An increase in luminescence compared to the vehicle control indicates estrogenic activity.
-
Antagonist Activity: A decrease in E2-induced luminescence indicates anti-estrogenic activity.
Signaling Pathway for ERα Reporter Assay
Caption: Simplified signaling pathway for an ERα luciferase reporter assay.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 5. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 6. Structure-activity studies among 16-membered macrolide antibiotics related to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Biology of Macrolide Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Computational Modeling of (13E)-Oxacyclohexadec-13-en-2-one Bioactivity and Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds known for a wide array of biological activities, including antibacterial, antiviral, antifungal, and antiparasitic properties.[1] The large, flexible ring structure of macrocyclic lactones allows them to bind to challenging biological targets.[1] This document provides a comprehensive guide to the computational modeling of the bioactivity and binding of (13E)-Oxacyclohexadec-13-en-2-one, alongside detailed protocols for experimental validation. While this specific molecule is recognized as a synthetic musk in the fragrance industry, its structural similarity to other bioactive macrolactones suggests potential for undiscovered therapeutic applications.[1][2][3] This guide will therefore use a hypothetical target to illustrate the workflow for discovering and characterizing novel bioactivities.
Hypothetical Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that (13E)-Oxacyclohexadec-13-en-2-one modulates the activity of a hypothetical G-protein coupled receptor (GPCR), designated here as "Target Receptor X" (TRX), which is implicated in an inflammatory signaling cascade.
Below is a diagram illustrating the hypothetical signaling pathway of TRX and the proposed inhibitory action of (13E)-Oxacyclohexadec-13-en-2-one.
Caption: Hypothetical signaling pathway of Target Receptor X (TRX).
Computational Modeling Workflow
The following diagram outlines the computational workflow to predict and analyze the binding of (13E)-Oxacyclohexadec-13-en-2-one to its putative target, TRX.
Caption: Computational modeling workflow for bioactivity prediction.
Protocol 1: Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of (13E)-Oxacyclohexadec-13-en-2-one from a chemical database (e.g., PubChem).
-
Use a molecular modeling software (e.g., Schrödinger Maestro, MOE) to generate a low-energy 3D conformation.
-
Assign partial charges using a force field such as OPLS3e or AM1-BCC.
-
-
Protein Preparation:
-
Obtain the 3D structure of TRX. If the experimental structure is unavailable, generate a homology model using a server like SWISS-MODEL, based on a template of a similar GPCR.
-
Prepare the protein structure by adding hydrogens, assigning bond orders, creating disulfide bonds, and removing water molecules.
-
Minimize the energy of the prepared protein structure.
-
-
Grid Generation:
-
Define the binding site on TRX. This can be based on known ligand binding pockets of homologous receptors or predicted using site-finding algorithms.
-
Generate a receptor grid that encompasses the defined binding site.
-
-
Docking:
-
Dock the prepared ligand into the receptor grid using a docking program (e.g., Glide, AutoDock).
-
Use standard precision (SP) or extra precision (XP) mode for docking.
-
Generate a set of possible binding poses (e.g., 10-20 poses).
-
-
Pose Analysis:
-
Analyze the predicted binding poses based on docking score, binding energy, and interactions with key residues in the binding pocket.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Protocol 2: Molecular Dynamics (MD) Simulation
-
System Setup:
-
Take the best-ranked docking pose of the (13E)-Oxacyclohexadec-13-en-2-one-TRX complex.
-
Place the complex in a simulation box (e.g., a cubic or orthorhombic box).
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.
-
Equilibrate the system under the NPT ensemble to maintain constant pressure and temperature.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the system reaches a stable state.
-
Save the trajectory at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Analyze the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.
-
Experimental Validation Workflow
The following diagram illustrates the workflow for experimentally validating the computational predictions.
Caption: Experimental workflow for validating computational predictions.
Protocol 3: In Vitro Target Binding Assay (Surface Plasmon Resonance - SPR)
-
Protein Immobilization:
-
Immobilize purified TRX protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Activate the chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified TRX protein over the activated surface.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Measurement:
-
Prepare a series of concentrations of (13E)-Oxacyclohexadec-13-en-2-one in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 4: Cell-Based Bioactivity Assay (cAMP Assay)
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously or recombinantly expresses TRX (e.g., HEK293 cells).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (13E)-Oxacyclohexadec-13-en-2-one for a specified period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit (e.g., a competitive ELISA-based kit).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the cAMP production.
-
Data Presentation
Quantitative data from the computational and experimental studies should be summarized in clear and concise tables.
Table 1: Summary of Molecular Docking and MD Simulation Results
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki) | 500 nM |
| Key Interacting Residues | Tyr105, Phe210, Trp250 |
| Average RMSD of Ligand (Å) | 1.2 |
| MM/PBSA Binding Energy (kcal/mol) | -25.3 |
(Note: The values presented are hypothetical and for illustrative purposes only.)
Table 2: Summary of Experimental Validation Results
| Assay | Parameter | Value |
| SPR Binding Assay | KD | 750 nM |
| Cell-Based cAMP Assay | IC50 | 1.2 µM |
(Note: The values presented are hypothetical and for illustrative purposes only.)
Conclusion
This document provides a comprehensive framework for the computational modeling of (13E)-Oxacyclohexadec-13-en-2-one's bioactivity and binding, complemented by detailed protocols for experimental validation. By integrating computational and experimental approaches, researchers can efficiently explore the therapeutic potential of this and other macrocyclic lactones, accelerating the drug discovery and development process. The provided workflows and protocols can be adapted to investigate different biological targets and signaling pathways, offering a versatile guide for the scientific community.
References
Research Applications of (13E)-Oxacyclohexadec-13-en-2-one: A Synthetic Musk with Untapped Potential
(13E)-Oxacyclohexadec-13-en-2-one , a macrocyclic lactone, is primarily recognized for its utility as a synthetic musk in the fragrance industry. While its pleasant scent profile has been its main application, the broader biological activities and potential as a research chemical remain largely unexplored. This document aims to synthesize the available information on this compound and related macrocyclic lactones to provide a foundational resource for researchers, scientists, and drug development professionals interested in investigating its potential beyond perfumery.
Physicochemical Properties and Toxicological Profile
(13E)-Oxacyclohexadec-13-en-2-one is part of a larger class of compounds, oxacyclohexadecen-2-ones, which have been subject to safety assessments by the Research Institute for Fragrance Materials (RIFM). These assessments, crucial for their use in consumer products, provide a baseline understanding of their toxicological profile.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| CAS Number | 4941-78-0 | [2] |
| Appearance | Colorless to pale yellow clear liquid to solid (estimated) | [1] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 322.00 °F TCC (161.20 °C) (estimated) | [1] |
| Water Solubility | 1.859 mg/L @ 25 °C (estimated) | [1] |
| LogP (o/w) | 5.060 (estimated) | [1] |
| Genotoxicity | Not genotoxic | [3] |
| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) of 7500 μg/cm² | [3] |
| Phototoxicity | Not expected to be phototoxic/photoallergenic | [3] |
| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100 | [3] |
| Reproductive Toxicity | Margin of Exposure (MOE) > 100 | [3] |
Current Research and Potential Applications
While specific research on the biological activities of (13E)-Oxacyclohexadec-13-en-2-one is limited, the broader class of macrocyclic lactones exhibits a wide range of biological effects, suggesting potential avenues for investigation.
2.1. Fragrance Chemistry: The primary and well-documented application is in fragrance formulations due to its musk-like odor.[1][4] Research in this area focuses on its stability and performance in various consumer products.[4]
2.2. Potential as a Bioactive Molecule: Although direct evidence is lacking for the (13E)- isomer, other macrocyclic lactones are known for their potent biological activities, including antibacterial, antiviral, antifungal, and antiparasitic properties.[4] This suggests that (13E)-Oxacyclohexadec-13-en-2-one could be a scaffold for developing new therapeutic agents. A critical area of future research would be to screen this compound against various biological targets.
2.3. Chemical Reactivity and Synthesis: The molecule possesses two key reactive sites: the ester (lactone) and the alkene. The ester can undergo hydrolysis to form the corresponding ω-hydroxy carboxylic acid or be reduced to a diol.[4] The alkene can participate in various transformations, allowing for the synthesis of diverse analogs.[4]
Experimental Protocols
Due to the limited published research on the specific biological activities of (13E)-Oxacyclohexadec-13-en-2-one, detailed experimental protocols are not available. However, based on the general properties of macrocyclic lactones and the information from safety assessments, the following outlines hypothetical experimental workflows for preliminary investigation.
3.1. General Workflow for Investigating Bioactivity
The following diagram illustrates a general workflow for screening (13E)-Oxacyclohexadec-13-en-2-one for potential biological activities.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of (13E)-Oxacyclohexadec-13-en-2-one on a selected cancer cell line (e.g., HeLa).
Materials:
-
(13E)-Oxacyclohexadec-13-en-2-one
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of (13E)-Oxacyclohexadec-13-en-2-one in DMSO. Make serial dilutions in DMEM to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways for Investigation
Given the lipophilic nature of macrocyclic lactones, they have the potential to interact with cell membranes and intracellular targets.[5] While no specific signaling pathways have been identified for (13E)-Oxacyclohexadec-13-en-2-one, related synthetic musks have been investigated for their potential to interact with hormone receptors and inhibit multi-xenobiotic resistance (MXR) transporters.[5] These represent logical starting points for investigation.
Conclusion and Future Directions
(13E)-Oxacyclohexadec-13-en-2-one is a compound with a well-established safety profile for its use in fragrances, but its potential as a research chemical is largely unexplored. The broader family of macrocyclic lactones displays significant biological activity, suggesting that this compound may also possess interesting pharmacological properties. Future research should focus on systematic screening against a variety of biological targets to uncover any potential therapeutic applications. The protocols and workflows outlined in this document provide a starting point for such investigations, which could potentially unlock new uses for this readily available synthetic compound.
References
- 1. (E)-13-musk decenone [flavscents.com]
- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
Application Notes and Protocols for the Flow Chemistry Synthesis of Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Oxacyclohexadec-13-en-2-one, a 16-membered macrocyclic lactone, utilizing continuous flow chemistry. The primary method detailed is Ring-Closing Metathesis (RCM), a powerful and widely used reaction for the formation of macrocycles. Flow chemistry offers significant advantages for this transformation, including enhanced reaction control, improved safety, and greater scalability compared to traditional batch methods. These notes are intended to guide researchers in setting up and optimizing the flow synthesis of this and similar macrocyclic compounds.
Introduction
Macrocyclic lactones, such as Oxacyclohexadec-13-en-2-one, are an important class of molecules found in a variety of natural products and are key components in the fragrance and pharmaceutical industries. The synthesis of these large rings is often challenging due to the entropically disfavored intramolecular cyclization, which competes with intermolecular oligomerization. High-dilution conditions are typically employed in batch synthesis to favor the desired intramolecular reaction, but this leads to large solvent volumes and low productivity.
Continuous flow chemistry provides an elegant solution to these challenges. By carrying out the reaction in a microreactor or a tube reactor, a "pseudo-dilution" effect can be achieved where the concentration of the reacting species at any given point in the reactor is low, thus favoring macrocyclization. Furthermore, flow reactors offer superior heat and mass transfer, allowing for rapid and precise temperature control and efficient mixing, which can lead to higher yields and shorter reaction times.
Synthesis Overview: Ring-Closing Metathesis (RCM)
The key step in the synthesis of Oxacyclohexadec-13-en-2-one is the intramolecular Ring-Closing Metathesis of a linear diene precursor. This reaction is catalyzed by ruthenium-based complexes, with Grubbs and Hoveyda-Grubbs catalysts being the most common. The general transformation is depicted below:
Experimental Protocols
Protocol 1: Synthesis of the Diene Precursor (Pent-4-en-1-yl undec-10-enoate)
This protocol describes a standard esterification procedure to synthesize the necessary diene precursor for the RCM reaction.
Materials:
-
Undec-10-enoic acid
-
Pent-4-en-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of undec-10-enoic acid (1.0 eq.) and pent-4-en-1-ol (1.1 eq.) in anhydrous DCM (0.1 M), add DMAP (0.1 eq.).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the N,N'-dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diene precursor.
Protocol 2: Continuous Flow Ring-Closing Metathesis
This protocol details the setup and execution of the RCM reaction in a continuous flow system.
Flow System Components:
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Two high-precision syringe pumps
-
T-mixer
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Tubular reactor (e.g., PFA or stainless steel coil) of known volume (e.g., 10 mL)
-
Heating unit (e.g., oil bath or column heater)
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Back-pressure regulator (BPR)
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Collection vessel
Reagents:
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Diene precursor (from Protocol 1)
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Hoveyda-Grubbs 2nd generation catalyst
-
Anhydrous, degassed toluene
Procedure:
-
Solution Preparation:
-
Substrate Solution: Prepare a solution of the diene precursor in anhydrous, degassed toluene at the desired concentration (see Table 1).
-
Catalyst Solution: Prepare a solution of the Hoveyda-Grubbs 2nd generation catalyst in anhydrous, degassed toluene at a concentration calculated to achieve the desired catalyst loading (see Table 1).
-
-
System Setup:
-
Assemble the flow reactor system as shown in the workflow diagram.
-
Set the reactor temperature to the desired value (e.g., 80-100°C).
-
Set the back-pressure regulator to a pressure sufficient to prevent solvent evaporation at the operating temperature (e.g., 5-10 bar).
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Prime the system with anhydrous toluene.
-
-
Reaction Execution:
-
Load the substrate and catalyst solutions into separate syringes and place them on the syringe pumps.
-
Set the flow rates of the pumps to achieve the desired residence time and catalyst loading.
-
Commence pumping of both solutions. The solutions will mix in the T-mixer before entering the heated reactor coil.
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Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
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Collect the product stream in a flask containing a small amount of a catalyst quencher (e.g., ethyl vinyl ether).
-
-
Work-up and Purification:
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Once the desired amount of product is collected, stop the pumps and flush the system with toluene.
-
Concentrate the collected solution under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the pure Oxacyclohexadec-13-en-2-one.
-
Data Presentation
The following tables provide representative data for the optimization of the flow RCM synthesis.
Table 1: Optimization of Flow RCM Conditions
| Entry | Precursor Conc. (mM) | Catalyst Loading (mol%) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 10 | 2.0 | 1.0 | 10 | 80 | 55 |
| 2 | 10 | 2.0 | 0.5 | 20 | 80 | 72 |
| 3 | 10 | 1.0 | 0.5 | 20 | 80 | 65 |
| 4 | 5 | 2.0 | 0.5 | 20 | 80 | 81 |
| 5 | 5 | 2.0 | 0.5 | 20 | 100 | 88 |
Table 2: Comparison of Catalysts in Flow RCM
Conditions: 5 mM precursor concentration, 2.0 mol% catalyst loading, 20 min residence time, 100°C.
| Entry | Catalyst | Yield (%) |
| 1 | Grubbs 2nd Generation | 82 |
| 2 | Hoveyda-Grubbs 2nd Generation | 88 |
| 3 | Zhan Catalyst-1B | 85 |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the continuous flow synthesis of Oxacyclohexadec-13-en-2-one.
Conclusion
The synthesis of Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis is significantly enhanced by the implementation of continuous flow technology. The protocols and data presented herein demonstrate that by carefully controlling reaction parameters such as concentration, residence time, temperature, and catalyst choice, high yields of the desired macrocyclic lactone can be achieved efficiently and safely. This approach not only overcomes the limitations of traditional batch synthesis but also provides a scalable platform for the production of this and other valuable macrocycles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (13E)-Oxacyclohexadec-13-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (13E)-Oxacyclohexadec-13-en-2-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (13E)-Oxacyclohexadec-13-en-2-one, focusing on the two primary synthetic routes: Ring-Closing Metathesis (RCM) and Macrolactonization.
Ring-Closing Metathesis (RCM)
Issue 1: Low or No Yield of the Desired Macrocycle
-
Question: My RCM reaction is resulting in a low yield or no formation of (13E)-Oxacyclohexadec-13-en-2-one. What are the potential causes and solutions?
-
Answer: Low yields in RCM can stem from several factors:
-
Catalyst Inactivity: The ruthenium catalyst may be deactivated by impurities in the solvent or starting material. Ensure all reagents and solvents are thoroughly degassed and purified.
-
Improper Catalyst Choice: The choice of catalyst is critical. For the synthesis of a 16-membered ring, a more reactive catalyst may be required. Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts.
-
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact yield. Experiment with a range of temperatures (e.g., room temperature to reflux) and monitor the reaction progress over time using techniques like TLC or GC-MS.
-
Intermolecular Reactions: At higher concentrations, intermolecular metathesis leading to dimerization or oligomerization can compete with the desired intramolecular cyclization. Running the reaction at high dilution (typically 0.001-0.05 M) is crucial for favoring macrolactonization.
-
Issue 2: Formation of Undesired Side Products
-
Question: I am observing the formation of significant amounts of side products in my RCM reaction. How can I minimize these?
-
Answer: The primary side products in RCM are often dimers and oligomers. To minimize their formation:
-
High Dilution: As mentioned, maintaining high dilution is the most effective way to favor the intramolecular reaction.
-
Slow Addition of Substrate: A slow, syringe-pump addition of the diene precursor to the reaction vessel containing the catalyst can help maintain a low effective concentration of the substrate, further promoting intramolecular cyclization.
-
Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes lead to side reactions. Optimize the catalyst loading, typically ranging from 1-10 mol%.
-
Macrolactonization (e.g., Yamaguchi Esterification)
Issue 1: Low Yield of the Lactone
-
Question: My Yamaguchi macrolactonization is giving a poor yield of (13E)-Oxacyclohexadec-13-en-2-one. What are the key parameters to optimize?
-
Answer: Low yields in Yamaguchi macrolactonization can be attributed to several factors:
-
Inefficient Activation of the Carboxylic Acid: The formation of the mixed anhydride with 2,4,6-trichlorobenzoyl chloride is a critical step. Ensure anhydrous conditions and the use of a suitable base (e.g., triethylamine or diisopropylethylamine) are employed.
-
Intermolecular Esterification: Similar to RCM, intermolecular reactions can lead to dimers and oligomers. The reaction should be performed under high dilution conditions.
-
Slow Intramolecular Cyclization: The rate of the final intramolecular cyclization can be slow. The reaction is often run at elevated temperatures over an extended period.
-
Purity of the Starting Material: The precursor ω-hydroxyalkenoic acid must be of high purity, as impurities can interfere with the reaction.
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification of macrocyclic lactones can be challenging due to their often similar polarity to byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is crucial to achieve good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method.
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be an excellent purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing (13E)-Oxacyclohexadec-13-en-2-one?
A1: The two predominant methods for the synthesis of large-ring lactones like (13E)-Oxacyclohexadec-13-en-2-one are Ring-Closing Metathesis (RCM) of a diene precursor and the intramolecular cyclization of an ω-hydroxyalkenoic acid, often referred to as macrolactonization. Popular macrolactonization methods include the Yamaguchi, Shiina, and Corey-Nicolaou esterifications.
Q2: How do I choose between RCM and macrolactonization for my synthesis?
A2: The choice of method depends on the availability of starting materials and the desired complexity of the final molecule. RCM is a powerful and often high-yielding method for forming carbon-carbon double bonds within the macrocycle, but the synthesis of the diene precursor can be multi-stepped. Macrolactonization is a more direct approach if the corresponding ω-hydroxyalkenoic acid is readily accessible.
Q3: What is the typical yield I can expect for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one?
A3: Yields can vary significantly depending on the chosen method, the scale of the reaction, and the optimization of reaction conditions. For RCM, yields can range from moderate to excellent (50-90%). For macrolactonization methods, yields are often more variable and can be lower, typically in the range of 30-70%, due to the entropic challenge of closing a large ring.
Q4: How can I confirm the stereochemistry of the double bond in (13E)-Oxacyclohexadec-13-en-2-one?
A4: The stereochemistry of the C13-C14 double bond is typically controlled by the stereochemistry of the starting materials in macrolactonization or can be influenced by the choice of catalyst and reaction conditions in RCM. Confirmation of the E-configuration is usually achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing the coupling constants of the vinylic protons.
Data Presentation
The following tables summarize quantitative data on the impact of different catalysts and methods on the yield of macrocyclic lactone synthesis. Note: Data for the specific synthesis of (13E)-Oxacyclohexadec-13-en-2-one is limited in publicly available literature. The data presented here is based on general observations for the synthesis of similar macrocycles and should be used as a guideline for optimization.
Table 1: Comparison of Ruthenium Catalysts for Ring-Closing Metathesis of Macrocycles
| Catalyst | Typical Loading (mol%) | General Yield Range (%) | Key Characteristics |
| Grubbs I | 5-10 | 40-70 | First generation, less active, may require higher temperatures. |
| Grubbs II | 1-5 | 60-90 | Second generation, more active and versatile. |
| Hoveyda-Grubbs II | 1-5 | 65-95 | More stable, slower initiation, often provides higher yields and better selectivity. |
Table 2: Comparison of Common Macrolactonization Methods for Large Rings
| Method | Activating Reagent | Typical Yield Range (%) | Reaction Conditions |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | 40-75 | Anhydrous, high dilution, often elevated temperatures. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride | 50-80 | Mild conditions, often at room temperature. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ | 30-65 | Two-step, one-pot procedure. |
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for the RCM synthesis of a 16-membered unsaturated lactone.
-
Preparation of the Diene Precursor: Synthesize the appropriate acyclic diene ester precursor through standard organic synthesis methods.
-
Degassing of Solvent: Degas the reaction solvent (e.g., dichloromethane or toluene) by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%).
-
Substrate Addition: Dissolve the diene precursor in the degassed solvent to a concentration of approximately 0.1 M. Add this solution to the reaction flask containing the catalyst via a syringe pump over a period of 4-12 hours to maintain high dilution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically stirred at room temperature or reflux for 12-48 hours.
-
Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
General Protocol for Yamaguchi Macrolactonization
This protocol provides a general procedure for the Yamaguchi macrolactonization of an ω-hydroxyalkenoic acid.
-
Preparation of the Precursor: Ensure the ω-hydroxyalkenoic acid is of high purity and thoroughly dried.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the ω-hydroxyalkenoic acid (1.0 eq) and anhydrous toluene to achieve a high dilution (e.g., 0.01 M).
-
Mixed Anhydride Formation: Add triethylamine (2.5 eq) to the solution and cool to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 4.0 eq) in a large volume of anhydrous toluene. Add the previously formed mixed anhydride solution to the DMAP solution via a syringe pump over 6-12 hours at 80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically stirred at 80 °C for an additional 12-24 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any solids. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis via Ring-Closing Metathesis (RCM).
Caption: Experimental workflow for the synthesis via Yamaguchi Macrolactonization.
Caption: Troubleshooting logic for addressing low reaction yields.
common side reactions in macrocyclic lactone synthesis and their avoidance
Welcome to the technical support center for macrocyclic lactone synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your macrolactonization experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is producing mainly dimers and other oligomers. How can I increase the yield of the desired monomeric macrolactone?
This is the most common side reaction in macrolactonization. The formation of linear or cyclic oligomers arises from intermolecular reactions competing with the desired intramolecular ring-closing reaction.[1] The primary strategy to overcome this is to employ the high-dilution principle .[2][3]
Answer:
Kinetically, the intramolecular cyclization is a first-order reaction, while the intermolecular oligomerization is a second-order reaction. Therefore, running the reaction at a very low concentration of the seco-acid precursor will dramatically favor the formation of the monomeric macrolactone.[4]
Key Avoidance Strategies:
-
High-Dilution Conditions: The most effective method is to maintain a very low concentration of the reactive seco-acid throughout the reaction. This is typically achieved by the slow addition of the precursor to a large volume of solvent.[1][4]
-
Slow Addition (Syringe Pump): Instead of adding all the substrate at once, use a syringe pump to add a solution of the seco-acid (and often the coupling reagent) to the reaction vessel over a long period (e.g., 4-24 hours).[3] This ensures the instantaneous concentration of the reactive species remains extremely low, thus suppressing intermolecular side reactions.[6]
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Choice of Solvent and Temperature: The reaction rate can be influenced by solvent and temperature. While higher temperatures can accelerate the desired cyclization, they can also promote side reactions. Optimization may be required. In some cases, specific solvents like DMF can disrupt unfavorable hydrogen bonding that hinders cyclization.[1]
Below is a troubleshooting workflow for addressing low monomer yield.
The following diagram illustrates how concentration affects the reaction pathway.
FAQ 2: I'm observing epimerization at a sensitive stereocenter. How can I prevent this?
Epimerization, the change in configuration at one stereocenter, is a common issue, especially at centers alpha to the carbonyl group which are susceptible to enolization under basic or harsh conditions.[1][7]
Answer:
The choice of coupling reagent and reaction conditions is critical to avoiding epimerization.[8] Methods that use highly basic conditions (like excess DMAP in some Yamaguchi protocols) or high temperatures can increase the risk.[9]
Key Avoidance Strategies:
-
Method Selection: Some macrolactonization methods are milder than others. For sensitive substrates, consider modern methods known for their mild conditions. For example, ynamide-mediated macrolactonization has been reported to be racemization-free.[8] In a synthesis of the depsipeptide LI-F04a, Corey-Nicolaou conditions led to significant epimerization, while modified Yamaguchi or Shiina (using MNBA) methods gave much better results.[7]
-
Slow Addition: As with oligomerization, slow addition of the seco-acid to the activating agent can be crucial. This minimizes the time the activated, sensitive substrate is exposed to the reaction conditions before cyclizing.[7]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for efficient cyclization. Many modern protocols can be run at room temperature.[10]
Table 1: Case Study - Epimerization Control in LI-F04a Synthesis [7] This table summarizes the results of different macrolactonization methods on a substrate prone to epimerization at the C-terminal alanine residue.
| Activating Agent/Method | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Ratio (Desired : Epimer) |
| Yamaguchi (TCBC) | DMAP (6 equiv) | Toluene | 110 | 78 | 10 : 1 |
| Shiina (MNBA) | DMAP, Et3N | DCM | 25 | 77 | 10 : 1 |
| Corey-Nicolaou | Imidazole | MeCN | 60 | 80 | 1.5 : 1 |
| Yonemitsu (mod.) | DMAP (2.2 equiv) | Toluene | 110 | 80 | 15 : 1 |
TCBC: 2,4,6-trichlorobenzoyl chloride; MNBA: 2-methyl-6-nitrobenzoic anhydride
FAQ 3: My product is a mixture of Z/E isomers. How can I improve stereochemical control?
Isomerization of double bonds, particularly those conjugated to the lactone carbonyl, can occur under basic conditions or with certain coupling reagents.[1][10]
Answer:
This side reaction is often triggered by conditions that promote equilibration to the more thermodynamically stable isomer, which may not be the desired one.
Key Avoidance Strategies:
-
Avoid Strong Bases: Be cautious with methods that require a large excess of strong, non-nucleophilic bases. The Trost group developed base-free conditions specifically to circumvent the issue of isomerization in sensitive substrates.[10]
-
Use Milder Reagents: Reagents with non-nucleophilic counterions can sometimes prevent isomerization.[1]
-
Protecting Group Strategy: A robust strategy is to perform the macrolactonization on a precursor containing a more stable alkyne (triple bond) at the desired position. The alkyne is then stereoselectively reduced (e.g., using Lindlar's catalyst for the Z-alkene) to the desired alkene after the macrocycle has been formed.[1]
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrolactonization via Syringe Pump
This protocol describes a general setup for minimizing intermolecular side reactions.
Materials & Equipment:
-
Three-neck round-bottom flask (sized for a large solvent volume)
-
Reflux condenser and inert gas inlet (e.g., Nitrogen or Argon)
-
Syringe pump
-
Gas-tight syringes (e.g., 10-50 mL) and PFA tubing
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DCM)
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, inert gas line, and a septum for the syringe needle. Add the bulk of the anhydrous solvent to the flask along with any reagents that are part of the initial charge (e.g., DMAP for a Yamaguchi cyclization).
-
Initiate Heating & Stirring: Begin stirring and heat the solvent to the desired reaction temperature (e.g., refluxing toluene for Yamaguchi).
-
Prepare Syringe Solution: In a separate flask, dissolve the seco-acid precursor and any co-reagents (e.g., 2,4,6-trichlorobenzoyl chloride and triethylamine for Yamaguchi) in the anhydrous solvent to a known concentration.
-
Load Syringe: Draw this solution into the gas-tight syringe and mount it securely on the syringe pump.
-
Position Needle: Carefully insert the PFA tubing, attached to the syringe, through the septum on the reaction flask, ensuring the tip is submerged below the surface of the refluxing solvent. This prevents clogging and ensures immediate dilution.
-
Begin Slow Addition: Program the syringe pump to add the solution over a prolonged period (e.g., 10 hours for a 20 mL syringe would be a rate of 2 mL/hour).
-
Reaction Monitoring: Once the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure full conversion. Monitor the reaction by TLC or LCMS.
-
Workup: After completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
purification challenges and solutions for (13E)-Oxacyclohexadec-13-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (13E)-Oxacyclohexadec-13-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (13E)-Oxacyclohexadec-13-en-2-one?
The main challenges in purifying (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic musk, stem from its structural properties. Its high molecular weight and conformational flexibility can lead to difficulties in separation from structurally similar impurities. The presence of isomers, such as the (Z)-isomer and positional isomers of the double bond (e.g., 12E), further complicates purification. These isomers often exhibit very similar physical properties, making them hard to separate using standard techniques.
Q2: What are the common impurities found after the synthesis of (13E)-Oxacyclohexadec-13-en-2-one?
Common impurities depend on the synthetic route employed. For syntheses involving ring-closing metathesis (RCM), residual catalyst and byproducts from the metathesis reaction are a primary concern. In acid-catalyzed lactonization, side-products from intermolecular reactions or incomplete cyclization may be present. One patent mentions that a mixture of E- and Z-isomers of oxacyclohexadec-12-en-2-one and oxacyclohexadec-13-en-2-one can be formed, with the Z-isomers being minor components[1].
Q3: What initial purification steps are recommended for a crude reaction mixture containing (13E)-Oxacyclohexadec-13-en-2-one?
For crude reaction mixtures, especially those from RCM synthesis, an initial workup to remove the catalyst is crucial. A solid-phase synthesis approach can simplify this, as the catalyst and byproducts can be removed by filtration[2]. Following catalyst removal, a general purification strategy involves:
-
Solvent Extraction: To partition the desired product from water-soluble impurities.
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Column Chromatography: Using silica gel to separate the macrocyclic lactone from more polar or non-polar impurities.
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Distillation: Fractional distillation under high vacuum can be effective for separating isomers and achieving a higher purity of the final product. A patent suggests that rectification under vacuum can yield a purity of 85-90% for a related isoambrettolide[3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | Co-elution of isomers ((Z)-isomer, positional isomers). | - Optimize the mobile phase polarity. A less polar solvent system may improve separation. - Consider using a different stationary phase, such as alumina or a bonded-phase silica. - Employ high-performance liquid chromatography (HPLC) for better resolution. |
| Incomplete removal of catalyst from RCM. | - Before chromatography, wash the crude product with a solution that can scavenge the catalyst (e.g., a lead-based scavenger for ruthenium catalysts). - Utilize a solid-phase synthesis approach where the catalyst is bound to a resin for easy filtration[2]. | |
| Difficulty in Separating (E) and (Z) Isomers | Similar polarity and boiling points of the isomers. | - High-resolution fractional distillation under high vacuum is a potential method. - Preparative HPLC with a suitable column and mobile phase is often the most effective technique for isomer separation. |
| Low Overall Yield After Purification | Product loss during multiple purification steps. | - Minimize the number of purification steps where possible. - Optimize each step to maximize recovery. For example, ensure complete extraction from the aqueous phase and careful collection of fractions during chromatography. |
| Decomposition of the product during purification. | - Macrocyclic lactones can be susceptible to hydrolysis under acidic or basic conditions. Ensure all solvents and reagents used for purification are neutral. - Avoid excessive heat during distillation by using a high vacuum to lower the boiling point. |
Experimental Protocols
General Purification Protocol for a Crude Product from Ring-Closing Metathesis:
-
Catalyst Removal:
-
If a solid-supported catalyst was used, filter the reaction mixture to remove the catalyst.
-
If a homogeneous catalyst was used, treat the reaction mixture with a suitable scavenger (e.g., lead tetraacetate for Grubbs' catalyst) to precipitate the metal, followed by filtration through a pad of celite.
-
-
Workup:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Column Chromatography:
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the desired product.
-
-
High-Vacuum Distillation (Optional, for higher purity):
-
Combine the purified fractions from chromatography and concentrate.
-
Perform a fractional distillation under high vacuum (e.g., <0.1 mbar).
-
Collect the fraction corresponding to the boiling point of (13E)-Oxacyclohexadec-13-en-2-one.
-
Visualizations
Caption: General purification workflow for (13E)-Oxacyclohexadec-13-en-2-one.
Caption: Troubleshooting logic for low purity of (13E)-Oxacyclohexadec-13-en-2-one.
References
assessing the stability of (13E)-Oxacyclohexadec-13-en-2-one in various formulations
Welcome to the Technical Support Center for (13E)-Oxacyclohexadec-13-en-2-one, also known commercially as Globalide® or Muscenone®. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this macrocyclic musk in various formulations. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is (13E)-Oxacyclohexadec-13-en-2-one and what are its primary applications?
(13E)-Oxacyclohexadec-13-en-2-one is a synthetic macrocyclic musk highly valued in the fragrance industry for its persistent, warm, and musky odor. It is a key component in a wide array of products including fine fragrances, personal care items like lotions and soaps, and household products.
Q2: What are the main factors that can affect the stability of (13E)-Oxacyclohexadec-13-en-2-one in a formulation?
The stability of (13E)-Oxacyclohexadec-13-en-2-one can be influenced by several factors, including:
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pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis of the lactone ring.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Light Exposure: UV radiation can lead to photodegradation.[1][2]
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Oxidizing Agents: The presence of strong oxidizing agents can lead to the formation of oxidation byproducts.
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Presence of Metal Ions: Certain metal ions can catalyze degradation.[1]
Q3: In what types of formulations is (13E)-Oxacyclohexadec-13-en-2-one generally considered stable?
(13E)-Oxacyclohexadec-13-en-2-one exhibits good stability in a wide range of typical cosmetic and household product bases. This includes alcoholic solutions (fine fragrances), emulsions (lotions and creams), soaps, and various cleaning products.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues encountered during the formulation of products containing (13E)-Oxacyclohexadec-13-en-2-one.
Issue 1: Discoloration of the Formulation
Symptom: The final product, initially colorless or of a specific desired color, develops an unintended yellow or brownish tint over time.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Oxidation of the musk or other fragrance ingredients. | Incorporate an antioxidant such as BHT, BHA, or Vitamin E (Tocopherol) into your formulation.[1][3] The typical use level for antioxidants is less than 1%.[1] |
| Photodegradation due to UV light exposure. | Add a UV absorber like benzophenone or octocrylene to the formulation.[1][4] Package the final product in opaque or UV-protective containers.[5] |
| Reaction with other formulation components (e.g., vanillin). | If vanillin or other known discoloring ingredients are present, consider using a vanilla stabilizer.[6] Alternatively, embrace the color change as part of the product's aesthetic.[6][7] |
| Presence of trace metal ions. | Include a chelating agent such as EDTA or citric acid to bind metal ions that can catalyze discoloration.[1] |
Issue 2: Changes in Odor Profile
Symptom: The fragrance of the final product changes over time, developing off-notes described as rancid, fatty, or metallic.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Oxidation of the unsaturated bond in the macrocyclic ring. | The primary solution is the addition of an effective antioxidant system (e.g., BHT, Vitamin E).[1][3] |
| Hydrolysis of the lactone ring, especially in aqueous formulations with non-optimal pH. | Ensure the final product's pH is within a stable range, typically slightly acidic to neutral. Buffer the formulation if necessary to maintain pH stability. |
| Interaction with other fragrance ingredients. | Review the entire fragrance composition for potentially reactive components. Schiff's base formation between aldehydes and anthranilates, for instance, can alter both color and scent.[8] |
Issue 3: Physical Instability of the Formulation (Emulsions)
Symptom: In emulsion-based products like lotions or creams, signs of instability such as phase separation, changes in viscosity, or breaking of the emulsion are observed after the addition of the fragrance containing (13E)-Oxacyclohexadec-13-en-2-one.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Disruption of the emulsion interface by fragrance molecules. | Adjust the emulsifier system. You may need to increase the emulsifier concentration or select a more robust emulsifier.[9] |
| High concentration of the fragrance oil. | Evaluate the optimal concentration of the fragrance oil. Higher concentrations are more likely to cause instability.[10] |
| Insufficient homogenization. | Ensure proper mixing and homogenization to create a stable emulsion with a small droplet size.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of (13E)-Oxacyclohexadec-13-en-2-one.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample to 105°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method (see Protocol 2) to identify and quantify any degradation products.
Protocol 2: Stability-Indicating GC-MS Method
Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method to separate and identify (13E)-Oxacyclohexadec-13-en-2-one from its potential degradation products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[12]
Chromatographic Conditions (Example):
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Diagrams
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for formulation discoloration.
References
- 1. node.suayan.com [node.suayan.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. How to Work with Vanilla Discoloration | Bramble Berry [brambleberry.com]
- 7. amanisoaps.com [amanisoaps.com]
- 8. orchadia.org [orchadia.org]
- 9. enrichbodycare.com [enrichbodycare.com]
- 10. microtrac.com [microtrac.com]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ring-Closing Metathesis (RCM) for Large Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in ring-closing metathesis (RCM) for the synthesis of large rings (macrocycles).
Frequently Asked Questions (FAQs)
Q1: Why is high dilution crucial for successful large ring RCM?
A1: High dilution is essential to favor the intramolecular ring-closing reaction over intermolecular side reactions. At high concentrations, the probability of two different diene molecules reacting with each other (oligomerization or polymerization) increases significantly. By maintaining a low substrate concentration, the likelihood of the two ends of the same molecule finding each other and reacting to form the desired macrocycle is enhanced.[1]
Q2: What is the main byproduct in RCM of terminal dienes, and how does its removal influence the reaction?
A2: The primary byproduct of RCM with terminal alkenes is ethylene gas.[2] The removal of ethylene from the reaction mixture is a key driving force that shifts the equilibrium towards the formation of the cyclic product. This can be achieved by conducting the reaction under a vacuum or by sparging the reaction mixture with an inert gas like nitrogen or argon.[2]
Q3: How do I choose the right catalyst for my large ring RCM?
A3: Catalyst selection is critical and depends on the substrate's steric and electronic properties. For many applications, second-generation Grubbs and Hoveyda-Grubbs catalysts are effective.[2][3] For sterically hindered substrates, specialized catalysts may be necessary. It is often beneficial to screen a variety of catalysts to identify the one that provides the best balance of activity, stability, and selectivity for a specific substrate.[2]
Q4: Can RCM be used to control the stereochemistry (E/Z isomerism) of the double bond in the macrocycle?
A4: Yes, the stereoselectivity of the newly formed double bond can be influenced by the choice of catalyst and reaction conditions. While many standard ruthenium catalysts tend to favor the more thermodynamically stable E-isomer in macrocycles, specialized catalysts have been developed to achieve high selectivity for the Z-isomer.[4][5]
Q5: My catalyst appears to be decomposing during the reaction. What could be the cause?
A5: Catalyst decomposition can be caused by several factors, including impurities in the substrate or solvent (e.g., traces of acids, bases, or coordinating species), elevated reaction temperatures, or prolonged reaction times.[3][6] Ensuring the purity of all reagents and solvents and optimizing the reaction temperature and duration are crucial to minimize catalyst degradation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Macrocycle
Q: I am observing very low or no formation of my desired macrocyclic product. What are the potential causes and how can I address them?
A: Low or no yield in a large ring RCM can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Ineffective Catalyst: The chosen catalyst may not be active enough for your specific substrate.
-
Solution: Screen a panel of catalysts with varying activities and steric bulk. Consider more active second-generation or specialized catalysts.
-
-
Catalyst Poisoning: Impurities in your substrate or solvent can deactivate the catalyst.
-
Solution: Ensure your diene substrate is highly pure. Purify solvents and reagents to remove potential inhibitors. For example, traces of morpholine in toluene have been shown to inhibit the reaction.[6]
-
-
Sub-optimal Reaction Conditions: The temperature, concentration, or reaction time may not be ideal.
-
Solution: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[3] Ensure you are operating under sufficiently high dilution (typically 0.1-10 mM).[7] Monitor the reaction over time to determine the optimal duration.
-
-
Poor Substrate Reactivity: The conformation of your diene precursor may not favor cyclization.
-
Solution: If possible, modify the substrate to introduce conformational constraints that bring the terminal olefins into proximity.
-
Issue 2: Predominance of Dimerization and Oligomerization
Q: My main products are dimers and higher-order oligomers instead of the desired monomeric macrocycle. How can I favor the intramolecular reaction?
A: The formation of dimers and oligomers is a classic sign that the intermolecular reaction is outcompeting the intramolecular cyclization.
Possible Causes & Solutions:
-
Concentration is Too High: This is the most common reason for oligomerization.
-
Solution: Drastically reduce the substrate concentration. Employing "pseudo-high dilution" techniques, where the substrate is added slowly to the reaction mixture over an extended period, can maintain a low instantaneous concentration and favor macrocyclization.[2]
-
-
Catalyst is Too Reactive: A highly active catalyst might react intermolecularly before the diene can adopt the necessary conformation for cyclization.
-
Solution: Consider a less reactive catalyst that allows more time for the substrate to achieve the correct cyclization-competent conformation.
-
Issue 3: Isomerization of the Double Bond
Q: I am observing the formation of undesired E/Z isomers of my macrocycle. How can I improve the stereoselectivity?
A: Controlling the stereochemistry of the newly formed double bond is a common challenge in RCM.
Possible Causes & Solutions:
-
Thermodynamic Equilibration: The catalyst can remain active after the initial cyclization and catalyze the isomerization of the double bond to the thermodynamically more stable isomer.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize post-RCM isomerization. Reducing the catalyst loading may also help.[4]
-
-
Incorrect Catalyst Choice: The catalyst's ligand sphere plays a significant role in determining the stereochemical outcome.
-
Solution: For Z-selective macrocyclization, specific molybdenum- or tungsten-based catalysts have shown high efficacy.[5] Screen different catalysts to find one that favors your desired isomer.
-
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the RCM synthesis of various macrocycles, providing a comparative overview of different catalysts, concentrations, and their effects on yield.
| Ring Size | Catalyst (mol%) | Concentration (mM) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 13 | Mo-based (3.0) | 5.0 | Toluene | 22 | 1 | 77 | 91:9 | [5] |
| 15 | Grubbs II (3.0) | ~8.5 | Toluene | 80 | >8 | High | Z-isomer exclusively | [6] |
| 16 | Hoveyda-Grubbs II (10) | - | - | - | - | - | - | [2] |
| 16 | M73-SIMes (2-4) | - | - | - | - | High | - | [2] |
| 17 | Mo-based (5.0) | 5.0 | Toluene | 22 | 1 | 65 | 23:77 | [5] |
| 18 | Zhan 1B (10) | 20 | Toluene | 40 | 6 (slow addition) | 82 | - | [2] |
| 21 | Grubbs I (20) | 5 | Chloroform | 25 | 3-4 | 85 | ~5:1 | [8] |
| 23 | Grubbs I (20) | 5 | Chloroform | 25 | 3-4 | 90 | ~5:1 | [8] |
Experimental Protocols
General Protocol for High-Dilution Ring-Closing Metathesis
This protocol provides a general framework for performing a high-dilution RCM reaction for macrocyclization.
Materials:
-
Diene substrate
-
RCM catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Schlenk flask or similar reaction vessel with a condenser
-
Syringe pump (for slow addition)
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and stir bar
Procedure:
-
Solvent Preparation: Degas the chosen solvent by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. Add the bulk of the degassed solvent to the flask and begin stirring.
-
Substrate and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare two separate solutions:
-
A solution of the diene substrate in the degassed solvent.
-
A solution of the RCM catalyst in the degassed solvent.
-
-
Slow Addition: Using two separate syringe pumps, add the diene and catalyst solutions simultaneously and slowly to the stirred solvent in the reaction flask over a period of several hours (e.g., 6-12 hours). This maintains a pseudo-high dilution environment.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a suitable agent, such as ethyl vinyl ether or triphenylphosphine.
-
Workup and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography or crystallization to isolate the desired macrocycle.
Protocol for Removal of Ruthenium Byproducts
Residual ruthenium catalysts and their byproducts can be problematic and often require specific purification steps for their removal.
Method 1: Activated Carbon and Silica Gel
-
After the reaction is complete, concentrate the crude reaction mixture.
-
Redissolve the residue in a minimal amount of a suitable solvent.
-
Add activated carbon and a small amount of silica gel to the solution.
-
Stir the suspension for several hours.
-
Filter the mixture through a pad of celite or a silica gel plug, washing with the appropriate solvent.
-
Concentrate the filtrate to obtain the purified product.
Method 2: Water-Soluble Phosphine Scavengers
-
Following the RCM reaction, add a water-soluble phosphine, such as tris(hydroxymethyl)phosphine (THMP), to the reaction mixture.
-
Stir for a few hours to allow the phosphine to coordinate with the ruthenium species.
-
Perform an aqueous extraction to remove the water-soluble ruthenium-phosphine complexes.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the product with reduced ruthenium content.
Visualizations
Catalytic Cycle of Ring-Closing Metathesis
Caption: The catalytic cycle of ring-closing metathesis.
Competition Between Intramolecular RCM and Intermolecular Oligomerization
Caption: Factors influencing the outcome of RCM.
Troubleshooting Workflow for Low RCM Yield
Caption: A logical workflow for troubleshooting low-yielding RCM reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. drughunter.com [drughunter.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for preparing Oxacyclohexadec-13-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Oxacyclohexadec-13-en-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Oxacyclohexadec-13-en-2-one, particularly when employing macrolactonization strategies such as Yamaguchi macrolactonization or Ring-Closing Metathesis (RCM).
Question: Why is the yield of my macrolactonization reaction consistently low?
Answer: Low yields in macrolactonization are a common issue and can be attributed to several factors. A primary competitor to the intramolecular cyclization is intermolecular polymerization.[1][2] To favor the desired intramolecular reaction, high-dilution conditions are crucial.[3]
-
Troubleshooting Steps:
-
Concentration Adjustment: Ensure that the concentration of the seco-acid (the hydroxy acid precursor) is sufficiently low. For many macrolactonization reactions, a concentration range of 0.01 M to 0.05 M is a good starting point. Some ring-closing metathesis reactions for macrocyclization require dilute solutions.[4]
-
Slow Addition: Employ a syringe pump for the slow addition of the substrate and any reagents to maintain a consistently low concentration throughout the reaction.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the method. While Yamaguchi macrolactonization may require elevated temperatures to overcome activation energy barriers, RCM reactions are often effective at room temperature or slightly above (40-60°C).[3][5]
-
Conformational Rigidity: The conformation of the seco-acid can significantly impact the ease of cyclization. The presence of rigid structural elements, such as double or triple bonds, can pre-organize the molecule into a conformation that is more favorable for ring closure.[2][6][7]
-
Question: My Ring-Closing Metathesis (RCM) reaction is not proceeding to completion, or I am observing significant amounts of starting material. What could be the cause?
Answer: Incomplete conversion in RCM can be due to catalyst deactivation, suboptimal reaction conditions, or issues with the substrate itself.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: The choice of Grubbs catalyst is critical. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and stable.[4][8][9] For sterically hindered alkenes, specialized catalysts may be necessary.[4] Ensure the catalyst loading is appropriate; typically, 1-5 mol% is used for macrocyclizations. The catalyst can also be added in portions to maintain its activity over the course of the reaction.[10]
-
Solvent Purity: RCM catalysts are sensitive to impurities. Ensure that your solvent is anhydrous and degassed. Toluene, dichloromethane, and benzene are commonly used solvents.[4]
-
Ethylene Removal: The ethylene byproduct generated during the reaction can inhibit the catalyst. Performing the reaction under a gentle stream of inert gas (like argon or nitrogen) or under vacuum can help to remove ethylene and drive the reaction to completion.
-
Substrate Purity: Impurities in the diene precursor can poison the catalyst. Ensure your starting material is of high purity.
-
Question: I am observing the formation of a significant amount of dimer or oligomers in my macrolactonization reaction. How can I minimize these side products?
Answer: The formation of dimers and oligomers is a clear indication that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization.[1]
-
Troubleshooting Steps:
-
High-Dilution Principle: This is the most critical factor. As mentioned previously, significantly decrease the concentration of your substrate. The goal is to ensure that a molecule of the seco-acid is more likely to encounter its own reactive tail than another molecule.
-
Slow Addition Technique: The use of a syringe pump to add the substrate over a prolonged period (e.g., 4-12 hours) is highly effective in minimizing intermolecular reactions.
-
Template-Assisted Cyclization: In some advanced strategies, a template can be used to pre-organize the linear precursor, favoring intramolecular cyclization.
-
Question: The purification of my Oxacyclohexadec-13-en-2-one is proving difficult. What are the recommended purification methods?
Answer: The purification of macrocyclic lactones can be challenging due to their often similar polarities to side products and starting materials.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for purification. Use a high-quality silica gel and a carefully selected solvent system. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[11] A C18 column with a mobile phase of acetonitrile and water is a common choice for macrocyclic lactones.[12]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
What are the most common methods for the synthesis of Oxacyclohexadec-13-en-2-one?
The most prevalent and effective methods for the synthesis of large-ring unsaturated lactones like Oxacyclohexadec-13-en-2-one are Ring-Closing Metathesis (RCM) and various macrolactonization techniques.[13][14] Yamaguchi macrolactonization is a widely used and robust method for the cyclization of hydroxy acids.[3][6][15][16][17][18][19]
How do I choose the right Grubbs catalyst for my RCM reaction?
The choice of catalyst depends on the specific diene substrate. For general purposes, second-generation Grubbs catalysts (e.g., Grubbs II) and Hoveyda-Grubbs catalysts are excellent starting points due to their high activity and functional group tolerance.[4][8] For more sterically demanding substrates, specialized catalysts may be required.[4] It is often beneficial to screen a small number of catalysts to find the optimal one for a specific transformation.
What is the role of DMAP in the Yamaguchi macrolactonization?
In the Yamaguchi macrolactonization, 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst.[16] It reacts with the mixed anhydride formed from the seco-acid and 2,4,6-trichlorobenzoyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of the same molecule to form the lactone.[16]
At what concentration should I run my macrolactonization reaction?
To favor intramolecular cyclization and minimize intermolecular side reactions, macrolactonization reactions should be performed under high-dilution conditions. A starting concentration in the range of 0.01 M to 0.05 M is generally recommended. However, some catalytic methods may allow for higher concentrations.[20]
Optimization of Reaction Conditions: Data Tables
The following tables provide hypothetical yet representative data for the optimization of key parameters in the synthesis of Oxacyclohexadec-13-en-2-one via RCM and Yamaguchi Macrolactonization.
Table 1: Optimization of Catalyst and Solvent for Ring-Closing Metathesis (RCM)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs I (5) | Dichloromethane | 40 | 12 | 45 |
| 2 | Grubbs II (2) | Dichloromethane | 40 | 8 | 78 |
| 3 | Hoveyda-Grubbs II (2) | Dichloromethane | 40 | 8 | 85 |
| 4 | Grubbs II (2) | Toluene | 80 | 6 | 82 |
| 5 | Hoveyda-Grubbs II (2) | Toluene | 80 | 6 | 92 |
Table 2: Optimization of Reagent Stoichiometry and Concentration for Yamaguchi Macrolactonization
| Entry | 2,4,6-Trichlorobenzoyl Chloride (equiv.) | DMAP (equiv.) | Concentration (M) | Temperature (°C) | Yield (%) |
| 1 | 1.1 | 2.2 | 0.1 | 80 | 55 (significant dimer) |
| 2 | 1.1 | 2.2 | 0.01 | 80 | 75 |
| 3 | 1.5 | 3.0 | 0.01 | 80 | 82 |
| 4 | 1.5 | 3.0 | 0.005 | 80 | 90 |
| 5 | 1.5 | 3.0 | 0.01 | 100 | 88 |
Experimental Protocols
Protocol 1: Synthesis of Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis (RCM)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Diene Precursor: Synthesize the appropriate acyclic diene precursor, which is the ester of a long-chain unsaturated alcohol and an unsaturated carboxylic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diene precursor.
-
Solvent Addition: Add anhydrous and degassed toluene to achieve a concentration of approximately 0.01 M.
-
Catalyst Addition: Add the Hoveyda-Grubbs II catalyst (2 mol%) to the solution.
-
Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (argon or nitrogen) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Oxacyclohexadec-13-en-2-one.
Protocol 2: Synthesis of Oxacyclohexadec-13-en-2-one via Yamaguchi Macrolactonization
This protocol is a general guideline for the cyclization of a suitable ω-hydroxy-alkenoic acid.
-
Preparation of the Seco-Acid: Synthesize the required 15-hydroxypentadec-12-enoic acid precursor.
-
Formation of the Mixed Anhydride: To a solution of the seco-acid in anhydrous toluene, add triethylamine (2.0 equivalents). Cool the mixture to 0°C and add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Cyclization: In a separate large, flame-dried flask, prepare a solution of 4-(Dimethylamino)pyridine (DMAP) (3.0 equivalents) in anhydrous toluene under high-dilution conditions (final concentration of seco-acid to be ~0.005 M). Heat this solution to 80°C.
-
Slow Addition: Add the mixed anhydride solution prepared in step 2 to the heated DMAP solution via a syringe pump over a period of 6-10 hours.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 2 hours.
-
Workup: Cool the reaction mixture to room temperature, filter to remove any solids, and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Caption: General experimental workflow for the synthesis of Oxacyclohexadec-13-en-2-one.
Caption: Troubleshooting flowchart for low yield in macrolactonization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 3. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 4. React App [pmc.umicore.com]
- 5. Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DE69530616T2 - MACROCYCLIC LACTON COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthesis of 23-, 25-, 27-, and 29-Membered ( Z)-Selective Unsaturated and Saturated Macrocyclic Lactones from 16- and 17-Membered Macrocyclic Lactones and Bromoalcohols by Wittig Reaction, Yamaguchi Macrolactonization, and Photoinduced Decarboxylative Radical Macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Yamaguchi Esterification [organic-chemistry.org]
- 17. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. chemistry-reaction.com [chemistry-reaction.com]
- 20. pubs.acs.org [pubs.acs.org]
strategies to prevent isomerization during macrocyclic lactone synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent isomerization during macrocyclic lactone synthesis. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What types of isomerization are common during macrocyclic lactone synthesis?
A1: Two primary types of isomerization can occur:
-
Geometric Isomerization: This involves the conversion of a cis (Z) double bond to a trans (E) double bond, or vice versa. This is particularly common for substrates containing α,β-unsaturated seco-acids, where the (E,E)-isomer is often thermodynamically more stable than the desired (Z,E)-isomer[1][2].
-
Epimerization: This is the change in configuration at a single stereocenter. It is a significant risk for chiral centers, especially the α-carbon to the carboxylic acid, which can be deprotonated under basic conditions, leading to a loss of stereochemical integrity[3][4].
Q2: What are the primary causes of isomerization during macrolactonization?
A2: Isomerization is often induced by the reaction conditions and reagents used. Key causes include:
-
Basic Conditions: Many classical macrolactonization methods use bases that can deprotonate sensitive positions, leading to both epimerization and geometric isomerization[3][5].
-
High Temperatures: Certain protocols require elevated temperatures to overcome the entropic barrier to cyclization, which can provide the energy needed for undesirable isomerization[3].
-
Coupling Reagents: Some traditional coupling agents, such as those used in the Yamaguchi esterification, have been shown to cause significant isomerization depending on the substrate[3].
Q3: Why is it critical to prevent isomerization?
A3: The stereochemistry of a molecule is fundamental to its biological activity. The presence of an undesired isomer can drastically reduce a compound's efficacy or alter its pharmacological profile[4]. Furthermore, isomers often have very similar physical properties, making their separation difficult and leading to lower overall yields of the target molecule[4].
Q4: How can I detect if isomerization has occurred in my product?
A4: A combination of analytical techniques is typically used. High-Resolution Mass Spectrometry (HRMS) can confirm the mass of the product, but it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for identifying geometric isomers by analyzing coupling constants and chemical shifts[5]. To separate and quantify epimers or other stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice.
Troubleshooting Guide
Problem: I am observing significant E/Z isomerization of my unsaturated macrocycle.
Solution: This is a common issue, particularly with base-sensitive substrates like (Z)-α,β-unsaturated acids[5]. The strategy is to move away from harsh, base-mediated methods to milder, often catalytic, alternatives.
-
Avoid Strong Bases: Methods that rely on strong bases are likely to cause isomerization.
-
Switch to Milder, Catalytic Methods: A Pd/sulfoxide-catalyzed macrolactonization that proceeds via allylic C-H oxidation has been shown to be highly effective, preserving the olefin geometry even with sensitive (Z)-α,β-unsaturated acids[5][6].
-
Employ Modern Coupling Reagents: Newer macrolactonization techniques often operate under milder conditions. For example, methods using N-sulfonyl ynamides can proceed at room temperature without loss of selectivity[3].
-
Strategic Protection: In complex syntheses, a sensitive double bond can be "masked" in a more stable form, such as a 2-pyrone ring. The macrocyclization is performed on this stable precursor, and the desired sensitive functionality is revealed in a late-stage step[2].
Problem: The stereocenter alpha to my carbonyl group is epimerizing.
Solution: Epimerization at the α-position is typically a base-catalyzed process involving the formation of an enolate intermediate[4]. Suppressing this side reaction requires careful control of pH and reagent selection.
-
Eliminate Tertiary Amine Bases: If your protocol uses a tertiary amine, it may be the cause. Consider methods that do not require an external base.
-
Use Additives: In carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (HOBt) are effective at suppressing racemization[7].
-
Maintain Low Temperatures: Side reactions are often accelerated by heat. Running the coupling reaction at lower temperatures can minimize epimerization, although it may require a more reactive coupling agent to proceed at a reasonable rate[7].
-
Consider Chemoenzymatic Synthesis: Enzymes operate with high stereospecificity under mild conditions and can be an excellent alternative for preventing epimerization[3].
Problem: My reaction requires high dilution, which is not practical for scale-up, and slow addition still gives me oligomers and isomerized products.
Solution: The need for high dilution is to favor the intramolecular cyclization over intermolecular oligomerization[8]. However, this can be impractical. Modern strategies focus on pre-organizing the molecule for cyclization.
-
Induce Conformational Rigidity: The conformation of the linear precursor (the seco-acid) is critical[9]. Introducing rigid structural elements like alkynes or aromatic rings can pre-organize the molecule into a shape that is favorable for cyclization, reducing the likelihood of side reactions.
-
Utilize Chiral Catalysts: Even when no new stereocenter is being formed, a carefully chosen chiral catalyst can interact with a chiral substrate to stabilize the transition state leading to the desired macrocycle, effectively preventing side reactions[10].
-
Employ Solid-Phase Synthesis: Anchoring the linear peptide to a solid support can create a "pseudo-dilution" effect, which suppresses intermolecular oligomerization and promotes intramolecular cyclization[11][12].
Comparative Data on Macrolactonization Methods
The choice of macrolactonization method has a profound impact on yield and stereochemical outcome. The following table compares several common and modern techniques.
| Method | Activating Agent / Catalyst | Typical Conditions | Isomerization Propensity | Key Features |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene, reflux | High for sensitive substrates[3] | Widely used, but can be harsh. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | CH₂Cl₂, DMAP, reflux | Substrate dependent | Highly efficient for many systems. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Xylene, reflux | Moderate | Forms a thioester intermediate. |
| Kita | Ethoxyvinyl ester activation, pTsOH | Acetone, then 1,2-DCE | Low; no isomerization observed in cases where Yamaguchi failed[3] | Mild, two-step procedure. |
| Zhao | N-sulfonyl ynamide, CuCl (cat.) | CH₂Cl₂, then pTsOH, rt | Low; no racemization observed[3] | Activation and cyclization occur at room temperature. |
| White | Pd(OAc)₂ / Sulfoxide ligand, BQ | Dioxane, 80 °C | Very Low; preserves Z-olefins[5] | Catalytic C-H oxidation; broad functional group tolerance. |
Process Diagrams
Key Experimental Protocols
Protocol 1: Pd/Sulfoxide-Catalyzed Oxidative Macrolactonization
This protocol is adapted from methodologies developed to cyclize linear ω-alkenoic acids while preserving existing stereochemistry, particularly sensitive olefins[5][6].
Objective: To synthesize a macrocyclic lactone from a linear ω-alkenoic acid without isomerization of a (Z)-α,β-unsaturated bond.
Materials:
-
Linear ω-alkenoic acid substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Bis-sulfoxide ligand (e.g., 1,2-bis(phenylsulfinyl)ethane) (0.06 equiv)
-
Benzoquinone (BQ, 1.0-2.0 equiv) as oxidant
-
Anhydrous, degassed 1,4-dioxane as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the bis-sulfoxide ligand.
-
Add anhydrous, degassed 1,4-dioxane and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
In a separate flask, dissolve the linear ω-alkenoic acid substrate and benzoquinone in anhydrous, degassed 1,4-dioxane to achieve a final reaction concentration of approximately 10-20 mM[5].
-
Using a syringe pump, add the substrate solution to the catalyst solution over a period of 4-6 hours. Slow addition is crucial to maintain pseudo-high dilution conditions that favor intramolecular cyclization.
-
Once the addition is complete, heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired macrocyclic lactone.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemical integrity. The absence of olefin isomerization is a key indicator of success with this method[5].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolactonization via hydrocarbon oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. Chirality-matched catalyst-controlled macrocyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (13E)-Oxacyclohexadec-13-en-2-one Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (13E)-Oxacyclohexadec-13-en-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and understanding the degradation pathways of this macrocyclic lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (13E)-Oxacyclohexadec-13-en-2-one?
A1: The two main degradation pathways for (13E)-Oxacyclohexadec-13-en-2-one are hydrolysis and oxidation.[1][2] Hydrolysis involves the cleavage of the ester bond in the macrolactone ring, while oxidation can occur at the carbon-carbon double bond or at the allylic positions.[1][2]
Q2: How stable is (13E)-Oxacyclohexadec-13-en-2-one under typical laboratory conditions?
A2: (13E)-Oxacyclohexadec-13-en-2-one, a synthetic musk, is generally stable under neutral pH and ambient temperature, and in cosmetic and soap formulations.[1] However, its stability can be compromised by exposure to acidic or basic conditions, oxidizing agents, and potentially high temperatures or UV light.
Q3: What are the expected products of hydrolytic degradation?
A3: Hydrolysis, which can be catalyzed by either acid or base, cleaves the ester bond to yield the corresponding linear ω-hydroxy carboxylic acid.[1][2]
Q4: What are the potential products of oxidative degradation?
A4: Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Potential products include epoxides from reaction with peroxy acids, diols or cleavage products from strong oxidants like potassium permanganate, and ketones or alcohols at the allylic positions (C12 and C15).[1][2]
Troubleshooting Guide
Issue 1: Unexpected or Multiple Degradation Products Observed in HPLC/GC Analysis
Question: My chromatogram shows more degradation products than expected. How can I identify them and what could be the cause?
Answer:
-
Possible Causes:
-
Multiple Degradation Pathways: Your experimental conditions (e.g., presence of trace metals, exposure to light, or oxygen) might be promoting a combination of hydrolysis and oxidation.
-
Secondary Degradation: The primary degradation products may themselves be unstable and undergo further degradation.
-
Isomerization: The double bond in the molecule or in the degradation products might be isomerizing under your experimental or analytical conditions.
-
Contamination: The sample may be contaminated with related compounds or impurities that are also degrading.
-
-
Troubleshooting Steps:
-
Characterize the Unknowns: Use mass spectrometry (LC-MS or GC-MS) to determine the molecular weights of the unknown peaks. This will provide clues as to whether they are hydrolysis products (addition of a water molecule), oxidation products (addition of one or more oxygen atoms), or isomers (same molecular weight).
-
Control Experimental Conditions:
-
To isolate hydrolysis, conduct the experiment in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
To study oxidation, use a specific oxidizing agent in a controlled manner.
-
To assess photodegradation, expose the sample to a controlled light source (e.g., a UV lamp at a specific wavelength) while protecting it from heat.
-
-
Analyze a Blank: Run a blank sample (solvent and any reagents without the analyte) to check for impurities or ghost peaks.
-
Issue 2: Inconsistent or Non-Reproducible Degradation Rates
Question: I am seeing significant variability in the degradation rate of (13E)-Oxacyclohexadec-13-en-2-one between replicate experiments. What could be causing this?
Answer:
-
Possible Causes:
-
Temperature Fluctuations: Small changes in temperature can significantly affect reaction rates.
-
pH Inconsistency: If the degradation is acid or base-catalyzed, minor variations in the pH of your solution can lead to large differences in degradation speed.
-
Inconsistent Light Exposure: For photodegradation studies, variations in light intensity or exposure time will affect the results.
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Variable Headspace Oxygen: Inconsistent levels of oxygen in the headspace of your reaction vials can lead to variable rates of oxidation.
-
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a thermostatted water bath or column oven to maintain a constant temperature.
-
Buffer the Solution: Use a buffer to maintain a constant pH throughout the experiment, especially for hydrolysis studies.
-
Standardize Light Source: For photodegradation, use a calibrated photostability chamber or a well-defined light source and ensure consistent sample placement.
-
Control the Atmosphere: For oxidation-sensitive studies, either ensure a consistent headspace volume or conduct experiments under an inert atmosphere.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Question: I am observing peak tailing or fronting for the parent compound and its degradation products in my HPLC analysis. How can I improve the chromatography?
Answer:
-
Possible Causes:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the analyte and its more polar degradation products, leading to peak tailing.
-
Column Overload: Injecting too much sample can cause peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
For basic compounds, lowering the mobile phase pH can improve peak shape.
-
Add a competing base (e.g., triethylamine) or use a buffer to mask silanol interactions.
-
-
Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.
-
Check Column Health:
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, consider replacing the column.
-
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Quantitative Data Summary
Table 1: Illustrative Hydrolytic Degradation of (13E)-Oxacyclohexadec-13-en-2-one at 50°C
| Condition | pH | Time (hours) | % Degradation (Illustrative) | Primary Degradation Product |
| Acidic | 2.0 | 24 | 15% | ω-hydroxy carboxylic acid |
| Neutral | 7.0 | 24 | < 2% | - |
| Basic | 10.0 | 24 | 45% | ω-hydroxy carboxylic acid |
Table 2: Illustrative Oxidative Degradation of (13E)-Oxacyclohexadec-13-en-2-one at 25°C
| Oxidizing Agent (Concentration) | Time (hours) | % Degradation (Illustrative) | Potential Major Products |
| 3% H₂O₂ | 12 | 25% | Epoxide, Allylic oxidation products |
| 10 ppm KMnO₄ | 1 | > 90% | Diol, Oxidative cleavage products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation of (13E)-Oxacyclohexadec-13-en-2-one under hydrolytic, oxidative, and photolytic stress.
-
Stock Solution Preparation: Prepare a stock solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the solution of the compound in a photostable solvent (e.g., acetonitrile:water) in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber.
-
-
Sample Collection and Neutralization: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or HPLC-MS method to determine the percentage of the remaining parent compound and to detect the formation of degradation products.
Protocol 2: HPLC-MS Analysis of Degradation Products
This protocol provides a starting point for the analysis of (13E)-Oxacyclohexadec-13-en-2-one and its degradation products.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurement).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for initial screening, followed by targeted MS/MS (product ion scan) on the parent compound and major degradation products to aid in structural elucidation.
-
Visualizations
References
proper handling and storage protocols for (13E)-Oxacyclohexadec-13-en-2-one
Technical Support Center: (13E)-Oxacyclohexadec-13-en-2-one
This guide provides detailed protocols and answers to frequently asked questions regarding the proper handling, storage, and use of (13E)-Oxacyclohexadec-13-en-2-one for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (13E)-Oxacyclohexadec-13-en-2-one?
A: For optimal stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, particularly from hydrolysis, avoid acidic or basic environments.[2][3] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent potential oxidation.
Q2: What solvents are suitable for dissolving this compound?
A: (13E)-Oxacyclohexadec-13-en-2-one is readily soluble in alcohol.[4][5] Due to its lipophilic nature, it is expected to be soluble in many common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane. Its solubility in water is very low, estimated at approximately 1.859 mg/L at 25°C.[4][5]
Q3: Is the compound stable in solution? How should I store stock solutions?
A: The compound is susceptible to hydrolysis, which involves the cleavage of its ester bond.[2][3] This reaction is catalyzed by the presence of acids or bases. Therefore, stock solutions should be prepared in high-purity, anhydrous aprotic solvents if possible. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or below can minimize degradation from freeze-thaw cycles and hydrolysis.
Q4: What are the primary safety precautions I should take when handling this compound?
A: Standard laboratory safety practices should be followed. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves to avoid contact with skin and eyes.[1] Keep away from ignition sources and prevent the build-up of electrostatic charge.[1]
Q5: I've noticed the compound has a slight yellow tint. Is this a sign of degradation?
A: The appearance of (13E)-Oxacyclohexadec-13-en-2-one is described as a colorless to pale yellow liquid or solid.[4][5] A pale yellow color is generally not indicative of degradation. However, a significant change in color, such as darkening, or the appearance of precipitates could suggest instability or contamination, and the material should be re-evaluated before use.
Q6: How should I dispose of waste containing (13E)-Oxacyclohexadec-13-en-2-one?
A: Waste disposal must be conducted in accordance with local, state, and federal regulations. The material can be disposed of via a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems, as a related isomer is known to be very toxic to aquatic life with long-lasting effects.[1][6]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one and its isomers.
| Property | Value | Source |
| CAS Number | 4941-78-0 | [4] |
| Molecular Formula | C₁₅H₂₆O₂ | [7][8] |
| Molecular Weight | 238.37 g/mol | [7][8] |
| Appearance | Colorless to pale yellow clear liquid to solid | [4][5] |
| Boiling Point | 383-384 °C at 760 mmHg | [4][5] |
| Flash Point | ~161.2 °C (Closed Cup) | [4][5] |
| Water Solubility | 1.859 mg/L at 25 °C (estimated) | [4][5] |
| Organic Solvent Solubility | Soluble in alcohol | [4][5] |
| Vapor Pressure | 0.000004 mmHg at 25 °C (estimated) | [4][5] |
Experimental Protocols
Protocol 1: Receiving and Initial Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name, CAS number, and lot number on the container match the accompanying documentation.
-
Storage: Transfer the container to a designated storage location. For solid material, store in a cool, dry, and well-ventilated place away from incompatible materials.[1]
Protocol 2: Preparation of a Stock Solution (Example: 10 mM in Ethanol)
-
Environment: Perform all operations inside a certified chemical fume hood.
-
Equilibration: Allow the sealed container of (13E)-Oxacyclohexadec-13-en-2-one to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance. For example, to prepare 10 mL of a 10 mM solution, weigh 23.84 mg.
-
Dissolution: Add the weighed compound to a volumetric flask. Add a portion of anhydrous ethanol, swirl to dissolve completely, and then bring the volume up to the mark with the solvent.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 3: Long-Term Storage of Compound and Solutions
-
Solid Compound: For long-term storage of the neat compound, ensure the container is tightly sealed. Purging the container with an inert gas like argon or nitrogen before sealing can further ensure stability. Store in a cool, dark, and dry environment.
-
Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Use vials with tight-fitting, inert caps (e.g., PTFE-lined).
-
Store the aliquots at -20°C or -80°C for maximum stability.
-
Visualizations
Handling and Storage Workflow
Caption: Workflow for receiving, handling, and storing (13E)-Oxacyclohexadec-13-en-2-one.
Troubleshooting Guide
Caption: Troubleshooting common issues during experiments.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 4. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 5. (E)-13-musk decenone [flavscents.com]
- 6. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxacyclohexadec-13-en-2-one, (13Z)-|lookchem [lookchem.com]
- 8. Oxacyclohexadec-13-en-2-one, (13Z)- | C15H26O2 | CID 6537739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Oxacyclohexadec-13-en-2-one Stereoisomers
Welcome to the technical support center for methods of resolving stereoisomers of Oxacyclohexadec-13-en-2-one. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to differentiate between enantiomers of a racemic mixture. The enzyme selectively catalyzes the transformation (e.g., acylation or hydrolysis) of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (unreacted starting material).
FAQs: Enzymatic Kinetic Resolution
Q1: What is the basic principle of Enzymatic Kinetic Resolution for a lactone like Oxacyclohexadec-13-en-2-one? A1: For a racemic lactone, EKR is typically performed via enzyme-catalyzed hydrolysis or alcoholysis. In hydrolysis, the enzyme selectively opens the lactone ring of one enantiomer to form the corresponding ω-hydroxy carboxylic acid, which can then be separated from the unreacted lactone enantiomer. In alcoholysis, an external alcohol is used to selectively transesterify one lactone enantiomer.
Q2: Which enzymes are most effective for resolving macrocyclic lactones? A2: Lipases are the most commonly used enzymes for the kinetic resolution of lactones. Lipase B from Candida antarctica (CAL-B, often immobilized as Novozym 435) is particularly effective and widely used for its broad substrate scope and high enantioselectivity. Other useful lipases include those from Pseudomonas species (PSL, PFL) and Candida rugosa (CRL).
Q3: How do I monitor the progress and determine the success of an EKR? A3: The reaction progress is monitored by taking aliquots over time and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This analysis allows you to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the formed product. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value).
Q4: What is the maximum theoretical yield for a single enantiomer in a kinetic resolution? A4: A key limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%, as the other 50% of the starting material is the unwanted enantiomer. However, techniques like Dynamic Kinetic Resolution (DKR), which combine enzymatic resolution with in-situ racemization of the starting material, can theoretically achieve up to 100% yield of a single enantiomer product.
Troubleshooting Guide: EKR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Enzyme.2. Inappropriate solvent.3. Reaction temperature is too low/high.4. Presence of enzyme inhibitors. | 1. Use a fresh batch of enzyme or test its activity with a standard substrate.2. Screen different organic solvents (e.g., toluene, hexane, MTBE).3. Optimize the temperature (typically 30-50 °C for most lipases).4. Purify starting materials to remove potential inhibitors. |
| Low Enantioselectivity (Low ee%) | 1. The chosen enzyme is not selective for the substrate.2. Incorrect acyl donor (in transesterification).3. Reaction has proceeded past 50% conversion.4. Non-optimal temperature. | 1. Screen a variety of lipases.2. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).3. Monitor the reaction closely and stop it at or near 50% conversion for optimal ee of both product and substrate.[1]4. Vary the reaction temperature, as selectivity can be temperature-dependent. |
| Enzyme Denaturation | 1. Use of polar, water-miscible solvents (e.g., DMSO, DMF).2. Extreme pH or temperature. | 1. Use non-polar, water-immiscible organic solvents.2. Ensure the reaction is run within the enzyme's optimal temperature and pH range. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general guideline for the resolution of a macrocyclic lactone using an immobilized lipase.
-
Preparation: To a solution of racemic Oxacyclohexadec-13-en-2-one (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 20 mL), add the acyl donor (e.g., vinyl acetate, 5.0 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg) to the solution.
-
Incubation: Stir the mixture at a constant temperature (e.g., 40 °C) in an incubator shaker.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 50 µL), filter off the enzyme, and dilute with the mobile phase for chiral HPLC analysis to determine conversion and enantiomeric excess.
-
Reaction Termination: Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.
-
Purification: Wash the enzyme with fresh solvent to recover any adsorbed product. Evaporate the combined solvent from the filtrate under reduced pressure. The resulting mixture of unreacted lactone and acylated product can be separated by standard column chromatography on silica gel.
Representative Data for EKR of Lactones/Alcohols
The following data are for analogous compounds and serve as a reference for expected outcomes.
| Enzyme | Substrate Type | Acyl Donor | Solvent | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-Value |
| CAL-B | sec-Alcohol | Vinyl Acetate | Toluene | ~50 | >99 | >99 | >200 |
| PFL | Allylic Alcohol | Vinyl Acetate | Diisopropyl ether | 48 | 99.2 | 99.6 | >200[2] |
| Lipase PS | Allylic Alcohol | Vinyl Acetate | Diisopropyl ether | 52 | 97.7 | 93.8 | >100[2] |
| CAL-B | Racemic Ester | n-Butanol | n-Heptane | 50 | 98 | 98 | 160[1] |
EKR Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful technique for both the analysis and purification of enantiomers. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation.
FAQs: Chiral Chromatography
Q1: How do I select the right chiral stationary phase (CSP) for Oxacyclohexadec-13-en-2-one? A1: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of compounds, including ketones and lactones.[3][4] Start by screening columns based on coated or immobilized derivatives of cellulose and amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS, IA, IB). Immobilized phases (like IA, IB) are generally more robust and compatible with a wider range of solvents.[5]
Q2: What mobile phases are typically used for chiral separations of macrocycles? A2: For polysaccharide CSPs, normal phase (NP) mode is most common. Typical mobile phases consist of a hydrocarbon (like hexane or heptane) mixed with an alcohol modifier (like isopropanol or ethanol). The ratio of hydrocarbon to alcohol is adjusted to optimize retention and resolution. Reversed-phase (RP) and polar organic modes can also be effective, especially with immobilized CSPs.
Q3: What is the difference between analytical and preparative chiral chromatography? A3: Analytical chromatography uses small-diameter columns (e.g., 4.6 mm ID) to determine the enantiomeric ratio (ee%) of a sample, requiring only a small amount of material. Preparative chromatography uses larger-diameter columns (≥10 mm ID) to physically separate and isolate larger quantities of each pure enantiomer from a racemic mixture.
Q4: What is Supercritical Fluid Chromatography (SFC) and when should I consider it? A4: SFC is a chromatographic technique that uses a supercritical fluid (usually carbon dioxide) as the main mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" technology. SFC is particularly well-suited for normal-phase separations and is excellent for chiral resolutions, often providing higher efficiency and faster separations than HPLC.
Troubleshooting Guide: Chiral Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Resolution (Rs < 1.5) | 1. Incorrect CSP.2. Non-optimal mobile phase.3. Temperature effects. | 1. Screen a different class of CSP (e.g., if cellulose-based fails, try amylose-based).2. Systematically vary the alcohol modifier percentage. Try a different alcohol (e.g., ethanol instead of isopropanol).3. Lowering the column temperature often improves resolution. |
| Peak Tailing or Broadening | 1. Secondary interactions with the stationary phase.2. Column overload (in analytical scale).3. Column degradation. | 1. Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic analytes, 0.1% diethylamine for basic analytes).2. Reduce the injection volume or sample concentration.3. Flush the column or replace it if it has degraded. |
| Very Long Retention Times | 1. Mobile phase is too weak. | 1. Increase the percentage of the alcohol modifier in the mobile phase. |
| Co-elution with Impurities | 1. Achiral impurities are interfering with the analysis. | 1. Purify the racemic sample by standard achiral chromatography before attempting chiral separation. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Prepare a ~1 mg/mL solution of racemic Oxacyclohexadec-13-en-2-one in the mobile phase.
-
Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak AD, Chiralcel OJ-H).
-
Start with a standard mobile phase such as 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Monitor the elution profile with a UV detector (e.g., at 220 nm).
-
-
Method Optimization:
-
Select the column that shows the best initial separation (baseline or partial).
-
Optimize Mobile Phase: Vary the ratio of hexane to alcohol (e.g., 95:5, 80:20). If resolution is poor, try a different alcohol modifier (e.g., ethanol).
-
Optimize Flow Rate: Adjust the flow rate to balance separation time and resolution (lower flow rates can sometimes improve resolution).
-
Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.
-
-
Preparative Scale-Up (if required):
-
Once an optimal analytical method is established, scale it up to a preparative column of the same stationary phase.
-
Increase the flow rate and injection volume proportionally to the column's cross-sectional area.
-
Collect the fractions corresponding to each enantiomer peak.
-
Analyze the collected fractions by the analytical method to confirm purity.
-
Representative Data for Chiral HPLC Separations
The following data are for analogous compounds and serve as a reference for expected outcomes.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| Chiral Ketone | Chiralpak AD-H | Hexane/Isopropanol (90/10) | 1.0 | 2.5 |
| Chiral Lactone | Chiralcel OJ-H | Hexane/Ethanol (85/15) | 0.8 | 3.1 |
| Piperidine-2,6-dione | Chiralpak IA | MTBE/THF (90/10) | 1.0 | >2.0[5] |
| Flavanone | Chiralpak IA | Hexane/Isopropanol (70/30) | 1.0 | 4.2 |
Logic Diagram for CSP Selection
Caption: Logic for Chiral Stationary Phase (CSP) selection.
Diastereomeric Crystallization
This classical resolution technique involves reacting a racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can often be separated by fractional crystallization.[6]
FAQs: Diastereomeric Crystallization
Q1: How can I apply diastereomeric crystallization to a ketone? A1: While ketones themselves don't readily form salts, they can be derivatized. A common strategy is to first reduce the ketone to the corresponding secondary alcohol. The racemic alcohol can then be resolved by forming diastereomeric esters with a chiral acid (e.g., O-acetylmandelic acid) or diastereomeric carbamates with a chiral isocyanate. Alternatively, if the molecule contains another functional group (e.g., an amine or carboxylic acid), that can be used as a handle for salt formation.
Q2: How do I choose a suitable chiral resolving agent? A2: The choice is largely empirical. For resolving a derivative (like the corresponding alcohol), common acidic resolving agents include tartaric acid, camphorsulfonic acid, and mandelic acid derivatives.[7] Basic resolving agents include alkaloids like brucine or chiral amines like (R)- or (S)-1-phenylethylamine.[7] It is often necessary to screen several agents to find one that provides well-defined crystals with good diastereomeric enrichment.
Q3: What factors are critical for successful crystallization? A3: Solvent selection is paramount. The chosen solvent must provide a significant solubility difference between the two diastereomers. One diastereomer should be sparingly soluble while the other remains in the mother liquor. A screening of various solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile) and solvent mixtures is typically required. Seeding the solution with a pure crystal of the desired diastereomer can also be beneficial.
Troubleshooting Guide: Diastereomeric Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form (Solution remains clear) | 1. Solution is undersaturated.2. Diastereomers are too soluble in the chosen solvent. | 1. Slowly evaporate the solvent or cool the solution to a lower temperature.2. Try a less polar solvent in which the diastereomers are less soluble. |
| Oiling Out | 1. Diastereomer is melting at the crystallization temperature.2. Supersaturation is too high. | 1. Use a higher boiling point solvent or a larger volume of solvent.2. Use a more dilute solution; add seeds at a temperature just below the saturation point. |
| Low Diastereomeric Excess (de%) in Crystals | 1. Poor solubility difference between diastereomers in the chosen solvent.2. Co-crystallization is occurring. | 1. Screen for a different solvent or solvent mixture.2. Perform multiple recrystallization steps to enrich the desired diastereomer. |
| Difficulty Regenerating the Enantiomer | 1. The covalent bond of the derivative is difficult to cleave without racemization. | 1. Use milder cleavage conditions (e.g., for esters, use K2CO3 in methanol instead of NaOH).2. Ensure the chiral center is not labile under the cleavage conditions. |
Experimental Protocol: General Diastereomeric Resolution
This protocol outlines the steps for resolving the corresponding alcohol derivative of the ketone.
-
Derivatization: Reduce the racemic ketone to the corresponding alcohol using a mild reducing agent (e.g., NaBH4). Purify the resulting racemic alcohol.
-
Salt/Ester Formation: Dissolve the racemic alcohol (1.0 eq) and a chiral resolving agent (0.5-1.0 eq, e.g., (R)-O-acetylmandelic acid) in a suitable solvent (e.g., ethyl acetate). If forming an ester, a coupling agent (e.g., DCC) may be needed.
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C). If no crystals form, try adding an anti-solvent or seeding.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This is the first crop.
-
Analysis: Dry the crystals and determine their diastereomeric excess (de%) by NMR or achiral HPLC. Analyze the mother liquor as well to determine the composition of the more soluble diastereomer.
-
Recrystallization: If the de% is not satisfactory, recrystallize the solid from the same or a different solvent to improve its purity.
-
Liberation of Enantiomer: Once a diastereomer is obtained in high purity, cleave the resolving agent. For an ester, this can be done by hydrolysis (e.g., with LiOH or K2CO3). Purify the resulting enantiomerically enriched alcohol by chromatography.
Representative Data for Diastereomeric Resolution
The following data are for resolving chiral alcohols/acids and serve as a reference.
| Racemate Type | Resolving Agent | Solvent | Yield of Diastereomer (%) | de% of Crystals |
| Racemic Acid | (R)-1-Phenylethylamine | Ethanol | 40 | >98 |
| Racemic Alcohol | Tartaric Acid (as derivative) | Acetone/Water | 35 | 95 |
| Racemic Amine | (-)-Dibenzoyltartaric acid | Methanol | 42 | >99 |
| Racemic Ibuprofen | N-methyl-D-glucamine | Acetone | 23 | >99[8] |
Diastereomeric Crystallization Workflow
Caption: Workflow for Diastereomeric Crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Technical Support Center: Characterization of Large Macrocyclic Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of large macrocyclic compounds. The inherent flexibility and size of these molecules present unique analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental characterization of large macrocycles.
I. General and Computational Challenges
Q1: Why is the characterization of large macrocyclic compounds so challenging?
A1: The primary challenges stem from their unique structural features:
-
High Conformational Flexibility: Large macrocycles often exist as a dynamic equilibrium of multiple conformers in solution. This can lead to complex and difficult-to-interpret analytical data, such as averaged signals or multiple sets of peaks in NMR spectra.[1][2]
-
Large Size: The high molecular weight (often >500 Da) places them "beyond the rule-of-five," which can complicate analysis by mass spectrometry and affect chromatographic behavior.[2][3]
-
Lack of Crystalline Structure: Many large macrocycles are difficult to crystallize, making X-ray crystallography, the gold standard for structural elucidation, often unfeasible. This necessitates a heavy reliance on solution-state techniques.[4]
-
Interconversion Barriers: Energy barriers between different conformations, such as cis-trans isomerization of amide bonds, can be high, leading to slow interconversion on the NMR timescale and resulting in peak broadening or multiple distinct species in a spectrum.[5][6]
Q2: What is the role of computational modeling in macrocycle characterization?
A2: Computational modeling is a critical and synergistic tool used alongside experimental techniques. De novo prediction of macrocycle structures remains a significant challenge, so a hybrid approach is most effective.[7]
-
Conformational Search: Algorithms can generate a range of possible low-energy conformations.[3][8]
-
Refinement with Experimental Data: Experimental data, such as distance restraints from NMR (NOEs/ROEs) or collisional cross-section (CCS) values from ion mobility-mass spectrometry, can be used to filter and refine computational models to identify the most relevant solution-state or gas-phase conformations.[9][10]
-
Property Prediction: Computational methods can help predict properties like lipophilicity and membrane permeability, guiding the design of new analogs with improved pharmaceutical characteristics.[5]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My 1D ¹H NMR spectrum shows more peaks than expected for a single structure. What does this mean and how can I simplify it?
A1: This observation typically indicates the presence of multiple, slowly interconverting conformers in solution on the NMR timescale.[11][12]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks coalesce at higher temperatures, it confirms the presence of conformers in dynamic exchange. The temperature at which coalescence occurs can provide information about the energy barrier of interconversion.
-
Solvent Titration: The conformational equilibrium of a macrocycle can be highly sensitive to the solvent environment.[1][13] Acquiring spectra in different solvents (e.g., chloroform, DMSO, water) may favor one conformer, leading to a simpler spectrum.[11] For example, cyclosporin A shows a complex spectrum in methanol but exists predominantly as one conformer in chloroform.[11]
-
2D NMR: Use 2D NMR techniques like COSY, TOCSY, and HSQC to assign all the signals for each distinct conformational species. This will help you treat each conformer as a separate entity for further structural analysis.
Q2: I am not observing enough Nuclear Overhauser Effect (NOE) signals to determine the 3D structure. What are my options?
A2: A sparse set of NOE restraints is a common problem for flexible macrocycles, as conformational averaging can weaken or eliminate these signals.[1][13]
Alternative & Complementary Techniques:
-
Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is effective for molecules in the intermediate size range where NOEs can be close to zero. It provides through-space distance information similar to NOESY.
-
Use of Viscous Solvents: Increasing the viscosity of the solvent (e.g., using mixtures with n-hexadecane-d34) slows down molecular tumbling, which can enhance NOE signals.[1][13]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information about the orientation of bond vectors relative to a magnetic field. They are an excellent complement to short-range NOE data and are increasingly used for determining macrocycle solution structures.[14]
-
eNOE Method: The exact NOE (eNOE) method, adapted from protein and nucleic acid NMR, can provide more precise distance information for highly dynamic macrocycles, especially when combined with the use of viscous solvents.[1]
Q3: How can I identify and characterize the intramolecular hydrogen bonds (IMHBs) in my macrocycle?
A3: IMHBs are crucial for stabilizing specific conformations and are often linked to properties like membrane permeability.[5][6] Two primary NMR methods are used:
-
Amide Proton Temperature Coefficients (Δδ/ΔT): The chemical shifts of amide protons (NH) are temperature-dependent. Protons that are solvent-exposed will show a large change in chemical shift with temperature (more negative than -4.5 ppb/K), while those involved in stable IMHBs are shielded from the solvent and exhibit smaller changes (less negative than -3 ppb/K).
-
Hydrogen-Deuterium (H-D) Exchange: In this experiment, a small amount of a deuterated solvent (e.g., CD₃OD) is added to a solution of the macrocycle in a non-deuterated solvent.[7] Amide protons that are exposed to the solvent will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. Buried protons involved in IMHBs will exchange much more slowly.[7]
III. Mass Spectrometry (MS)
Q1: I am having trouble getting a clear molecular ion peak for my large macrocycle. What are the best ionization techniques?
A1: Large macrocycles can be challenging to ionize without fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common and effective techniques.
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and large molecules. It often produces multiply charged ions, which can help bring the mass-to-charge (m/z) ratio into the detection range of most mass spectrometers.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization method that is particularly useful for very large molecules and can be more tolerant of complex mixtures or salts than ESI. It typically produces singly charged ions.[15]
Q2: How can I differentiate between isomers of my macrocycle using mass spectrometry?
A2: Standard mass spectrometry cannot distinguish between isomers as they have the same mass. However, Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful technique for this purpose.[16]
-
Principle: IMS separates ions based on their size, shape, and charge in the gas phase. Different conformers or topological isomers will have different rotational-averaged sizes, leading to different drift times through the ion mobility cell. This provides a measure of the ion's collisional cross-section (CCS).[17][18]
-
Application: IMS-MS can reveal the presence of multiple isomers or conformers that are indistinguishable by MS alone.[16] It is particularly useful for identifying distinct conformational states stabilized by different solvent conditions or counterions.[17]
Q3: My macrocycle fragments unpredictably during tandem MS (MS/MS), making sequencing difficult. How can I get meaningful fragmentation data?
A3: The cyclic nature of these compounds prevents direct sequencing from typical MS/MS fragmentation patterns.
-
Chemical Linearization: A promising strategy is to chemically cleave the macrocycle at a specific, known location before MS/MS analysis.[19][20] This "linearization" creates a peptide that is amenable to standard tandem mass spectrometry sequencing. For example, disulfide-containing macrocycles can be reduced to their linear form.[21]
-
Controlled Fragmentation: Techniques like Electron Transfer Dissociation (ETD) can sometimes provide more informative fragmentation for peptides compared to Collision-Induced Dissociation (CID), as it tends to cleave the peptide backbone while preserving labile side chains.
IV. Chromatography
Q1: My macrocycle gives broad or tailing peaks in reverse-phase HPLC. How can I improve the peak shape?
A1: Poor peak shape in chromatography is often due to slow kinetics on the column, which can be exacerbated by the conformational flexibility of macrocycles.
-
Increase Column Temperature: Raising the temperature can accelerate the interconversion between different conformers, leading to sharper, more symmetrical peaks.
-
Adjust Mobile Phase: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the use of additives can influence peak shape. For peptidic macrocycles, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice to improve peak shape by protonating acidic residues.
-
Change Stationary Phase: If issues persist, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle morphology (e.g., superficially porous particles).
Q2: How can I use chromatography to assess the lipophilicity and potential membrane permeability of my macrocycle?
A2: Chromatographic methods provide a high-throughput alternative to traditional shake-flask experiments for determining lipophilicity, a key factor in membrane permeability.[22][23]
-
Chromatographic Hydrophobicity Index (CHI): By running a standardized gradient elution on a C18 column, the retention time of a macrocycle can be used to calculate a CHI value.
-
Correlation with Permeability: Studies have shown that chromatographic retention times and derived lipophilicity estimates can correlate well with trends in passive cell permeability assays (e.g., MDCK).[22][23] This allows for rapid screening of macrocycle libraries to prioritize compounds with more favorable permeability profiles.
Quantitative Data Summary
The following tables provide examples of quantitative data used in macrocycle characterization.
Table 1: Example Amide Proton Temperature Coefficients for Intramolecular Hydrogen Bond (IMHB) Analysis
| Amide Proton | Chemical Shift (ppm at 298 K) | Chemical Shift (ppm at 318 K) | Temperature Coefficient (Δδ/ΔT in ppb/K) | IMHB Involvement |
| Val-NH | 8.12 | 8.03 | -4.5 | No (Solvent Exposed) |
| Ala-NH | 7.54 | 7.52 | -1.0 | Yes (Strong IMHB) |
| Leu-NH | 8.50 | 8.42 | -4.0 | Weak or No IMHB |
| Gly-NH | 7.88 | 7.83 | -2.5 | Yes (Moderate IMHB) |
| Note: These are representative values. A coefficient less negative than -3.0 ppb/K is a strong indicator of hydrogen bonding. |
Table 2: Example Collisional Cross Section (CCS) Data from Ion Mobility-MS for Conformational Analysis
| Macrocycle ID | Solvent Condition | Major CCS Value (Ų) | Putative Conformation |
| Macrocycle-A | Acetonitrile | 310.5 | "Closed" / Compact |
| Macrocycle-A | Water | 325.1 | "Open" / Extended |
| Macrocycle-B | Acetonitrile | 340.2 | Isomer 1 |
| Macrocycle-B | Acetonitrile | 355.8 | Isomer 2 |
| Note: CCS values are experimentally determined and provide empirical data on the gas-phase shape of an ion. A smaller CCS value corresponds to a more compact structure.[17] |
Visualized Workflows and Logic Diagrams
Diagram 1: Troubleshooting Workflow for Complex NMR Spectra of Macrocycles
Caption: A decision-making workflow for investigating the cause of complex ¹H NMR spectra.
Diagram 2: Decision Tree for Selecting a Mass Spectrometry Strategy
Caption: A guide for choosing the appropriate mass spectrometry method for macrocycle analysis.
Experimental Protocols
Protocol 1: General Workflow for NMR-Based Conformational Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified macrocycle in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[13]
-
Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
-
-
Initial 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and spectral complexity.[11] Observe the number of signals and their dispersion. If multiple sets of peaks are present, proceed with VT-NMR (see FAQ II.Q1).
-
-
2D Homonuclear and Heteronuclear NMR:
-
COSY/TOCSY: Acquire these spectra to establish proton-proton spin systems and aid in residue assignment for peptidic macrocycles.
-
HSQC/HMBC: Acquire these spectra to correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons or nitrogens, which is essential for complete resonance assignment.
-
-
Conformational Restraint Experiments:
-
NOESY/ROESY: Acquire a series of 2D NOESY or ROESY spectra with varying mixing times (e.g., 100-500 ms) to identify through-space correlations.[13] The buildup rates of cross-peaks can be used to estimate interproton distances.
-
RDC Measurement (Optional but Recommended): If NOE data is sparse, prepare a sample in a weakly aligning medium (e.g., a liquid crystal) to measure Residual Dipolar Couplings, which provide valuable long-range orientational information.[14]
-
-
Intramolecular Hydrogen Bond Analysis:
-
VT-NMR: Record ¹H spectra over a range of temperatures (e.g., 298 K to 328 K in 5 K increments) and plot the chemical shift of amide protons versus temperature to determine temperature coefficients.
-
H-D Exchange: Acquire a ¹H spectrum, add a small volume (1-5% v/v) of deuterated methanol (CD₃OD), and acquire a series of spectra over time to monitor the disappearance of amide proton signals.[7]
-
-
Structure Calculation:
-
Use the assigned chemical shifts and the derived distance (NOE/ROE) and dihedral/orientational (J-coupling, RDC) restraints as inputs for computational structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that satisfy the experimental restraints. The precision of the structure is often evaluated by the root-mean-square deviation (RMSD) of the final ensemble.[9]
-
Protocol 2: Analysis of Macrocycle Isomers/Conformers by Ion Mobility-MS
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µM) of the macrocycle in a volatile solvent suitable for ESI, such as acetonitrile or methanol, often with 0.1% formic acid.
-
To study solvent effects, prepare separate samples in different solvent systems (e.g., one polar, one apolar) if the macrocycle is soluble.[17]
-
-
Instrument Setup:
-
Use an ESI-equipped mass spectrometer that incorporates an ion mobility cell (e.g., traveling wave IM or drift tube IM).
-
Optimize ESI source conditions (e.g., capillary voltage, gas flow) to achieve stable ionization with minimal in-source fragmentation.
-
-
Data Acquisition:
-
Acquire data in ion mobility mode. The instrument will record the drift time of ions through the mobility cell before they enter the mass analyzer.
-
The software will typically plot an arrival time distribution (ATD) for each m/z value. Multiple peaks in the ATD for a single m/z indicate the presence of multiple species (conformers or isomers) with different gas-phase shapes.
-
-
Data Analysis:
-
Calibrate the instrument using known standards to convert experimental drift times into rotational-averaged Collisional Cross-Section (CCS) values (in Ų).
-
Compare the CCS values obtained under different conditions. A significant change in CCS can indicate a solvent- or counterion-induced conformational change (e.g., from an "open" to a "closed" state).[17][18]
-
For mixtures, distinct CCS values for a given mass confirm the presence of isomers. These can be further analyzed by MS/MS by selecting ions based on both their m/z and drift time.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex peptide macrocycle optimization: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. DSpace [repository.tcu.edu]
- 13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrocyclic drug design guided by NMR solution conformations - American Chemical Society [acs.digitellinc.com]
- 15. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ion mobility mass spectrometry – an efficient tool for the analysis of conformational switch of macrocyclic receptors upon anion binding - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Reactions of Oxacyclohexadec-13-en-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxacyclohexadec-13-en-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of this macrocyclic lactone.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on Oxacyclohexadec-13-en-2-one for chemical modification?
A1: The primary reactive sites on Oxacyclohexadec-13-en-2-one are the C13=C14 double bond and the allylic C-H bonds at the C12 and C15 positions. The ester functional group is also susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1] The conformational flexibility of the macrocyclic ring plays a significant role in dictating the accessibility and reactivity of these sites.[1]
Q2: How can I selectively functionalize the C13=C14 double bond?
A2: Reactions such as epoxidation are inherently regioselective for the C13=C14 double bond as it is the only alkene functionality in the molecule.[1] Standard epoxidation agents like m-CPBA or Oxone can be employed. For enantioselective epoxidation, Jacobsen's or Sharpless asymmetric epoxidation protocols can be adapted.
Q3: I am observing a mixture of allylic oxidation products at C12 and C15. How can I improve the regioselectivity?
A3: Achieving regioselectivity in the allylic oxidation of unsymmetrical internal alkenes like Oxacyclohexadec-13-en-2-one is a common challenge. The regioselectivity is influenced by steric hindrance, electronic effects, and the bond dissociation energies of the allylic C-H bonds.[2] Utilizing a catalyst system that can discriminate between the two allylic positions is crucial. For instance, employing a chiral Lewis acid in combination with a chalcogen-based oxidant can promote regioselective and enantioselective allylic oxidation.[3]
Q4: Can I achieve regioselective C-H functionalization at positions other than the allylic sites?
A4: Directing group-assisted C-H functionalization is a powerful strategy for achieving regioselectivity. While less common for macrocyclic alkanes compared to aromatic systems, this approach can be explored by introducing a directing group that positions a transition metal catalyst in proximity to a specific C-H bond. The choice of catalyst (e.g., Palladium, Rhodium, or Copper-based) and directing group is critical for the success of this strategy.
Q5: Are there any biocatalytic methods to enhance regioselectivity?
A5: Yes, biocatalysis offers a promising approach for highly selective oxidations. Enzymes, such as those from the fungus Pleurotus sapidus, have been shown to perform allylic oxidations with high regioselectivity.[2] The selectivity in these enzymatic reactions is primarily governed by the bond-dissociation energies of the available allylic C-H bonds and the steric accessibility of the oxidation site.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Allylic Oxidation
Symptoms:
-
Formation of a mixture of constitutional isomers (e.g., oxidation at both C12 and C15).
-
Low yield of the desired regioisomer.
Possible Causes:
-
Non-selective oxidizing agent.
-
Reaction conditions favoring multiple reaction pathways.
-
Steric and electronic similarity of the two allylic positions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Catalyst Selection | Switch to a sterically bulky catalyst system. A larger catalyst may preferentially interact with the less sterically hindered allylic position. Consider a chiral Lewis acid catalyst which can create a more ordered transition state. |
| 2 | Oxidant Choice | Employ a more selective oxidizing agent. For example, selenium-based reagents in combination with a suitable catalyst can offer high regiocontrol. |
| 3 | Solvent and Temperature Optimization | Vary the solvent polarity and reaction temperature. Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy. |
| 4 | Biocatalytic Approach | Explore enzymatic oxidation. Lyophilisates of certain fungi or isolated enzymes can provide excellent regioselectivity.[2] |
Issue 2: Unwanted Hydrolysis of the Lactone Ring
Symptoms:
-
Formation of the corresponding ω-hydroxy carboxylic acid.
-
Low yield of the desired modified macrocycle.
Possible Causes:
-
Presence of strong acid or base in the reaction mixture.
-
High reaction temperatures in the presence of water.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control pH | Ensure the reaction is performed under neutral or buffered conditions. If acidic or basic reagents are necessary, consider using non-nucleophilic bases or Lewis acids that are less prone to promoting hydrolysis. |
| 2 | Anhydrous Conditions | Use anhydrous solvents and reagents to minimize water content. Drying tubes or performing reactions under an inert atmosphere (e.g., Argon or Nitrogen) are recommended. |
| 3 | Lower Reaction Temperature | If possible, conduct the reaction at a lower temperature to reduce the rate of hydrolysis. |
| 4 | Protecting Groups | As a last resort, consider a synthetic route that involves the protection of the lactone, although this adds extra steps to the synthesis. |
Experimental Protocols
Protocol 1: Regioselective Allylic Oxidation using a Chiral Lewis Acid Catalyst
This protocol is a starting point for optimizing the regioselective allylic oxidation of Oxacyclohexadec-13-en-2-one, based on general methods for internal alkenes.[3]
Materials:
-
Oxacyclohexadec-13-en-2-one
-
Chalcogen-based oxidant (e.g., N-phenylthio-succinimide)
-
Chiral Lewis Acid Catalyst (e.g., a complex of SbCl₅ and (R)-BINOL)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., (R)-BINOL) in the anhydrous solvent.
-
Add the Lewis acid (e.g., SbCl₅) dropwise at a low temperature (e.g., -78 °C) and stir for 30 minutes to form the catalyst complex.
-
Add the Oxacyclohexadec-13-en-2-one substrate to the reaction mixture.
-
In a separate flask, dissolve the chalcogen-based oxidant in the anhydrous solvent.
-
Slowly add the oxidant solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at the low temperature for the specified time (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data (Hypothetical Example for Optimization):
| Entry | Catalyst | Oxidant | Temp (°C) | Time (h) | Regioisomeric Ratio (C12:C15) | Yield (%) |
| 1 | SbCl₅/(R)-BINOL | N-phenylthio-succinimide | -78 | 12 | 85:15 | 75 |
| 2 | Ti(OiPr)₄/(S)-BINOL | SeO₂ | -40 | 24 | 70:30 | 60 |
| 3 | Cu(OTf)₂/Box | t-BuOOH | 0 | 8 | 60:40 | 80 |
Visualizations
Caption: Troubleshooting workflow for enhancing regioselectivity.
Caption: Factors influencing regioselectivity in allylic functionalization.
References
Validation & Comparative
A Comparative Analysis of (13E)-Oxacyclohexadec-13-en-2-one and Habanolide for Researchers and Drug Development Professionals
In the vast landscape of synthetic macrocyclic musks, subtle structural variations can lead to significant differences in olfactory perception, physicochemical properties, and ultimately, commercial application. This guide provides a detailed comparative analysis of two isomeric macrocyclic lactones: (13E)-Oxacyclohexadec-13-en-2-one and the commercially prominent Habanolide®, chemically known as (12E)-Oxacyclohexadec-12-en-2-one. This objective comparison, supported by available data, is intended to inform researchers, scientists, and professionals in the field of drug development and fragrance chemistry.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in various formulations and their interaction with biological systems. The following table summarizes the key parameters for both compounds.
| Property | (13E)-Oxacyclohexadec-13-en-2-one | Habanolide® ((12E)-Oxacyclohexadec-12-en-2-one) |
| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol | 238.37 g/mol [1] |
| CAS Number | 4941-78-0[2] | 111879-80-2[1] |
| Appearance | Colorless to pale yellow liquid to solid (est.)[2] | Colorless liquid[1] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg (est.)[2] | 307°C[1] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.)[2] | 0.00003 Pa @ 20°C[3] |
| LogP (o/w) | 5.060 (est.)[2] | 5.45[3] |
| Flash Point | 322.00 °F (161.11 °C) (est.)[2] | >100 °C[3] |
| Solubility | Soluble in alcohol; Insoluble in water (1.859 mg/L @ 25 °C est.)[2] | Soluble in alcohol; Insoluble in water |
Olfactory Profile and Performance
The primary application of these molecules lies in the fragrance industry, where their scent characteristics are paramount.
(13E)-Oxacyclohexadec-13-en-2-one is described as having a musk odor.[2] However, it is important to note that a safety assessment by the Research Institute for Fragrance Materials (RIFM) lists this isomer as having "No Reported Use," which suggests it is not a commercially significant fragrance ingredient.[4] This lack of commercial application is likely a key reason for the limited availability of detailed performance data, such as its olfactory threshold.
Habanolide® , in contrast, is an extremely elegant and substantive musk with a warm, slightly woody undertone.[3] It is a very powerful and performing musk note, often described as having a waxy and slightly metallic character reminiscent of hot-ironed linen.[5] This unique "white musk" character has made it a popular ingredient in a wide range of applications, from fine fragrances to personal care products.[6] The olfactory detection threshold for Habanolide® has been reported to be 0.04 micrograms per liter of air.[7]
Synthesis Overview
Both isomers share the same molecular formula and belong to the class of 16-membered macrocyclic lactones. Their synthesis, therefore, can be approached through similar strategies, primarily involving ring-closing metathesis or other macrocyclization techniques.
A common industrial synthesis for macrocyclic musks like Habanolide® starts from cyclododecanone.[8][9] The synthesis of Habanolide has been described to proceed via a radical addition of allyl alcohol to cyclododecanone, followed by an acid-catalyzed cyclization.[7] More modern and efficient methods often employ ring-closing metathesis (RCM) reactions.[10]
Experimental Protocols
To facilitate further research and comparative studies, the following section outlines detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Objective: To determine the purity of the synthesized macrocyclic musks and confirm their chemical identity.
Methodology:
-
Sample Preparation: Prepare a 1% (w/v) solution of the sample in a suitable solvent such as dichloromethane or ethanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is determined by the relative peak area of the target compound.
Determination of Olfactory Detection Threshold
Objective: To quantify the lowest concentration at which the odor of the compound can be detected.
Methodology:
-
Panel Selection: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists should be screened for anosmia to musks.
-
Sample Preparation: A series of dilutions of the musk in an odorless solvent (e.g., diethyl phthalate or ethanol) is prepared. The concentration range should span from well below the expected threshold to clearly perceptible levels.
-
Presentation Method: The "three-alternative forced-choice" (3-AFC) method is commonly used. For each concentration level, three smelling strips are presented to the panelist: two are blanks (solvent only), and one contains the diluted odorant.
-
Procedure: The dilutions are presented in ascending order of concentration. For each set of three strips, the panelist is asked to identify the one that has an odor.
-
Threshold Calculation: The individual threshold is the lowest concentration at which the panelist correctly identifies the odorous strip in a certain number of consecutive presentations (e.g., two or three). The group's olfactory detection threshold is typically calculated as the geometric mean of the individual thresholds.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of fragrance evaluation and the interaction of these molecules at a conceptual level, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis, analysis, and performance evaluation of fragrance molecules.
Caption: A simplified diagram of the general olfactory signal transduction pathway initiated by an odorant molecule.
Conclusion
The comparative analysis of (13E)-Oxacyclohexadec-13-en-2-one and Habanolide® reveals a tale of two isomers with distinctly different fates in the world of fragrance. While structurally very similar, Habanolide® has emerged as a commercially successful and widely utilized macrocyclic musk, celebrated for its unique and powerful olfactory profile. In contrast, (13E)-Oxacyclohexadec-13-en-2-one remains a relatively obscure compound with no significant reported use in the fragrance industry.
This disparity underscores the high degree of specificity in structure-activity relationships within olfaction. For researchers and drug development professionals, this case study highlights the importance of precise isomeric control in synthesis and the profound impact that subtle changes in molecular geometry can have on biological activity. While Habanolide® serves as a benchmark for a successful synthetic musk, its (13E)-isomer presents an opportunity for further investigation into the structural requirements for potent musk odorants and their interaction with olfactory receptors. The provided experimental protocols offer a starting point for such comparative studies, which could yield valuable insights into the molecular basis of scent perception.
References
- 1. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 3. HABANOLIDE® [firmenich.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fraterworks.com [fraterworks.com]
- 6. Perfumers Apprentice - Habanolide® (Firmenich) [shop.perfumersapprentice.com]
- 7. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bsrc24.scg.ch [bsrc24.scg.ch]
- 10. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
A Comparative Analysis of the Potential Biological Activity of (13E)-Oxacyclohexadec-13-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to (13E)-Oxacyclohexadec-13-en-2-one and the Macrolide Class
(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds characterized by a large lactone ring. While primarily utilized in the fragrance industry, its structural relatives, the macrolide antibiotics, have demonstrated a broad spectrum of biological activities. Recent research has highlighted the potential of some macrolides as anticancer agents, capable of inducing cytotoxicity and apoptosis in various cancer cell lines. This guide explores the reported biological activities of Azithromycin, a widely studied macrolide, to provide a basis for the potential validation of similar activities in (13E)-Oxacyclohexadec-13-en-2-one.
Comparative Biological Activity: Focus on Anticancer Effects
To provide a quantitative comparison, this section details the cytotoxic and apoptotic effects of Azithromycin on various cancer cell lines.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Azithromycin in different cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 72 hours | 15.66 | ~21.0 | [1] |
| SGC-7901 | Gastric Cancer | 72 hours | 26.05 | ~34.8 | [1] |
| HCT-116 | Colon Cancer | 48 hours | - | 63.19 | |
| SW480 | Colon Cancer | 48 hours | - | 140.85 | |
| PC-9 | Lung Cancer | Not Specified | - | >10 | [2] |
| A549 | Lung Cancer | Not Specified | - | >10 | [2] |
| NCI-H69 | Lung Cancer | Not Specified | - | >10 | [2] |
| DMS-53 | Lung Cancer | Not Specified | - | >10 | [2] |
| H157 | Lung Cancer | Not Specified | - | >10 | [2] |
| EBC-1 | Lung Cancer | Not Specified | - | >10 | [2] |
Note: IC50 values were converted from µg/mL to µM for consistency, using the molecular weight of Azithromycin (~749 g/mol ). The study on lung cancer cell lines indicated that Azithromycin at 10 µM significantly inhibited proliferation, suggesting the IC50 is likely above this concentration.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Azithromycin has been shown to induce apoptosis in a time- and concentration-dependent manner.
| Cell Line | Treatment | Apoptotic/Necrotic Cells (%) | Reference |
| HeLa | Control | 4.59 ± 1.32 | [1] |
| HeLa | Azithromycin (12.5 µg/mL) for 48h | 20.71 ± 2.55 | [1] |
| SGC-7901 | Control | 11.38 ± 3.05 | [1] |
| SGC-7901 | Azithromycin (12.5 µg/mL) for 48h | 24.52 ± 3.97 | [1] |
| A549 | Hypoxia + Azithromycin (10 µM) for 48h | Significantly increased | [3] |
Note: The study on A549 cells under hypoxic conditions demonstrated a significant increase in apoptotic cells with Azithromycin treatment, as confirmed by DAPI staining and cleavage of caspase-3 and PARP.[3]
Signaling Pathways Modulated by Azithromycin
Azithromycin exerts its anticancer effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for predicting the potential activity of related compounds.
Autophagy Inhibition and Induction of Apoptosis
Azithromycin has been reported to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. By blocking autophagic flux, Azithromycin can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptosis.[4] This process is often associated with lysosomal membrane permeabilization.[5]
Upregulation of Death Receptors
In some cancer cells, Azithromycin has been shown to upregulate the expression of death receptors DR4 and DR5.[4] These receptors are part of the extrinsic apoptosis pathway. Their upregulation sensitizes cancer cells to apoptosis induced by their ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
The following diagram illustrates the interplay between autophagy inhibition and the extrinsic apoptosis pathway as modulated by Azithromycin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of reported biological activities. Below are standard protocols for the key experiments discussed in this guide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
(13E)-Oxacyclohexadec-13-en-2-one or comparator compound (e.g., Azithromycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blot (Cleaved Caspase-3)
This method detects the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Conclusion and Future Directions
While (13E)-Oxacyclohexadec-13-en-2-one is primarily known for its use in fragrances, its structural similarity to biologically active macrolides suggests a potential for therapeutic applications that warrants further investigation. The data presented for Azithromycin demonstrates that macrolides can exhibit significant anticancer activity through the induction of apoptosis and modulation of key signaling pathways.
To validate the potential biological activity of (13E)-Oxacyclohexadec-13-en-2-one, future research should focus on:
-
In vitro screening: Performing cytotoxicity assays (e.g., MTT) across a panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Investigating its ability to induce apoptosis (e.g., by Western blot for cleaved caspases) and its effects on cell cycle progression.
-
Signaling pathway analysis: Determining if it modulates pathways known to be affected by other macrolides, such as autophagy and death receptor signaling.
The experimental protocols and comparative data provided in this guide offer a foundational framework for initiating such investigations. The exploration of novel biological activities for existing compounds is a valuable strategy in drug discovery, and (13E)-Oxacyclohexadec-13-en-2-one represents an intriguing candidate for such exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin enhances anticancer activity of TRAIL by inhibiting autophagy and up-regulating the protein levels of DR4/5 in colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin enhances the cytotoxicity of DNA‐damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genotoxicity of Macrocyclic Lactones: A Guide for Researchers
This guide provides a comparative analysis of the genotoxicity of several key macrocyclic lactones (MLs), a class of potent antiparasitic agents widely used in veterinary and human medicine. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the potential genetic safety of these compounds. While MLs share structural similarities, their genotoxic profiles can differ, underscoring the need for individual evaluation.
Overview of Genotoxicity Findings
The genotoxicity of macrocyclic lactones presents a varied landscape. Regulatory assessments for compounds like moxidectin and eprinomectin have largely concluded they are not genotoxic based on a battery of tests.[1][2][3][4] In contrast, specific in vitro and in vivo studies have indicated potential genotoxic effects for ivermectin, abamectin, and doramectin, often demonstrated by DNA damage or chromosomal aberrations.[5][6][7][8] For selamectin, while it has a high safety rating, specific public data on its performance in standard genotoxicity assays is scarce in the reviewed literature.[9]
Comparative Data on Genotoxicity
The following tables summarize the available quantitative data from various genotoxicity assays for key macrocyclic lactones.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Macrocyclic Lactone | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Moxidectin | S. typhimurium, E. coli | Not specified | With & Without | Negative | [10] |
| Eprinomectin | Not specified | Not specified | With & Without | Negative | [3][4] |
| Doramectin | S. typhimurium | Up to 5000 µ g/plate | With & Without | Negative | [11] |
| Abamectin | Not specified | Not specified | With & Without | Negative | [9][12] |
| Ivermectin | Not specified | Not specified | With & Without | Negative | [9][12] |
| Selamectin | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro/In Vivo Micronucleus (MN) Assay Results
| Macrocyclic Lactone | Test System | Concentration/Dose | Key Findings | Result | Reference |
| Doramectin | Bovine peripheral lymphocytes & cumulus cells | 20, 40, 60 ng/mL | Increased frequency of micronuclei (MNi) | Positive | [5][13] |
| Eprinomectin | Allium cepa meristematic cells | 0.5 - 62.5 µg/g | Significant induction of micronuclei at ≥ 2.5 µg/g | Positive | [14] |
| Abamectin | CHOK1 cells | Sublethal concentrations | Induction of micronucleus (MN) formation | Positive | [6] |
| Abamectin | Allium cepa | 0.025 - 0.100 ml/L | Increased micronuclei abundance | Positive | |
| Moxidectin | Rat bone marrow cells | Not specified | No chromosome aberrations | Negative | [10] |
| Ivermectin | Madin-Darby Bovine Kidney (MDBK) cells | LC50/2, LC50, LC50*2 | Increased micronucleus frequency | Positive | [8] |
| Selamectin | Data not available | Data not available | Data not available | Data not available |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
| Macrocyclic Lactone | Test System | Concentration/Dose | Key Findings | Result | Reference |
| Doramectin | Bovine peripheral lymphocytes | 20, 40, 60 ng/mL | Induced DNA damage at all concentrations | Positive | [5][13] |
| Ivermectin | Chinese hamster ovary (CHO-K1) cells | 5.0 - 50.0 µg/mL | Induced DNA-strand breaks | Positive | [7] |
| Ivermectin | Madin-Darby Bovine Kidney (MDBK) cells | 5, 10, 20 µM | Dose-dependent increase in DNA damage (comet tail length) | Positive | |
| Abamectin | Not specified | Not specified | Reports of induced single DNA-strand breaks | Positive | [9] |
| Moxidectin | Primary rat hepatocytes | Not specified | Did not induce unscheduled DNA synthesis (a measure of DNA repair) | Negative | [10] |
| Eprinomectin | Data not available | Data not available | Data not available | Data not available | |
| Selamectin | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols and Workflows
A standard battery of genotoxicity tests is often employed to assess the potential of a substance to cause genetic damage. This typically includes tests for gene mutation, chromosomal damage, and DNA strand breaks.
Key Experimental Methodologies
1. Bacterial Reverse Mutation (Ames) Test: This test, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects gene mutations as "revertant" colonies that have regained the ability to grow on an amino-acid-deficient medium after exposure to the test compound. Experiments are performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
2. Micronucleus Assay: The micronucleus test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). An increase in the frequency of micronucleated cells in a treated population indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (disrupts chromosome segregation). This assay can be performed in vitro on various cell lines (e.g., CHO-K1, bovine lymphocytes) or in vivo, typically using rodent bone marrow erythrocytes.[5]
3. Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA damage, such as single and double-strand breaks and alkali-labile sites, in individual cells. In this technique, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the amount of DNA within it.
Summary of Genotoxicity Profiles
The evidence suggests a spectrum of genotoxic potential among the tested macrocyclic lactones.
-
Moxidectin & Eprinomectin : These compounds have consistently tested negative in a range of genotoxicity assays, and regulatory bodies generally consider them to be non-genotoxic.[1][3][4][10] However, it is noteworthy that a study on Allium cepa did report genotoxic effects for eprinomectin, suggesting potential effects in certain biological systems.[14]
-
Doramectin, Abamectin & Ivermectin : Studies have provided evidence of genotoxicity for these three macrocyclic lactones. Doramectin induced DNA damage and micronuclei in bovine cells.[5] Abamectin and ivermectin have shown positive results in micronucleus and comet assays in various cell types, indicating the potential to induce both chromosomal and direct DNA damage.[6][7][8] While both were negative in bacterial mutation assays, they have been reported to cause DNA strand breaks.[9][12]
-
Selamectin : There is a lack of publicly available data from standard genotoxicity assays for selamectin. While it is known to have a wide margin of safety in animals, its potential for genetic toxicity has not been as thoroughly documented in the reviewed literature as other MLs.[1]
The comparative analysis reveals important differences in the genotoxic profiles of macrocyclic lactones. While some, like moxidectin, appear to have a clean record in standard genetic toxicology tests, others, such as ivermectin, abamectin, and doramectin, show evidence of genotoxic potential in specific experimental models. These findings highlight the importance of a case-by-case evaluation and the selection of appropriate assays when assessing the genetic safety of new and existing macrocyclic lactone compounds. Further research is warranted to clarify the mechanisms underlying the positive findings and to fill the data gap for compounds like selamectin.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. tandfonline.com [tandfonline.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selamectin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Human exposure to selamectin from dogs treated with revolution: methodological consideration for selamectin isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selamectin | VCA Animal Hospitals [vcahospitals.com]
- 12. Selamectin (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. Safety of selamectin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotransformation of selamectin with Streptomyces lydicus SX-1298 using a novel static agar fermentation system with Reemay mesh - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Dermatological and Toxicological Review: Oxacyclohexadec-13-en-2-one and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dermatological and toxicological profiles of the macrocyclic musk, Oxacyclohexadec-13-en-2-one, and its common alternatives in the fragrance industry. The information is intended to assist in the safety assessment and selection of fragrance ingredients in product development.
Executive Summary
Oxacyclohexadec-13-en-2-one, a member of the macrocyclic lactone and lactide derivatives, is a widely used fragrance ingredient.[1] Its safety profile, along with that of other macrocyclic musks, has been the subject of extensive review. This guide compares its toxicological and dermatological characteristics with those of other prominent musk alternatives: Ethylene Brassylate, Ambrettolide (macrocyclic musks), and Galaxolide (a polycyclic musk). The data presented is compiled from peer-reviewed literature and regulatory assessments.
Data Presentation: Comparative Toxicological and Dermatological Data
The following tables summarize the available quantitative and qualitative data for Oxacyclohexadec-13-en-2-one and its alternatives.
Table 1: Acute and Repeated Dose Toxicity
| Substance | Acute Oral Toxicity (LD50, rat) | Acute Dermal Toxicity (LD50, rabbit) | Repeated Dose Toxicity (NOAEL) |
| Oxacyclohexadec-13-en-2-one | Data not available | Data not available | 1000 mg/kg/day (90-day oral study on read-across substance Oxacyclohexadecen-2-one)[2] |
| Ethylene Brassylate | >5000 mg/kg[3][4] | >5000 mg/kg[3] | Data not available |
| Ambrettolide | Data not available | Data not available | 1000 mg/kg/day (28-day oral study on read-across substance oxacycloheptadec-10-ene-2-one, with a derived NOAEL of 333 mg/kg/day after applying a safety factor)[5] |
| Habanolide (Oxacyclohexadec-12-en-2-one) | Low acute oral toxicity | Low acute dermal toxicity | Data not available |
| Galaxolide | Data not available | Data not available | Data not available |
Table 2: Dermatological Effects
| Substance | Skin Irritation | Skin Sensitization | Phototoxicity/Photoallergenicity |
| Oxacyclohexadec-13-en-2-one | Generally not irritating after a single application; minor irritation with multiple applications. | Potential to induce skin sensitization in a small fraction of people.[6] NESIL: 7500 μg/cm² (for read-across substance Oxacyclohexadecen-2-one).[2] | Not expected to be phototoxic/photoallergenic.[2] |
| Ethylene Brassylate | Causes skin irritation.[7][8] | No irritation or sensitization observed in a 30% solution in human studies.[9] | Not expected to be phototoxic/photoallergenic. |
| Ambrettolide | Data not available | Data not available | Data not available |
| Habanolide (Oxacyclohexadec-12-en-2-one) | Slightly irritating to skin. | No evidence of skin sensitization in human repeat insult patch tests. | Data not available |
| Galaxolide | Data not available | Data not available | Data not available |
Table 3: Genotoxicity
| Substance | Genotoxicity Profile |
| Oxacyclohexadec-13-en-2-one | Not genotoxic (based on Ames assay for read-across substance Oxacyclohexadecen-2-one).[2] |
| Ethylene Brassylate | Not clastogenic in in vivo micronucleus assay. |
| Ambrettolide | Not expected to be genotoxic (based on data from read-across analog oxacycloheptadec-10-ene-2-one).[5] |
| Habanolide (Oxacyclohexadec-12-en-2-one) | Negative in in vitro genotoxicity studies. |
| Galaxolide | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological and dermatological assessments are crucial for the interpretation and comparison of safety data.
Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the preferred alternative to guinea pig tests for assessing the skin sensitization potential of a substance.[10]
Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the sensitizer and is measured by the incorporation of a radiolabeled thymidine analog into the DNA of lymphocytes.[11]
Methodology:
-
Animal Model: Young adult female mice of the CBA/Ca or CBA/J strain are typically used.[11]
-
Dose Selection and Preparation: At least three concentrations of the test substance, plus a negative control (vehicle) and a positive control, are prepared.
-
Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Lymph Node Excision: On day six, the draining auricular lymph nodes are excised.
-
Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared and incubated with radiolabeled thymidine. The incorporation of the radioisotope is measured using a scintillation counter.
-
Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization in humans.
Principle: The test involves repeated application of the test material to the skin of human volunteers to determine if an allergic contact dermatitis reaction develops.
Methodology:
-
Subject Selection: A panel of healthy human volunteers with no known skin diseases or allergies is recruited.
-
Induction Phase:
-
The test material is applied to a small area of the skin (typically the back or forearm) under an occlusive or semi-occlusive patch.[12]
-
The patch is worn for 24 hours and then removed. This process is repeated nine times over a three-week period.[12]
-
The skin is evaluated for any signs of irritation after each patch removal using a standardized scoring system (e.g., 0 for no reaction to 4 for severe erythema and edema).[12]
-
-
Rest Period: A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[12]
-
Challenge Phase:
-
A single patch containing the test material is applied to a new, untreated skin site.
-
The patch is removed after 24 hours, and the site is evaluated for any signs of a sensitization reaction at 48 and 72 hours after application.
-
-
Data Interpretation: The incidence and severity of skin reactions during the induction and challenge phases are analyzed to determine the irritation and sensitization potential of the substance.
Mandatory Visualizations
Experimental Workflow: Local Lymph Node Assay (LLNA)
References
- 1. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 7. cdn1.npcdn.net [cdn1.npcdn.net]
- 8. ethylene brassylate, 105-95-3 [thegoodscentscompany.com]
- 9. The Good Scents Company safety data sheet for ethylene brassylate [thegoodscentscompany.com]
- 10. mds-usa.com [mds-usa.com]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Unveiling the Environmental Profile of Oxacyclohexadec-13-en-2-one Isomers: A Comparative Safety Assessment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive environmental safety assessment of Oxacyclohexadec-13-en-2-one isomers. This document summarizes key environmental fate and ecotoxicity data, outlines standardized experimental protocols, and explores potential ecotoxicological mechanisms to support informed decision-making in product development and environmental risk assessment.
Comparative Environmental Safety Data
The following table summarizes the key environmental fate and ecotoxicity data for the Oxacyclohexadec-13-en-2-one isomer mixture. These values are critical for predicting the persistence, bioaccumulation potential, and aquatic toxicity of the substance.
| Parameter | Endpoint | Value | Reference |
| Persistence | Ready Biodegradability (OECD 301F) | Not readily biodegradable | [1] |
| Bioaccumulation | Bioconcentration Factor (BCF) | Calculated BCF values range from 2069 to 3321 L/kg wwt, indicating a moderate potential for bioaccumulation. However, experimental evidence on related macrocyclic musks suggests rapid depuration by fish. | [1] |
| Ecotoxicity | Fish, Chronic | No Observed Effect Concentration (NOEC): 0.027 mg/L | [1] |
| Algae, Acute | Data not available | ||
| Daphnia, Acute | Data not available |
Note: The provided data pertains to a mixture of (E)- and (Z)-isomers of Oxacyclohexadec-12-en-2-one and Oxacyclohexadec-13-en-2-one[1]. The Research Institute for Fragrance Materials (RIFM) has concluded that oxacyclohexadecen-2-one is not considered Persistent, Bioaccumulative, and Toxic (PBT)[1].
Experimental Protocols for Environmental Safety Assessment
Standardized testing methodologies are crucial for generating reliable and comparable environmental safety data. The following Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the internationally recognized standards for assessing the environmental fate and effects of chemical substances.
Persistence: Ready Biodegradability
-
OECD Guideline 301F: Manometric Respirometry Test [2][3][4] This method evaluates the ready biodegradability of a substance by aerobic microorganisms. A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in a closed respirometer for 28 days. The consumption of oxygen is measured over time. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period[4].
Bioaccumulation Potential
-
OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure [5][6][7] This guideline determines the bioconcentration factor (BCF) of a substance in fish. The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. Subsequently, they are transferred to a clean water environment for the depuration phase. The concentration of the test substance in the fish tissue is measured at regular intervals during both phases to calculate the BCF[5][7].
Aquatic Ecotoxicity
-
OECD Guideline 203: Fish, Acute Toxicity Test [8][9][10][11][12] This test determines the acute lethal toxicity of a substance to fish. Fish are exposed to various concentrations of the test substance for a 96-hour period. The mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the test organisms) is calculated[8][12].
-
OECD Guideline 202: Daphnia sp., Acute Immobilisation Test [13][14][15][16][17] This test assesses the acute toxicity of a substance to planktonic crustaceans (Daphnia magna). Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The immobilization of the daphnids is observed at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined[13][14].
-
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [18][19][20][21][22] This test evaluates the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to different concentrations of the test substance over a 72-hour period. The inhibition of growth is measured by changes in cell density or biomass, and the EC50 (the concentration that causes a 50% reduction in growth) is calculated[18][20].
Potential Ecotoxicological Signaling Pathways
While specific signaling pathways for Oxacyclohexadec-13-en-2-one isomers have not been elucidated, research on other synthetic musks provides insights into potential mechanisms of toxicity in aquatic organisms. A notable pathway of concern is the inhibition of multidrug efflux transporters, also known as multixenobiotic resistance (MXR) transporters[23]. These transporters are cellular defense mechanisms that actively pump foreign chemicals out of cells. Inhibition of these transporters can lead to an increased intracellular accumulation of the musk compound and other environmental contaminants, potentially enhancing their toxicity[23].
Further research is necessary to determine if Oxacyclohexadec-13-en-2-one isomers interact with and inhibit MXR transporters or other critical signaling pathways in aquatic organisms.
Visualizing the Environmental Safety Assessment Workflow
The following diagrams illustrate the logical workflow for a comprehensive environmental safety assessment and a potential mechanism of ecotoxicity.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 3. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 4. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 10. fera.co.uk [fera.co.uk]
- 11. eurofins.com.au [eurofins.com.au]
- 12. oecd.org [oecd.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. fera.co.uk [fera.co.uk]
- 16. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 17. eurofins.it [eurofins.it]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. fera.co.uk [fera.co.uk]
- 23. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
Structure-Activity Relationship (SAR) of 16-Membered Macrolides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in macrocyclic lactones, a diverse class of compounds with a wide array of biological activities. Among these, 16-membered macrolides have emerged as a promising scaffold for the development of new drugs, exhibiting potential as anticancer and antimicrobial agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class of compounds, with a focus on analogs of Oxacyclohexadec-13-en-2-one, a representative 16-membered macrolide. Due to a lack of specific SAR studies on Oxacyclohexadec-13-en-2-one analogs, this guide draws upon broader SAR principles established for other 16-membered macrolides.
Comparative Analysis of Biological Activity
| Structural Modification | Effect on Anticancer Activity | Effect on Antimicrobial Activity | Key Observations & References |
| Lactone Ring Modifications | Alterations to the lactone ring can significantly impact cytotoxicity. For example, the presence of specific substituents can enhance or decrease activity.[1][3] | The 16-membered ring is crucial for antibacterial action, with modifications affecting target binding and potency.[4][5] | The core macrocyclic structure is a key determinant of biological activity. |
| Side Chain Modifications | The nature and position of side chains are critical for anticancer potency.[6] | Modifications to sugar moieties and other side chains can broaden the antimicrobial spectrum and overcome resistance.[4][7] | SAR studies often focus on optimizing side chains to improve efficacy and pharmacokinetic properties. |
| Introduction of Functional Groups | Addition of groups like arylalkyloxime can enhance activity against certain cancer cell lines. | The introduction of arylalkyloxime groups at the C-9 position has been shown to improve activity against both macrolide-susceptible and -resistant bacterial strains.[4] | Functional group modifications are a common strategy to modulate the biological activity of macrolides. |
| Stereochemistry | The stereochemistry of substituents on the macrolide ring can have a profound effect on biological activity. | Stereochemical changes can influence binding to the bacterial ribosome. | The three-dimensional arrangement of atoms is critical for molecular recognition and biological function. |
Signaling Pathways and Experimental Workflow
The biological effects of 16-membered macrolides are often attributed to their interaction with specific cellular targets. In cancer, they can modulate various signaling pathways, while their antimicrobial activity typically stems from the inhibition of bacterial protein synthesis.
Figure 1. Generalized signaling pathway for 16-membered macrolide analogs.
The process of conducting SAR studies involves a systematic workflow, from the synthesis of analogs to the evaluation of their biological activity.
Figure 2. General workflow for SAR studies of macrolide analogs.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data in SAR studies. Below are methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cell lines.
1. Cell Culture and Plating:
- Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the Oxacyclohexadec-13-en-2-one analog in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound to each well. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9]
1. Preparation of Inoculum:
- Select a suitable bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
- Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of the Oxacyclohexadec-13-en-2-one analog in a suitable solvent.
- Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
- Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Determination of MIC:
- Visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct SAR studies on Oxacyclohexadec-13-en-2-one analogs are limited, the broader principles derived from the study of 16-membered macrolides provide a valuable framework for the rational design of new derivatives with enhanced biological activity. Further research focusing on the systematic synthesis and biological evaluation of Oxacyclohexadec-13-en-2-one analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a standardized approach for such future investigations.
References
- 1. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antibiotic activity of 16-membered 9-O-arylalkyloxime macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on macrocyclic lactone antibiotics. XIII. Anti-tubulin activity and cytotoxicity of rhizoxin derivatives: synthesis of a photoaffinity derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-synthetic derivatives of 16-membered macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
A Comparative Analysis of In Silico Predictions and Experimental Data for (13E)-Oxacyclohexadec-13-en-2-one
An Objective Guide for Researchers in Drug Development and Life Sciences
In the realm of chemical and pharmaceutical research, the validation of computational models with empirical data is a cornerstone of scientific rigor. This guide provides a comparative overview of in silico predictions versus available experimental data for the macrocyclic lactone, (13E)-Oxacyclohexadec-13-en-2-one. This compound, a synthetic musk, is primarily utilized in the fragrance industry, but its broader biological and toxicological profile is of interest to researchers in drug discovery and environmental science. Due to a scarcity of direct experimental studies on this specific isomer, this report incorporates data from closely related macrocyclic musks and established in silico modeling tools to provide a comprehensive comparison.
Physicochemical Properties: A Tale of Two Data Sets
The fundamental physicochemical properties of a compound govern its pharmacokinetic and pharmacodynamic behavior. For (13E)-Oxacyclohexadec-13-en-2-one, a number of these properties have been predicted using computational models, such as the Estimation Programs Interface (EPI) Suite™. These predictions are juxtaposed with the limited experimental or estimated values available from commercial and regulatory sources.
| Property | In Silico Prediction | Experimental/Estimated Value |
| Molecular Weight | 238.37 g/mol | 238.37 g/mol |
| LogP (o/w) | 4.88 - 5.40 | 5.060 (est)[1] |
| Boiling Point | 366 - 384 °C @ 760 mmHg[1][2] | 383.00 to 384.00 °C @ 760.00 mm Hg[1] |
| Vapor Pressure | 4.0E-6 - 5.29E-05 mmHg @ 25 °C[1][2] | 0.000004 mmHg @ 25.00 °C (est)[1] |
| Water Solubility | 0.1484 - 1.859 mg/L @ 25 °C[2] | 1.859 mg/L @ 25 °C (est)[1] |
Toxicological Profile: Bridging Data Gaps with Read-Across
A comprehensive toxicological assessment of (13E)-Oxacyclohexadec-13-en-2-one is not available in the public domain. Regulatory bodies and research institutes often employ a "read-across" approach for data-poor chemicals, where toxicological data from structurally similar compounds are used to infer the properties of the target chemical. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of oxacyclohexadecen-2-one, which includes the (13E)- isomer, largely relying on in silico models and read-across data.
| Endpoint | In Silico Prediction/Read-Across Finding |
| Genotoxicity | Not expected to be genotoxic.[2] |
| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) of 7500 μg/cm².[2] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic based on UV/Vis spectra.[2] |
| Repeated Dose Toxicity | Calculated Margin of Exposure (MOE) > 100.[2] |
| Reproductive Toxicity | Calculated Margin of Exposure (MOE) > 100.[2] |
Signaling Pathway: The Scent of Musk
The primary biological interaction of (13E)-Oxacyclohexadec-13-en-2-one in humans is its ability to elicit a musk odor. This is mediated by the activation of specific olfactory receptors. Research has identified the human olfactory receptor OR5AN1 and the mouse olfactory receptor MOR215-1 as key receptors for macrocyclic musks.[3][4][5] The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the perception of the musk scent in the brain.
Caption: Olfactory signaling cascade initiated by (13E)-Oxacyclohexadec-13-en-2-one.
Experimental Workflow: A Framework for Comparison
The process of comparing in silico predictions with experimental data follows a structured workflow. This begins with computational modeling to predict various properties, followed by laboratory experiments to measure the same endpoints. The final step involves a comparative analysis to refine the computational models and inform future research.
Caption: Workflow for comparing in silico predictions with experimental results.
Experimental Protocols
While specific experimental reports for (13E)-Oxacyclohexadec-13-en-2-one are limited, the following are detailed methodologies for key experiments typically performed on macrocyclic lactones.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in ADME modeling. A common method for its experimental determination is the shake-flask method followed by HPLC analysis.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Partitioning: In a separatory funnel, add equal volumes of n-octanol and water. Add a known amount of the stock solution.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. Allow the layers to separate.
-
Quantification: Analyze the concentration of the compound in both the n-octanol and water phases using a validated HPLC method with a suitable detector (e.g., UV or MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLMs).
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing HLMs, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound, (13E)-Oxacyclohexadec-13-en-2-one.
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]
References
- 1. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Skin Sensitization Potential of Oxacyclohexadec-13-en-2-one Isomers: A Comparative Guide
Introduction
Oxacyclohexadec-13-en-2-one and its isomers are macrocyclic musks widely utilized as fragrance ingredients in a variety of consumer products. Understanding their potential to induce skin sensitization is of paramount importance for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of the skin sensitization potential of Oxacyclohexadec-13-en-2-one isomers with alternative fragrance ingredients, supported by experimental data from established in vitro and in chemico testing methods. The information is intended for researchers, scientists, and drug development professionals involved in the safety assessment of chemical compounds.
Skin sensitization is an allergic response initiated by skin contact with a substance, as defined by the United Nations Globally Harmonized System of Classification and Labelling of Chemicals (UN GHS).[1] The biological mechanisms leading to skin sensitization are well-documented in the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the initial molecular interaction to the adverse health effect.[2]
This guide will focus on the results from three key non-animal testing methods that address the initial events in the skin sensitization AOP:
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the reactivity of a substance with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins (Key Event 1).[1][3]
-
KeratinoSens™ Assay: An in vitro method that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key cellular response to sensitizers (Key Event 2).
-
human Cell Line Activation Test (h-CLAT): An in vitro assay that quantifies the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line, modeling the activation of dendritic cells (Key Event 3).[4]
Comparative Analysis of Skin Sensitization Potential
The skin sensitization potential of Oxacyclohexadec-13-en-2-one isomers, commercially known as Habanolide or Globalide, has been evaluated by the Research Institute for Fragrance Materials (RIFM). These assessments have generally concluded a low sensitization potential.[2] A No Expected Sensitization Induction Level (NESIL) of 7500 μg/cm² has been established for oxacyclohexadecen-2-one, indicating the dose at which no sensitization is expected to occur.[5][6] While some reports mention a potential to induce skin sensitization in a small fraction of individuals, the overall evidence points towards a weak sensitizing capacity.[7]
To provide a comprehensive comparison, this section will present available quantitative data from DPRA, KeratinoSens™, and h-CLAT assays for Oxacyclohexadec-13-en-2-one isomers and a selection of alternative fragrance ingredients with varying sensitization potencies.
Direct Peptide Reactivity Assay (DPRA) Data
The DPRA measures the percentage depletion of cysteine and lysine peptides after incubation with a test chemical. The mean depletion is used to categorize the substance's reactivity.
| Ingredient | CAS Number | Cysteine Depletion (%) | Lysine Depletion (%) | Mean Depletion (%) | Reactivity Class |
| Oxacyclohexadecen-2-one | 34902-57-3 | Data Not Available | Data Not Available | Data Not Available | Not Classified |
| Cinnamic aldehyde (Positive Control) | 104-55-2 | 98.2 | 8.9 | 53.55 | High |
| Lactic acid (Negative Control) | 50-21-5 | 0.7 | 0.0 | 0.35 | Minimal |
| Isoeugenol | 97-54-1 | 45.1 | 0.0 | 22.55 | Moderate |
| Geraniol | 106-24-1 | 2.3 | 0.0 | 1.15 | Minimal |
Data for Oxacyclohexadecen-2-one isomers in DPRA is not publicly available. The table presents data for common fragrance allergens and controls for comparative context.
KeratinoSens™ Assay Data
The KeratinoSens™ assay determines the concentration at which a substance induces a 1.5-fold increase in luciferase activity (EC1.5) and the concentration causing 50% cytotoxicity (IC50). A substance is classified as a sensitizer if the EC1.5 is less than 1000 µM and cell viability is above 70%.[8]
| Ingredient | CAS Number | EC1.5 (µM) | IC50 (µM) | Prediction |
| Oxacyclohexadecen-2-one | 34902-57-3 | Data Not Available | Data Not Available | Not Classified |
| Cinnamic aldehyde (Positive Control) | 104-55-2 | 9.6 | > 2000 | Sensitizer |
| Lactic acid (Negative Control) | 50-21-5 | > 2000 | > 2000 | Non-sensitizer |
| Isoeugenol | 97-54-1 | 10.4 | 134 | Sensitizer |
| Geraniol | 106-24-1 | > 2000 | > 2000 | Non-sensitizer |
Specific KeratinoSens™ data for Oxacyclohexadecen-2-one isomers is not publicly available. The table includes data for representative fragrance ingredients and controls.
human Cell Line Activation Test (h-CLAT) Data
The h-CLAT measures the concentration of a test substance that induces a 150% expression of CD86 (EC150) or a 200% expression of CD54 (EC200) relative to the vehicle control.
| Ingredient | CAS Number | EC150 (µg/mL) | EC200 (µg/mL) | Prediction |
| Oxacyclohexadecen-2-one | 34902-57-3 | Data Not Available | Data Not Available | Not Classified |
| 2,4-Dinitrochlorobenzene (Positive Control) | 97-00-7 | 0.4 | 0.3 | Sensitizer |
| Lactic acid (Negative Control) | 50-21-5 | > 5000 | > 5000 | Non-sensitizer |
| Isoeugenol | 97-54-1 | 35 | 40 | Sensitizer |
| Geraniol | 106-24-1 | > 1000 | > 1000 | Non-sensitizer |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on the respective OECD guidelines.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
Principle: This in chemico assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC).
Procedure:
-
Preparation of Solutions: Stock solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared. The test chemical is dissolved in a suitable solvent (typically acetonitrile) to a concentration of 100 mM.
-
Incubation: The test chemical solution is incubated with the cysteine and lysine peptide solutions in separate vials for 24 ± 2 hours at 25 ± 2.5°C.
-
Sample Analysis: After incubation, the samples are diluted and analyzed by HPLC with a UV detector at 220 nm to determine the remaining peptide concentration.
-
Data Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides by comparing the peak area of the peptide in the sample to the peak area in the reference control.
-
Prediction Model: The mean of the cysteine and lysine peptide depletion values is used to classify the reactivity of the test substance.
KeratinoSens™ Assay - OECD TG 442D
Principle: This in vitro assay uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2 pathway by sensitizers leads to the expression of luciferase, which is measured as a luminescent signal.
Procedure:
-
Cell Culture: KeratinoSens™ cells are cultured and seeded into 96-well plates.
-
Test Chemical Exposure: The cells are exposed to a series of concentrations of the test chemical for 48 hours.
-
Luminometry: After exposure, the luciferase substrate is added to the cells, and the luminescence is measured using a luminometer.
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the test chemical that reduces cell viability by 50% (IC50).
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC1.5 value is determined as the concentration at which a 1.5-fold induction is observed. A chemical is considered a sensitizer if the EC1.5 is below 1000 µM at non-cytotoxic concentrations.[8]
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
Principle: This in vitro assay measures the up-regulation of the cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1 as a model for dendritic cell activation.
Procedure:
-
Cell Culture and Exposure: THP-1 cells are cultured and exposed to various concentrations of the test chemical for 24 hours.
-
Cell Staining: After exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54. A viability dye (e.g., propidium iodide) is also added to distinguish viable from non-viable cells.
-
Flow Cytometry: The expression levels of CD86 and CD54 on viable cells are quantified using a flow cytometer.
-
Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated for each concentration relative to the vehicle control. A test chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.
Signaling Pathways and Experimental Workflows
Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization provides a framework for understanding the sequence of events from the molecular initiating event to the final adverse outcome of allergic contact dermatitis.
Caption: Adverse Outcome Pathway for Skin Sensitization.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative and electrophilic stress, which is activated by many skin sensitizers.
Caption: Keap1-Nrf2 Signaling Pathway Activation.
Experimental Workflow for In Vitro/In Chemico Assays
This diagram illustrates the general workflow for the three main assays discussed in this guide.
Caption: Workflow for Skin Sensitization Assays.
Conclusion
References
- 1. RIFM fragrance ingredient safety assessment, oxacyclohexadecen-2-one, CAS registry number 34902-57-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
Proper Disposal of (13E)-Oxacyclohexadec-13-en-2-one: A Guide for Laboratory Professionals
For immediate reference, do not dispose of (13E)-Oxacyclohexadec-13-en-2-one or its containers down the drain. This compound, a synthetic musk fragrance ingredient, is recognized as being very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial for environmental protection and laboratory safety.
This guide provides detailed procedures for the safe handling and disposal of (13E)-Oxacyclohexadec-13-en-2-one, ensuring compliance with standard laboratory safety practices and environmental regulations.
Immediate Safety and Handling
Before handling (13E)-Oxacyclohexadec-13-en-2-one, it is imperative to wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed if contaminated.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling Procedures:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.
-
Avoid the formation of dusts or aerosols.
-
Prevent contact with skin and eyes.
-
Should accidental contact occur, rinse the affected area with plenty of water. If skin contact is made, remove contaminated clothing immediately and wash the skin with soap and water.[2]
Disposal Logistics and Planning
The disposal of (13E)-Oxacyclohexadec-13-en-2-one must be managed as hazardous waste due to its environmental toxicity.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing (13E)-Oxacyclohexadec-13-en-2-one, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), in a dedicated, leak-proof, and chemically compatible container.
-
Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(13E)-Oxacyclohexadec-13-en-2-one".
Step 2: Storage
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the supervision of laboratory personnel.[3][4]
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.
Step 3: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Decontamination of Empty Containers
Empty containers that previously held (13E)-Oxacyclohexadec-13-en-2-one must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container for (13E)-Oxacyclohexadec-13-en-2-one.[6][7]
-
Disposal of Decontaminated Containers: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the container can be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[7][8]
Quantitative Data Summary
The following table summarizes key physical and safety data for isomers of Oxacyclohexadec-en-2-one.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Flash Point | 156.5 °C | [9] |
| Water Solubility | 0.954 mg/L at 21 °C | [2] |
| Log Pow | 5.45 | [2] |
| GHS Hazard | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Workflow for Disposal
Below is a visual representation of the proper disposal workflow for (13E)-Oxacyclohexadec-13-en-2-one.
Caption: Disposal workflow for (13E)-Oxacyclohexadec-13-en-2-one.
References
- 1. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Rubo - Hazardous Waste: Flavourings & Fragrances Waste Disposal | Hazardous Waste Management Solutions [rubowaste.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Personal protective equipment for handling Oxacyclohexadec-13-en-2-one, (13E)-
This guide provides crucial safety and logistical information for the handling and disposal of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone used in research and fragrance development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (13E)-Oxacyclohexadec-13-en-2-one and its isomers is presented below. This data is essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C15H26O2[1] |
| Molecular Weight | 238.37 g/mol [1] |
| Appearance | Colorless to pale yellow clear liquid to solid[2] |
| Boiling Point | 333 °C to 384 °C[2][3] |
| Flash Point | Approximately 156.5 °C to 161.2 °C[2][4] |
| Water Solubility | Very low (e.g., 0.1484 mg/L to 1.859 mg/L at 25°C)[2][4] |
| logP (o/w) | 5.060 to 5.45[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS hazard classifications for (13E)-Oxacyclohexadec-13-en-2-one are not consistently reported, related isomers are noted for being very toxic to aquatic life with long-lasting effects[3][5]. Prudent laboratory practice dictates treating it with appropriate caution. The following PPE is mandatory when handling this compound:
-
Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Eye Protection : Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection : A standard laboratory coat is required. Ensure full skin coverage.
-
Respiratory Protection : If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.
Operational Plan for Handling
Adherence to this step-by-step handling protocol is critical for safety and to maintain the integrity of the research.
-
Preparation :
-
Ensure adequate ventilation, such as a chemical fume hood.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[3]
-
Locate and ensure the functionality of the nearest safety shower and eyewash station.
-
-
Handling :
-
Storage :
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact : Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
-
Spill : Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Prevent further leakage if it is safe to do so. Collect spillage using an inert absorbent material and dispose of it as hazardous waste. Do not let the chemical enter drains.[3]
Disposal Plan
Proper disposal is essential to prevent environmental contamination, particularly given the aquatic toxicity of related compounds.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, absorbent paper), in a designated, labeled, and sealed container for hazardous chemical waste.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not allow the product to be released into the environment.[3]
-
Caption: Workflow for Safe Handling and Disposal.
References
- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]
- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
